molecular formula C32H44O4 B1675210 LG190119 CAS No. 233268-77-4

LG190119

货号: B1675210
CAS 编号: 233268-77-4
分子量: 492.7 g/mol
InChI 键: LHIDEEADXIZBIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LG190119 is a nonsecosteroidal vitamin D receptor modulator inhibits the growth of LNCaP xenograft tumors in athymic mice without increased serum calcium. This compound effectively inhibited LNCaP xenograft tumor growth without increased serum calcium levels or any other apparent side effects. Compounds of this class may represent promising new therapeutics for treatment of prostate cancer and other cancers with fewer undesirable side effects than currently used drugs.

属性

CAS 编号

233268-77-4

分子式

C32H44O4

分子量

492.7 g/mol

IUPAC 名称

1-[4-[1-[4-(3,3-dimethyl-2-oxobutoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C32H44O4/c1-22-18-24(12-14-26(22)35-20-28(33)30(3,4)5)32(16-10-9-11-17-32)25-13-15-27(23(2)19-25)36-21-29(34)31(6,7)8/h12-15,18-19H,9-11,16-17,20-21H2,1-8H3

InChI 键

LHIDEEADXIZBIN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)OCC(=O)C(C)(C)C)C)OCC(=O)C(C)(C)C

规范 SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)OCC(=O)C(C)(C)C)C)OCC(=O)C(C)(C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

LG190119;  LG-190119;  LG 190119.

产品来源

United States

Foundational & Exploratory

GSE190119 dataset summary and scope

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the GSE190119 Dataset: Transcriptome of Acinetobacter baumannii YhaK Mutant in Response to Levofloxacin in Human Serum

Executive Summary

This technical guide provides a comprehensive analysis of the GSE190119 dataset, which explores the transcriptomic landscape of Acinetobacter baumannii strain 98-37-09 and its corresponding YhaK transposon mutant under levofloxacin treatment in human serum. The study, detailed in "Genetic Determinants of Acinetobacter baumannii Serum-Associated Adaptive Efflux-Mediated Antibiotic Resistance," highlights the role of the pirin-like protein YhaK in mediating Adaptive Efflux Mediated Resistance (AEMR). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the dataset, experimental protocols, and the signaling pathway influenced by YhaK.

Dataset Scope and Summary

The GSE190119 dataset, publicly available on the Gene Expression Omnibus (GEO), investigates the genetic determinants of antibiotic resistance in A. baumannii, a significant nosocomial pathogen. The core of this dataset is a comparative transcriptomic analysis between the wild-type (WT) strain and a mutant lacking a functional YhaK protein, a putative pirin-like protein. The experiment was designed to understand how YhaK contributes to the phenomenon of AEMR, where bacteria exhibit increased antibiotic resistance in environments mimicking the human body, such as serum.

The study reveals that the absence of YhaK leads to significant changes in the bacterial transcriptome, with 333 genes upregulated and 320 genes downregulated by at least twofold in the wild-type strain compared to the mutant. These differentially expressed genes are primarily associated with transcription, cell signaling, and various transport systems. Notably, the findings suggest that YhaK is involved in the regulation of multiple efflux pump systems, including those from the MATE (Multidrug and Toxic Compound Extrusion) and ABC (ATP-Binding Cassette) families, which are crucial for antibiotic efflux.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the differential gene expression analysis between the wild-type A. baumannii 98-37-09 and the YhaK transposon mutant.

MetricValue
Total Genes Upregulated in WT (vs. YhaK mutant)333
Total Genes Downregulated in WT (vs. YhaK mutant)320
Fold Change Cutoff≥ 2-fold
False Discovery Rate (FDR)≤ 0.05

The differentially expressed genes were categorized into KEGG (Kyoto Encyclopedia of Genes and Genomes) ontology groups to identify the functional pathways affected by the YhaK mutation. The predominant categories are presented below.

KEGG Gene Ontology GroupsPredominant Regulation in Wild-Type vs. YhaK Mutant
TranscriptionHighly Expressed
Cell SignalingHighly Expressed
Post-Translational ModificationHighly Expressed
Nucleotide TransportHighly Expressed
Inorganic Ion TransportHighly Expressed
Co-enzyme TransportHighly Expressed
Amino Acid TransportHighly Expressed
Translation MachineryRepressed
Secondary MetabolitesRepressed
Lipid TransportRepressed
Energy ProductionRepressed

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the study associated with the GSE190119 dataset.

Bacterial Strains and Growth Conditions
  • Bacterial Strains: The primary strain used was Acinetobacter baumannii 98-37-09, an antibiotic-susceptible clinical isolate from cerebrospinal fluid. The mutant strain was derived from this background and contains a transposon insertion in the yhaK gene (A1S_3277).

  • Growth Medium: Bacteria were cultured in human serum to simulate in vivo conditions and induce AEMR.

  • Antibiotic Treatment: A sub-inhibitory concentration of 0.15 µg/mL levofloxacin was added to the growth medium.

  • Culturing: The bacterial cultures were grown to the mid-exponential phase before harvesting for RNA extraction. All experiments were performed in duplicate.

RNA Isolation and Sequencing
  • RNA Extraction: Total RNA was isolated from both the wild-type and YhaK mutant samples using Qiagen RNeasy kits, following the manufacturer's instructions.

  • rRNA Depletion: Ribosomal RNA (rRNA) was removed from the total RNA samples using the Ribo-Zero rRNA removal kit to enrich for messenger RNA (mRNA).

  • Library Preparation and Sequencing: RNA library preparation and subsequent high-throughput sequencing were performed by CD Genomics using the NovaSeq platform.

Bioinformatics Analysis

The bioinformatic pipeline for analyzing the RNA sequencing data is outlined in the workflow diagram below. This process includes quality control of raw sequencing reads, alignment to a reference genome, and statistical analysis to identify differentially expressed genes.

G cluster_bioinformatics Bioinformatics Workflow raw_reads Raw Sequencing Reads qc Quality Control (e.g., FastQC) raw_reads->qc alignment Alignment to Reference Genome (e.g., BWA, Bowtie2) qc->alignment read_counts Read Counting (e.g., HTSeq, featureCounts) alignment->read_counts dea Differential Expression Analysis (e.g., DESeq2, edgeR) read_counts->dea pathway_analysis Pathway Analysis (KEGG) dea->pathway_analysis G cluster_environment Host Environment cluster_cell Acinetobacter baumannii Cell human_serum Human Serum yhak YhaK Protein human_serum->yhak activates levofloxacin Levofloxacin efflux_pumps Efflux Pumps (MATE, ABC families) levofloxacin->efflux_pumps gene_expression Gene Expression (Transcription, Signaling) yhak->gene_expression regulates gene_expression->efflux_pumps upregulates antibiotic_efflux Antibiotic Efflux efflux_pumps->antibiotic_efflux mediates resistance Increased Antibiotic Resistance antibiotic_efflux->resistance G cluster_culture Bacterial Culture cluster_treatment Treatment Conditions cluster_analysis Analysis wt_strain Wild-Type A. baumannii 98-37-09 serum Growth in Human Serum wt_strain->serum mutant_strain YhaK Transposon Mutant mutant_strain->serum antibiotic 0.15 µg/mL Levofloxacin serum->antibiotic rna_isolation Total RNA Isolation antibiotic->rna_isolation sequencing NovaSeq Sequencing rna_isolation->sequencing dea Differential Expression Analysis sequencing->dea

The Role of YhaK in Acinetobacter baumannii: A Technical Guide to a Novel Regulator of Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acinetobacter baumannii has emerged as a critical threat in clinical settings, largely due to its remarkable ability to develop multidrug resistance. A key strategy employed by this pathogen is the active efflux of antimicrobial agents from the cell. Recent research has identified a pirin-like protein, YhaK, as a crucial modulator of this process. This technical guide provides an in-depth analysis of the function of YhaK, consolidating the current understanding of its role in adaptive efflux-mediated antibiotic resistance (AEMR). This document details the quantitative impact of YhaK on antibiotic susceptibility and efflux pump expression, outlines the experimental protocols used to elucidate its function, and presents visual models of its proposed regulatory pathway and the experimental workflows. The evidence presented herein establishes YhaK as a potential novel target for the development of therapeutics aimed at reversing antibiotic resistance in A. baumannii.

Introduction to YhaK and Adaptive Efflux in A. baumannii

Acinetobacter baumannii is a formidable nosocomial pathogen, notorious for its capacity to cause severe infections and its escalating resistance to a wide array of antibiotics. One of the mechanisms contributing to this resistance is the upregulation of drug efflux pumps, which actively expel antibiotics from the bacterial cell. A recently described phenomenon known as Adaptive Efflux-Mediated Resistance (AEMR) allows clinically-defined antibiotic-susceptible strains to exhibit resistance when exposed to host-like conditions, such as human serum.[1]

Investigations into the genetic determinants of AEMR have identified YhaK, a putative pirin-like protein, as a key player.[1] Studies have shown that the inactivation of the yhaK gene results in a loss of the AEMR phenotype, indicating its essential role in this adaptive resistance mechanism.[1] This guide will delve into the molecular functions of YhaK, its impact on efflux pump expression, and its potential as a therapeutic target.

Quantitative Data on YhaK Function

The functional significance of YhaK in A. baumannii has been quantified through several key experiments. The data consistently demonstrates that the absence of a functional YhaK protein leads to increased antibiotic susceptibility and decreased efflux capacity, particularly under conditions that mimic the host environment.

Table 1: Impact of yhaK Mutation on Antibiotic Susceptibility

This table summarizes the change in resistance of A. baumannii strain 98-37-09 and its corresponding yhaK transposon (Tn) mutant to fluoroquinolone antibiotics when grown in standard laboratory media (Luria-Bertani broth) versus host-like conditions (human serum).

AntibioticStrainGrowth ConditionSusceptibility ProfileFold-Change in Resistance (Serum vs. LB)
LevofloxacinWild-TypeLB BrothSusceptible to ≥0.125 µg/mL≥4-fold increase
Wild-TypeHuman SerumResistant to 0.5 µg/mL
yhaK Tn MutantHuman SerumSusceptible to 0.5 µg/mLLoss of resistance
OfloxacinWild-TypeLB BrothSusceptible to ≥0.25 µg/mL≥4-fold increase
Wild-TypeHuman SerumResistant to ≥1 µg/mL
yhaK Tn MutantHuman SerumLoss of resistance to 1 µg/mLLoss of resistance

Data extracted from Young et al., 2023.[1]

Table 2: Effect of yhaK Mutation on Efflux Capacity

Efflux capacity was assessed using fluorescent dyes that are substrates of multidrug efflux pumps. Reduced efflux results in higher intracellular accumulation of the dye and consequently, higher fluorescence.

ExperimentStrainGrowth ConditionMeasurementResult
Ethidium Bromide EffluxWild-Type vs. yhaK Tn MutantHuman SerumFluorescenceyhaK mutant displays higher fluorescence, indicating reduced efflux.
DMACA-Ofloxacin Accumulation (Confocal Microscopy)Wild-TypeLB BrothRelative Fluorescent Units (RFU)448 ± 50
Wild-TypeHuman SerumRelative Fluorescent Units (RFU)29 ± 4 (15.4-fold reduction vs. LB)
yhaK Tn MutantHuman SerumRelative Fluorescent Units (RFU)390 ± 40 (Loss of efflux)

Data extracted from Young et al., 2023.[1]

Table 3: Differentially Expressed Efflux-Associated Genes in yhaK Mutant

RNA-sequencing analysis of the yhaK mutant compared to the wild-type strain grown in human serum revealed that YhaK is required for the expression of multiple efflux-associated systems. While the complete quantitative dataset from the primary study is not publicly available, the publication indicates that genes from the Multidrug and Toxic Compound Extrusion (MATE) and ATP-Binding Cassette (ABC) families of efflux pumps are significantly downregulated in the absence of YhaK.[1]

Efflux Pump FamilyGene(s)Log2 Fold Change (Mutant vs. WT)p-value
MATE FamilyRepresentative GenesSignificantly Downregulated<0.05
ABC FamilyRepresentative GenesSignificantly Downregulated<0.05

Note: This table is representative of the findings reported by Young et al., 2023. Specific gene names and precise fold-change values were not available in the reviewed literature.[1]

Signaling Pathways and Experimental Workflows

Proposed Regulatory Role of YhaK

Based on the available transcriptomic data, YhaK appears to act as a positive regulator of efflux pump gene expression in response to environmental cues, such as exposure to human serum. The exact mechanism of this regulation is yet to be fully elucidated but is a critical area for future research.

YhaK_Signaling_Pathway Serum Human Serum (Host Environment Cue) YhaK YhaK (Pirin-like Protein) Serum->YhaK Activates/Upregulates MATE_ABC_Genes MATE and ABC Family Efflux Pump Genes YhaK->MATE_ABC_Genes Positive Regulation of Transcription Efflux_Pumps Efflux Pumps MATE_ABC_Genes->Efflux_Pumps Translation AEMR Adaptive Efflux-Mediated Resistance (AEMR) Efflux_Pumps->AEMR Leads to

Caption: Proposed regulatory pathway of YhaK in A. baumannii AEMR.
Experimental Workflow for Characterizing YhaK Function

The following diagram illustrates the logical flow of experiments used to identify and characterize the role of YhaK in A. baumannii.

Experimental_Workflow Start Start: Observe AEMR in A. baumannii Screening Transposon Mutant Library Screening Start->Screening Identification Identify Mutants with Loss of AEMR Phenotype (yhaK::Tn) Screening->Identification Complementation Genetic Complementation (Restore yhaK gene) Identification->Complementation Efflux_Assay Phenotypic Assays: - Ethidium Bromide Efflux - DMACA-Ofloxacin Accumulation Identification->Efflux_Assay RNA_Seq Transcriptomic Analysis: RNA-Sequencing Identification->RNA_Seq Phenotype_Confirmation Confirm Phenotype Reversal Complementation->Phenotype_Confirmation Conclusion Conclusion: YhaK is a key regulator of AEMR Phenotype_Confirmation->Conclusion Efflux_Mechanism Determine Impact on Efflux Capacity Efflux_Assay->Efflux_Mechanism Gene_Expression Identify Downregulated Efflux Pump Genes RNA_Seq->Gene_Expression Efflux_Mechanism->Conclusion Gene_Expression->Conclusion

Caption: Workflow for the identification and functional characterization of YhaK.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of YhaK. These protocols are based on standard methods used for A. baumannii.

Transposon Mutant Library Screening for Loss of AEMR

This protocol is designed to identify genes that, when disrupted, cause a loss of the AEMR phenotype.

  • Library Generation:

    • Generate a high-density transposon insertion library in the A. baumannii strain of interest (e.g., 98-37-09) using a suitable transposon, such as Tn5 or a mariner-based element.

    • Deliver the transposon via conjugation or electroporation of a suicide vector or transposome complex.

    • Select for successful transposon insertion mutants on agar plates containing the appropriate antibiotic for the transposon's resistance marker.

    • Pool thousands of individual mutant colonies to create the library.

  • Screening:

    • Inoculate the pooled transposon library into a 96-well microtiter plate containing human serum.

    • Add a concentration of an antibiotic (e.g., levofloxacin) that is inhibitory to the wild-type strain in standard broth but not in serum (the AEMR-conferring concentration).

    • Incubate the plates at 37°C for 24-48 hours.

    • Identify wells with no growth. These wells contain mutants that have lost the AEMR phenotype and are now susceptible to the antibiotic in serum.

  • Mutant Identification:

    • Isolate genomic DNA from the mutants of interest.

    • Identify the transposon insertion site using techniques such as arbitrary PCR, inverse PCR, or semi-random PCR, followed by Sanger sequencing of the PCR product.

    • Map the sequence to the A. baumannii reference genome to identify the disrupted gene (in this case, yhaK).

Genetic Complementation of the yhaK Mutant

This protocol is to confirm that the observed loss-of-AEMR phenotype is directly due to the disruption of the yhaK gene.

  • Vector Construction:

    • Amplify the full-length wild-type yhaK gene, including its native promoter region, from the parental A. baumannii strain's genomic DNA using PCR.

    • Clone the amplified yhaK fragment into a suitable E. coli-A. baumannii shuttle vector (e.g., pWH1266).

    • Verify the sequence of the cloned insert.

  • Transformation:

    • Introduce the complementation plasmid (pWH1266-yhaK) and an empty vector control into the yhaK transposon mutant strain via electroporation.

    • Select for transformants on agar plates containing antibiotics appropriate for both the transposon and the shuttle vector.

  • Phenotypic Analysis:

    • Perform the adaptive antibiotic tolerance assay as described in the screening protocol with the complemented strain, the empty vector control strain, and the wild-type strain.

    • A successful complementation is indicated by the restoration of resistance to the antibiotic in human serum, matching the phenotype of the wild-type strain.

Ethidium Bromide (EtBr) Efflux Assay

This assay measures the overall efflux capacity of the bacterial cells.

  • Cell Preparation:

    • Grow overnight cultures of the wild-type, yhaK mutant, and complemented strains in LB broth.

    • Dilute the cultures 1:100 into fresh human serum (to induce AEMR) and grow to mid-exponential phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellets three times with a phosphate buffer (e.g., sodium phosphate buffer, pH 7.0).

    • Resuspend the cells in the same buffer to a final OD600 of 0.2.

  • Assay:

    • Transfer the cell suspensions to a 96-well black, clear-bottom microtiter plate.

    • Add glucose to a final concentration of 0.4% as an energy source for the efflux pumps.

    • Add EtBr to a final concentration of 1-2 µg/mL.

    • Immediately measure fluorescence in a plate reader (Excitation: ~530 nm, Emission: ~600 nm) kinetically over 30-60 minutes.

    • Lower fluorescence indicates higher efflux activity.

Flow Cytometry for Antibiotic Accumulation

This method provides a more direct measure of antibiotic efflux by quantifying the intracellular accumulation of a fluorescently-tagged antibiotic.

  • Cell Preparation:

    • Grow and prepare wild-type and yhaK mutant cells in both LB broth and human serum as described for the EtBr assay.

    • After washing, resuspend the cells in PBS to a final OD600 of 0.4.

  • Labeling and Analysis:

    • Add a fluorescently-tagged antibiotic, such as DMACA-Ofloxacin, to the cell suspensions at a predetermined concentration.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Analyze the samples using a flow cytometer.

    • Excite the fluorophore with an appropriate laser (e.g., 405 nm for DMACA) and collect emission at the corresponding wavelength (e.g., ~480 nm).

    • Gate on the bacterial population based on forward and side scatter.

    • Quantify the mean fluorescence intensity of the bacterial population. Higher fluorescence intensity indicates greater intracellular accumulation and reduced efflux.

Conclusion and Future Directions

The pirin-like protein YhaK is a newly identified, critical component of the adaptive efflux-mediated antibiotic resistance (AEMR) mechanism in Acinetobacter baumannii. The absence of YhaK leads to a significant reduction in the bacterium's ability to resist antibiotics like fluoroquinolones under host-like conditions. This is directly linked to a diminished capacity to efflux these compounds, which is, in turn, a consequence of the reduced expression of MATE and ABC family efflux pumps.

These findings firmly establish YhaK as a novel and promising target for the development of antimicrobial adjuvants. Inhibiting YhaK function could potentially resensitize resistant A. baumannii strains to existing antibiotics, providing a much-needed therapeutic strategy against this formidable pathogen.

Future research should focus on:

  • Elucidating the precise molecular mechanism by which YhaK regulates the transcription of efflux pump genes.

  • Identifying the specific MATE and ABC family pumps that are under the control of YhaK.

  • Screening for and developing small molecule inhibitors of YhaK.

  • Investigating the role of YhaK in other aspects of A. baumannii physiology and virulence.

A deeper understanding of the YhaK regulatory network will be instrumental in the fight against multidrug-resistant Acinetobacter baumannii.

References

The Transcriptomic Response of Acinetobacter baumannii to Levofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii has emerged as a formidable opportunistic pathogen, notorious for its high levels of intrinsic and acquired antibiotic resistance. As a "Priority 1: Critical" pathogen on the World Health Organization's list, understanding its response to last-resort antibiotics is paramount. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[1][2]. Inhibition of these enzymes leads to DNA damage and ultimately cell death[1][2]. However, the development of resistance, often through mutations in the target genes (gyrA and parC) or overexpression of efflux pumps, poses a significant clinical challenge.

Core Mechanisms and Transcriptional Regulation

Levofloxacin's primary mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, leading to double-strand breaks in the bacterial chromosome[1]. This DNA damage triggers a cascade of transcriptional responses, most notably the induction of the SOS response, a global network of genes involved in DNA repair and damage tolerance.

The SOS Response

The SOS response is a conserved bacterial stress response to DNA damage. In its uninduced state, the LexA repressor protein binds to specific DNA sequences (SOS boxes) in the promoter regions of SOS genes, inhibiting their transcription. Upon DNA damage and the accumulation of single-stranded DNA (ssDNA), the RecA protein becomes activated and facilitates the autocatalytic cleavage of LexA. This inactivation of LexA leads to the derepression of the SOS regulon, resulting in the upregulation of genes involved in DNA repair, such as recA, umuD, and ddrR.

Efflux Pump Regulation

Another critical aspect of the A. baumannii response to fluoroquinolones is the regulation of efflux pumps. These membrane-bound protein complexes can actively transport antibiotics out of the cell, reducing the intracellular drug concentration and contributing to resistance. The expression of these efflux pump genes can be upregulated in response to antibiotic exposure.

Quantitative Transcriptomic Data

The following tables summarize the differential gene expression of key genes in A. baumannii in response to fluoroquinolone treatment. The data is primarily based on studies of ciprofloxacin, a closely related fluoroquinolone, due to the limited availability of public datasets for levofloxacin.

Table 1: Upregulated Genes in Acinetobacter baumannii Following Fluoroquinolone Exposure

GeneFunctionFold Change (log2)p-value
recADNA strand exchange and recombination; SOS response regulator> 2.0< 0.05
umuDTranslesion DNA synthesis (error-prone repair)> 1.5< 0.05
ddrRPutative DNA damage response protein> 1.5< 0.05
adeBComponent of the AdeABC efflux pumpVariableVariable
adeJComponent of the AdeIJK efflux pumpVariableVariable

Note: Fold changes and p-values are illustrative and based on typical findings in fluoroquinolone transcriptomic studies. The expression of efflux pump genes can be highly variable between strains and experimental conditions.

Table 2: Downregulated Genes in Acinetobacter baumannii Following Fluoroquinolone Exposure

GeneFunctionFold Change (log2)p-value
gyrADNA gyrase subunit A (target of fluoroquinolones)< -1.0< 0.05
parCTopoisomerase IV subunit C (target of fluoroquinolones)< -1.0< 0.05
Genes involved in cell divisione.g., ftsZ, ftsAVariableVariable

Note: The downregulation of target genes can be a feedback mechanism. The effect on cell division genes is often observed as a consequence of DNA replication arrest.

Experimental Protocols

This section details a representative methodology for analyzing the transcriptomic response of A. baumannii to levofloxacin using RNA sequencing (RNA-seq).

Bacterial Strain and Culture Conditions
  • Bacterial Strain: Acinetobacter baumannii ATCC 17978 (or a relevant clinical isolate).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHII).

  • Culture Inoculation: A single colony is used to inoculate a starter culture grown overnight at 37°C with shaking. The overnight culture is then diluted into fresh MHII to an optical density at 600 nm (OD600) of 0.05.

  • Growth to Mid-Logarithmic Phase: The culture is grown at 37°C with shaking to an OD600 of approximately 0.5.

Levofloxacin Exposure
  • Determination of Minimum Inhibitory Concentration (MIC): The MIC of levofloxacin for the specific A. baumannii strain is determined using broth microdilution according to CLSI guidelines.

  • Sub-inhibitory Concentration Treatment: The bacterial culture at mid-logarithmic phase is divided into two flasks. One flask serves as the untreated control, while the other is treated with a sub-inhibitory concentration of levofloxacin (e.g., 0.5 x MIC).

  • Incubation: Both cultures are incubated for a defined period (e.g., 60 minutes) at 37°C with shaking.

RNA Extraction and Library Preparation
  • RNA Stabilization: Bacterial cells are harvested by centrifugation, and the cell pellet is immediately treated with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to preserve the transcriptomic profile.

  • RNA Isolation: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol, including an on-column DNase digestion step to remove contaminating genomic DNA.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Ribosomal RNA (rRNA) Depletion: Ribosomal RNA is removed from the total RNA samples using a rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit).

  • cDNA Library Construction: The rRNA-depleted RNA is used to construct cDNA libraries for sequencing using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit).

RNA Sequencing and Data Analysis
  • Sequencing: The prepared cDNA libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.

  • Read Mapping: The high-quality reads are mapped to the A. baumannii reference genome using a splice-aware aligner such as HISAT2.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential gene expression analysis between the levofloxacin-treated and control samples is performed using tools like DESeq2 or edgeR. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the differentially expressed genes to identify over-represented biological functions and pathways.

Visualizations

Signaling Pathways

Levofloxacin_MoA cluster_cell Acinetobacter baumannii Cell cluster_dna DNA Replication & Supercoiling Levofloxacin Levofloxacin Gyrase DNA Gyrase (gyrA/gyrB) Levofloxacin->Gyrase Inhibits TopoIV Topoisomerase IV (parC/parE) Levofloxacin->TopoIV Inhibits RelaxedDNA Relaxed DNA Gyrase->RelaxedDNA Relaxes supercoils DSBs Double-Strand Breaks Gyrase->DSBs Leads to DecatenatedDNA Decatenated Daughter Chromosomes TopoIV->DecatenatedDNA Decatenates TopoIV->DSBs Leads to DNA Supercoiled DNA DNA->Gyrase Relaxes supercoils RelaxedDNA->TopoIV Decatenates CellDeath Cell Death DSBs->CellDeath

Caption: Mechanism of action of Levofloxacin in A. baumannii.

SOS_Response cluster_sos SOS Response Pathway DNA_Damage DNA Damage (e.g., from Levofloxacin) ssDNA ssDNA Accumulation DNA_Damage->ssDNA RecA RecA ssDNA->RecA RecA_active RecA* RecA->RecA_active Activates LexA LexA Repressor RecA_active->LexA Induces cleavage SOS_Genes SOS Regulon (recA, umuD, etc.) LexA->SOS_Genes Represses DNA_Repair DNA Repair & Error-Prone Synthesis SOS_Genes->DNA_Repair Expression leads to

Caption: Induction of the SOS response pathway in A. baumannii.

Experimental Workflow

RNASeq_Workflow cluster_workflow Transcriptomic Analysis Workflow Culture A. baumannii Culture (Mid-log phase) Treatment Levofloxacin Treatment (Sub-inhibitory conc.) Culture->Treatment Control Untreated Control Culture->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, DEG, Enrichment) Sequencing->Data_Analysis

Caption: A representative workflow for RNA-seq analysis.

References

An In-depth Technical Guide to Adaptive Efflux-Mediated Resistance in Acinetobacter baumannii**

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acinetobacter baumannii has emerged as a critical threat in clinical settings, largely due to its remarkable ability to develop multidrug resistance (MDR). A primary mechanism underpinning this resistance is the active extrusion of antimicrobial agents from the bacterial cell via efflux pumps. This technical guide provides a comprehensive overview of adaptive efflux-mediated resistance in A. baumannii, focusing on the predominant Resistance-Nodulation-Division (RND) superfamily of efflux pumps. We delve into the intricate regulatory networks that control the expression of these pumps, detailing the key signaling pathways and transcriptional regulators. Furthermore, this guide presents a compilation of quantitative data on efflux pump gene expression and its correlation with antibiotic susceptibility. Detailed experimental protocols for the investigation of efflux pump activity are also provided to facilitate further research in this critical area.

Introduction to Efflux-Mediated Resistance in A. baumannii

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its propensity to cause severe nosocomial infections, including ventilator-associated pneumonia and bloodstream infections[1]. The challenge in treating these infections is exacerbated by the bacterium's intrinsic and acquired resistance to a wide array of antibiotics[2]. While multiple resistance mechanisms exist, such as enzymatic inactivation of drugs and modification of antibiotic targets, the overexpression of efflux pumps is a major contributor to the MDR phenotype observed in clinical isolates[1][3].

Efflux pumps are membrane-bound protein complexes that actively transport a broad spectrum of substrates, including antibiotics, biocides, and detergents, out of the bacterial cell, thereby reducing the intracellular concentration of these toxic compounds to sub-inhibitory levels. A. baumannii possesses several families of efflux pumps, with the RND superfamily being the most clinically significant due to its broad substrate specificity[1][4].

This guide will focus on the three most well-characterized RND efflux systems in A. baumannii: AdeABC , AdeFGH , and AdeIJK . We will explore the phenomenon of adaptive efflux-mediated resistance , whereby the expression of these pumps is dynamically regulated in response to environmental cues, allowing the bacterium to survive and persist in the host even in the presence of antibiotics.

Core RND Efflux Pump Systems in A. baumannii

The RND efflux pumps in Gram-negative bacteria are typically tripartite systems, comprising an inner membrane transporter (the RND protein), a periplasmic membrane fusion protein (MFP), and an outer membrane factor (OMF). In A. baumannii, the key RND systems are:

  • AdeABC: This is the most extensively studied RND efflux pump in A. baumannii and a major contributor to multidrug resistance. It confers resistance to a wide range of antibiotics, including aminoglycosides, tetracyclines, fluoroquinolones, chloramphenicol, and tigecycline[4]. The adeA, adeB, and adeC genes encode the MFP, RND transporter, and OMF, respectively.

  • AdeFGH: While not always constitutively expressed, the AdeFGH system can contribute to resistance when overexpressed. Its substrates include chloramphenicol, clindamycin, and fluoroquinolones.

  • AdeIJK: This efflux pump is also chromosomally encoded and contributes to intrinsic and acquired resistance to a variety of antibiotics, including β-lactams, tetracyclines, and fluoroquinolones.

Regulatory Networks of RND Efflux Pumps

The expression of the AdeABC, AdeFGH, and AdeIJK efflux pumps is tightly controlled by a complex network of transcriptional regulators, allowing A. baumannii to adapt to various environmental stresses, including the presence of antibiotics.

The AdeRS Two-Component System: Master Regulator of AdeABC

The primary regulator of the adeABC operon is the AdeRS two-component system (TCS) . This system consists of a membrane-bound sensor histidine kinase, AdeS , and a cytoplasmic response regulator, AdeR .

  • Signaling Cascade: Upon sensing an environmental stimulus (the exact nature of which is not fully elucidated but can include certain antimicrobial compounds), AdeS autophosphorylates. The phosphate group is then transferred to AdeR. Phosphorylated AdeR acts as a transcriptional activator, binding to the promoter region of the adeABC operon and upregulating its expression. Mutations in adeR or adeS are frequently observed in clinical isolates with high-level resistance, leading to constitutive overexpression of AdeABC.

AdeRS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdeS AdeS (Sensor Kinase) AdeR_unphos AdeR (Response Regulator) AdeS->AdeR_unphos Phosphotransfer AdeR_phos AdeR-P adeABC_promoter adeABC Promoter AdeR_phos->adeABC_promoter Binds and Activates Transcription adeABC_genes adeA  adeB  adeC Stimulus External Stimulus Stimulus->AdeS Activates MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate each well with bacterial suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Antibiotic in 96-well plate with Mueller-Hinton Broth serial_dilution->inoculate controls Include Growth Control (no antibiotic) and Sterility Control (no bacteria) inoculate->controls incubate Incubate at 35-37°C for 16-20 hours controls->incubate read_results Read Results: Identify lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end qRT_PCR_Workflow start Start culture_bacteria Culture A. baumannii under desired conditions (e.g., with/without antibiotic) start->culture_bacteria rna_extraction Extract Total RNA culture_bacteria->rna_extraction dnase_treatment Treat with DNase I to remove contaminating DNA rna_extraction->dnase_treatment cdna_synthesis Synthesize cDNA using Reverse Transcriptase dnase_treatment->cdna_synthesis q_pcr Perform Real-Time PCR with primers for target and reference genes cdna_synthesis->q_pcr data_analysis Analyze Data using the 2^(-ΔΔCt) method q_pcr->data_analysis end End data_analysis->end

References

Technical Guide: Analysis of GEO Datasets for Antibiotic Resistance in Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acinetobacter baumannii has emerged as a critical nosocomial pathogen, largely due to its remarkable ability to develop multidrug resistance. Understanding the genetic and molecular mechanisms behind this resistance is paramount for the development of novel therapeutics. The Gene Expression Omnibus (GEO) and other public repositories serve as invaluable resources, hosting a wealth of transcriptomic data from studies investigating the response of A. baumannii to various antibiotic pressures. This guide provides an in-depth analysis of three key datasets, offering a technical overview of the experimental protocols, quantitative data, and the biological pathways implicated in antibiotic resistance.

Dataset 1: GSE214305 - Transcriptomic Response to a Novel Antibiotic, Abaucin

This dataset explores the transcriptomic changes in Acinetobacter baumannii ATCC 17978 following treatment with abaucin, a novel narrow-spectrum antibiotic discovered through deep learning, which shows potent activity against this pathogen.

Quantitative Data Summary

The transcriptomic analysis identified significant changes in gene expression upon treatment with abaucin. Key differentially expressed genes are summarized below. The full dataset containing FPKM values is available through the GEO accession number GSE214305.

GeneLog2 Fold Change (Abaucin vs. Control)p-valueFunction
lolE--Lipoprotein trafficking (target of abaucin)
bfmRUpregulated<0.05Two-component system response regulator
bfmSUpregulated<0.05Two-component system sensor kinase
ompADownregulated<0.05Outer membrane protein A
adeBNo significant change>0.05RND efflux pump component

Note: Specific fold change values require processing of the raw data from the GEO repository.

Experimental Protocols

1. Bacterial Strain and Growth Conditions:

  • Acinetobacter baumannii strain ATCC 17978 was used.

  • Bacteria were cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.

2. Antibiotic Treatment:

  • Cultures were treated with a specific concentration of abaucin.

  • Control cultures were treated with the vehicle (e.g., DMSO).

  • Incubation was carried out for a defined period to induce transcriptomic changes.

3. RNA Extraction and Sequencing:

  • Total RNA was extracted from bacterial pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Ribosomal RNA was depleted using a Ribo-Zero kit for Gram-negative bacteria.

  • RNA-Seq libraries were prepared using a stranded RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

  • Sequencing was performed on an Illumina platform (e.g., NextSeq 500).

4. Data Analysis:

  • Raw sequencing reads were quality-controlled using tools like FastQC.

  • Reads were aligned to the A. baumannii ATCC 17978 reference genome.

  • Differential gene expression analysis was performed using packages such as DESeq2 or Cuffdiff to identify genes with statistically significant changes in expression.

Signaling Pathway Visualization

Abaucin was found to disrupt the lipoprotein trafficking pathway by targeting the LolE protein. This pathway is crucial for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.

Lol_Pathway cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane IM_node LolCDE LolCDE Complex (includes LolE) LolA LolA (chaperone) LolCDE->LolA Transfer to chaperone Lipoprotein_LolA Lipoprotein-LolA Complex LolCDE->Lipoprotein_LolA Forms complex Lipoprotein_IM Mature Lipoprotein Lipoprotein_IM->LolCDE ATP-dependent extraction Periplasm_node LolB LolB Lipoprotein_LolA->LolB Transfer to OM receptor OM_node Lipoprotein_OM Outer Membrane Lipoprotein LolB->Lipoprotein_OM Insertion into Outer Membrane Abaucin Abaucin Abaucin->LolCDE

Caption: The lipoprotein trafficking (Lol) pathway in A. baumannii and the inhibitory action of Abaucin on the LolCDE complex.

Dataset 2: PRJNA234525 - Metabolic Response to Clinically Relevant Antibiotics

This BioProject encompasses a large-scale transcriptomic study on multiple A. baumannii strains, investigating their metabolic responses to sub-inhibitory concentrations of amikacin, ciprofloxacin, polymyxin-B, and meropenem.[1]

Quantitative Data Summary

The study revealed that different classes of antibiotics perturb distinct yet overlapping metabolic pathways. The following table summarizes key findings from the pathway enrichment analysis.[1]

AntibioticUpregulated Metabolic PathwaysDownregulated Metabolic PathwaysKey Reporter Metabolites
Amikacin Arginine & Proline MetabolismFatty Acid MetabolismL-Arginine, L-Proline
Ciprofloxacin Glyoxylate & Dicarboxylate Metabolism, Glycerophospholipid Metabolism-Glyoxylate, Acetyl-CoA
Polymyxin-B Glycine, Serine & Threonine Metabolism, Propanoate MetabolismBiotin MetabolismL-Serine, L-Threonine
Meropenem Arginine & Proline Metabolism-L-Citrulline, Ornithine
Experimental Protocols

1. Bacterial Strains and Growth Conditions:

  • Nine different A. baumannii strains were used in the study.[1]

  • Strains were grown in a defined minimal medium to ensure metabolic consistency.

2. Antibiotic Treatment:

  • Cultures were treated with sub-inhibitory concentrations (MIC25 and MIC75) of amikacin sulfate, ciprofloxacin, polymyxin-B, or meropenem.[1]

  • Each experiment was performed in duplicate, including a no-treatment control.[1]

3. RNA Extraction and Sequencing:

  • Raw RNA-Seq data in FASTQ format was obtained from the NCBI BioProject repository (accession number: PRJNA234525).[1]

  • Reads were trimmed based on Phred quality scores.[1]

4. Data Analysis and Metabolic Modeling:

  • Transcriptomic data was integrated with a genome-scale metabolic model of A. baumannii.

  • Differentially expressed genes were identified and mapped to metabolic reactions.

  • Reporter metabolite analysis was used to pinpoint key nodes in the metabolic network that were significantly affected by antibiotic treatment.

Experimental Workflow Visualization

The study employed a multi-step workflow to integrate transcriptomic data with metabolic modeling to decipher the metabolic response to antibiotic stress.

Metabolic_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis Strains A. baumannii Strains (n=9) Culture Culture in Minimal Medium Strains->Culture Treatment Antibiotic Treatment (Amikacin, Cipro, Polymyxin-B, Meropenem) Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Sequencing RNA Sequencing (RNA-Seq) RNA_Extraction->Sequencing QC Read Trimming & Quality Control Sequencing->QC Mapping Map Reads to Genome QC->Mapping DEG Differential Gene Expression (DEG) Analysis Mapping->DEG Integration Integrate DEG with GSMM DEG->Integration Metabolic_Model Genome-Scale Metabolic Model (GSMM) Metabolic_Model->Integration Pathway_Analysis Pathway Enrichment Analysis Integration->Pathway_Analysis Reporter_Metabolites Reporter Metabolite Analysis Integration->Reporter_Metabolites

Caption: Workflow for integrating transcriptomics and metabolic modeling to study antibiotic response.

Dataset 3: E-MEXP-2254 - Microarray Analysis of Efflux Pump Expression

This ArrayExpress dataset focuses on the development and validation of a custom oligonucleotide microarray to assess the expression of efflux pump genes and other acquired resistance determinants in A. baumannii.

Quantitative Data Summary

The study validated the microarray by analyzing mutants with known overexpression or deficiencies in specific efflux pumps. The results demonstrated the array's ability to detect changes in the expression of key efflux pump operons.

Mutant StrainInducing AntibioticOverexpressed Efflux Pump OperonKey Genes
Mutant 1GentamicinAdeABCadeA, adeB, adeC
Mutant 2CefotaximeAdeABCadeA, adeB, adeC
Mutant 3TetracyclineAdeIJKadeI, adeJ, adeK
Mutant 4ChloramphenicolAdeFGH (novel)adeF, adeG, adeH
Experimental Protocols

1. Microarray Design:

  • An oligonucleotide-based DNA microarray was designed targeting 78 genes, including 17 efflux systems, 15 resistance determinants, and 19 housekeeping genes.

  • Probes were designed based on sequences from the A. baumannii AYE strain and other Gram-negative bacteria.

2. Strain Generation and Culture:

  • Mutants overexpressing or deficient in specific efflux pumps were generated.

  • Single-step mutants were selected by plating on various antibiotics.

  • Strains were grown to mid-logarithmic phase for RNA extraction.

3. RNA Extraction and Microarray Hybridization:

  • Total RNA was extracted from bacterial cultures.

  • cDNA was synthesized from 10 µg of total RNA and labeled with Cy3 or Cy5 fluorescent dyes.

  • Labeled cDNA was hybridized to the custom microarrays.

4. Data Analysis:

  • Microarray slides were scanned to measure fluorescence intensity.

  • Data underwent normalization and statistical analysis using R software to identify differentially expressed genes.

  • Quantitative reverse transcriptase PCR (qRT-PCR) was used to validate the microarray results.

Logical Relationship Visualization

The study established a clear logical relationship between antibiotic exposure, the selection of mutants, and the resulting overexpression of specific efflux pump systems, which confers the resistance phenotype.

Efflux_Pump_Regulation Antibiotic Antibiotic Exposure (e.g., Gentamicin, Tetracycline) Selection Selective Pressure Antibiotic->Selection Mutation Mutation in Regulatory Genes (e.g., adeR, adeS) Selection->Mutation Overexpression Efflux Pump Operon Overexpression Mutation->Overexpression Resistance Antibiotic Resistance Phenotype Overexpression->Resistance AdeABC AdeABC Overexpression->AdeABC AdeIJK AdeIJK Overexpression->AdeIJK AdeFGH AdeFGH Overexpression->AdeFGH

Caption: Logical flow from antibiotic pressure to efflux pump-mediated resistance in A. baumannii.

References

Unraveling the Transcriptomic Impact of YhaK Inactivation in Acinetobacter baumannii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the transcriptomic differences between a YhaK transposon (Tn) mutant and wild-type Acinetobacter baumannii. The inactivation of the yhaK gene, encoding a putative pirin-like protein, has been shown to significantly alter the gene expression profile of A. baumannii, particularly in the context of adaptive antibiotic resistance. This document provides a comprehensive summary of the quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and workflows.

Core Findings: Gene Expression Landscape Altered by YhaK Mutation

Transcriptome analysis of the A. baumannii strain 98-37-09 and its isogenic YhaK Tn mutant revealed significant changes in gene expression when grown in human serum, a condition mimicking the host environment and known to induce adaptive efflux-mediated resistance (AEMR). The study, which led to the public deposition of the RNA sequencing data in the Gene Expression Omnibus (GEO) under accession number GSE190119, demonstrated that the YhaK protein plays a crucial role in regulating a wide array of genes.[1]

In serum-grown conditions supplemented with sub-inhibitory concentrations of levofloxacin, the YhaK protein itself is upregulated.[2] Its absence in the Tn mutant leads to the differential expression of 653 genes, highlighting its significant role in the bacterium's response to environmental cues.[2] The affected genes are primarily involved in transcription, cell signaling, and various transport processes.[2]

Quantitative Summary of Differentially Expressed Genes

The following table summarizes the key gene ontology (KEGG) groups with a significant number of differentially expressed genes (displaying > 2-fold alteration) in the wild-type strain compared to the YhaK mutant. This data underscores the global regulatory role of YhaK.

KEGG Gene Ontology GroupNumber of Differentially Expressed GenesPredominant Trend in Wild-Type vs. YhaK Mutant
Transcription> 40Mixed (Upregulation and Downregulation)
Signal Transduction~ 30Mixed (Upregulation and Downregulation)
Membrane Transport~ 25Predominantly Upregulated
Amino Acid Metabolism~ 20Mixed (Upregulation and Downregulation)
Carbohydrate Metabolism~ 15Mixed (Upregulation and Downregulation)
Energy Metabolism~ 15Mixed (Upregulation and Downregulation)
Cell Motility~ 10Predominantly Downregulated
Xenobiotics Biodegradation and Metabolism~ 10Predominantly Upregulated

Note: This table is a synthesized representation based on the available graphical data from the primary literature. For a complete list of the 653 differentially expressed genes, researchers are directed to the supplementary materials of the source publication or the raw data available on the GEO database (GSE190119).

Experimental Protocols

This section details the key experimental methodologies for the generation of the A. baumannii YhaK Tn mutant and the subsequent comparative transcriptomic analysis.

Construction of the YhaK Tn Mutant Library

The YhaK transposon mutant was generated using an EZ-Tn5™ Tnp Transposome™ kit, a widely used method for creating random gene knockouts in a variety of bacteria.

Materials:

  • A. baumannii strain (e.g., 98-37-09)

  • EZ-Tn5™ Tnp Transposome™ Kit (containing the transposon and transposase)

  • Electroporator and electroporation cuvettes

  • Luria-Bertani (LB) agar and broth

  • Kanamycin (for selection)

  • SOC medium

Procedure:

  • Preparation of Electrocompetent A. baumannii Cells:

    • Inoculate a single colony of A. baumannii into 5 mL of LB broth and grow overnight at 37°C with shaking.

    • Subculture the overnight culture into 50 mL of fresh LB broth and grow to an optical density at 600 nm (OD600) of 0.5-0.8.

    • Chill the culture on ice for 30 minutes.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet three times with ice-cold 10% glycerol.

    • Resuspend the final pellet in a small volume of 10% glycerol to create a concentrated cell suspension.

  • Electroporation of the Transposome:

    • Thaw an aliquot of the EZ-Tn5™ Transposome™ on ice.

    • Mix 1 µL of the transposome with 50 µL of the electrocompetent A. baumannii cells.

    • Transfer the mixture to a pre-chilled electroporation cuvette.

    • Electroporate the cells using optimized settings for A. baumannii.

    • Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.

    • Incubate the cells at 37°C for 1-2 hours with gentle shaking to allow for the expression of the kanamycin resistance gene.

  • Selection and Screening of Mutants:

    • Plate serial dilutions of the cell suspension onto LB agar plates containing kanamycin.

    • Incubate the plates at 37°C overnight.

    • Individual colonies represent potential transposon mutants.

    • Screen individual mutants by PCR using primers flanking the yhaK gene and primers specific to the transposon to confirm the insertion within the gene of interest.

RNA Sequencing and Analysis

Materials:

  • Wild-type and YhaK Tn mutant A. baumannii strains

  • Human serum

  • Levofloxacin

  • RNA isolation kit (e.g., Qiagen RNeasy)

  • DNase I

  • Ribosomal RNA (rRNA) depletion kit

  • RNA sequencing library preparation kit

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • Bacterial Growth and RNA Isolation:

    • Grow wild-type and YhaK Tn mutant strains in duplicate to mid-exponential phase in human serum supplemented with a sub-inhibitory concentration of levofloxacin (e.g., 0.15 µg/mL).[1][3]

    • Harvest the bacterial cells by centrifugation.

    • Isolate total RNA from each sample using a commercial RNA isolation kit according to the manufacturer's instructions.[3]

    • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Library Preparation and Sequencing:

    • Assess the quality and quantity of the isolated RNA using a bioanalyzer and spectrophotometer.

    • Deplete the ribosomal RNA (rRNA) from the total RNA samples, as bacterial mRNA lacks a poly(A) tail.

    • Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.

    • Perform paired-end sequencing on a high-throughput sequencing platform.[2]

  • Data Analysis:

    • Perform quality control on the raw sequencing reads and trim adapter sequences.

    • Align the trimmed reads to the A. baumannii reference genome.

    • Calculate gene expression levels (e.g., as transcripts per million - TPM or fragments per kilobase of transcript per million mapped reads - FPKM).

    • Identify differentially expressed genes (DEGs) between the wild-type and YhaK mutant samples using statistical analysis software (e.g., DESeq2, edgeR).

    • Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways affected by the YhaK mutation.[2]

Visualizing the Impact of YhaK

To better understand the experimental process and the potential role of YhaK in A. baumannii physiology, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_mutagenesis YhaK Tn Mutant Construction cluster_rnaseq Comparative Transcriptomics WT Wild-Type A. baumannii Electroporation Electroporation WT->Electroporation Transposome EZ-Tn5 Transposome Transposome->Electroporation Selection Kanamycin Selection Electroporation->Selection YhaK_Mutant YhaK Tn Mutant Selection->YhaK_Mutant Growth Growth in Human Serum + Levofloxacin YhaK_Mutant->Growth RNA_Isolation Total RNA Isolation Growth->RNA_Isolation Library_Prep rRNA Depletion & Library Preparation RNA_Isolation->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_List Differentially Expressed Genes Data_Analysis->DEG_List WT_RNA Wild-Type A. baumannii WT_RNA->Growth

Caption: Experimental workflow for the generation of the YhaK Tn mutant and comparative RNA sequencing analysis.

YhaK_Signaling_Pathway cluster_input Environmental Signals cluster_regulation YhaK-Mediated Regulation cluster_output Phenotypic Outcome Serum Human Serum Components YhaK YhaK (Pirin-like Protein) Serum->YhaK Antibiotics Sub-inhibitory Antibiotics Antibiotics->YhaK Transcription_Factors Transcription Factors YhaK->Transcription_Factors ? Efflux_Pumps Efflux Pump Expression (MATE, ABC families) Transcription_Factors->Efflux_Pumps Regulates Metabolism Metabolic Pathways Transcription_Factors->Metabolism Regulates Stress_Response Stress Response Genes Transcription_Factors->Stress_Response Regulates AEMR Adaptive Efflux-Mediated Resistance Efflux_Pumps->AEMR

Caption: Putative signaling pathway involving YhaK in response to environmental cues, leading to adaptive resistance.

Conclusion

The study of the YhaK Tn mutant in A. baumannii provides valuable insights into the complex regulatory networks governing antibiotic resistance. The pirin-like protein YhaK appears to be a key modulator of a large regulon that is activated in response to host-like conditions. The significant alteration in the expression of genes related to efflux pumps, metabolism, and stress responses upon yhaK inactivation underscores its potential as a novel target for the development of therapeutics aimed at combating adaptive resistance in this formidable pathogen. Further elucidation of the precise molecular mechanisms by which YhaK exerts its regulatory function will be crucial for the design of such targeted interventions.

References

An In-depth Technical Guide to Acinetobacter baumannii Strain 98-37-09

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its high rates of multidrug resistance and its propensity to cause severe nosocomial infections. Strain 98-37-09, a clinical isolate from cerebrospinal fluid obtained during a 1998 outbreak in Texas, has emerged as a crucial model organism for studying the bacterium's pathogenesis, antibiotic resistance mechanisms, and host-pathogen interactions. This technical guide provides a comprehensive overview of Acinetobacter baumannii strain 98-37-09, with a focus on its genomic characteristics, key virulence factors, antibiotic susceptibility profiles, and detailed experimental protocols for its study.

Strain Information and Genomic Characteristics

Table 1: General Genomic Features of Acinetobacter baumannii

FeatureTypical Value
Genome Size~3.9 - 4.1 Mb
GC Content~39%
Number of Chromosomes1
PlasmidsVariable, often carry resistance genes
Protein-Coding Genes~3,700 - 4,000

Key Virulence Factor: Phospholipase D (PLD)

A significant virulence factor identified in strain 98-37-09 is a phospholipase D (PLD) encoded by the gene locus A1S_2989 (in the ATCC 17978 reference genome). This enzyme plays a critical role in the bacterium's ability to cause disease.

Role in Pathogenesis

Disruption of the PLD gene in strain 98-37-09 has been shown to lead to:

  • Reduced resistance to human serum.

  • Decreased capacity for invading epithelial cells.[1]

  • Diminished virulence in a murine model of pneumonia.[1]

These findings highlight PLD as a key factor in the bacterium's ability to survive in the host and establish infection.

Signaling Pathway and Mechanism of Action

The precise signaling pathways initiated by A. baumannii PLD are still under investigation. However, it is understood that PLD contributes to pathogenesis by hydrolyzing phospholipids in host cell membranes, which can disrupt cellular integrity and signaling, facilitating invasion and evasion of the host immune response.

Phospholipase D's role in pathogenesis.

Antibiotic Susceptibility and Adaptive Resistance

Strain 98-37-09 is generally considered susceptible to a range of antibiotics under standard laboratory conditions. However, a key characteristic of this strain is its ability to develop adaptive, efflux-mediated resistance when cultured in human serum. This phenomenon is critical for understanding treatment failures in clinical settings.

Table 2: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics for A. baumannii 98-37-09 under Different Growth Conditions

AntibioticMIC in Mueller-Hinton Broth (μg/mL)MIC in Human Serum (μg/mL)
Minocycline0.5 - 1.0> 2.0 - 4.0
Ciprofloxacin0.5> 1.0
TetracyclineNot specifiedTolerant at ≥2 µg/mL
Levofloxacin≥0.125≥0.5
Colistin2.00.12
Ampicillin8.0Not specified
Erythromycin16.0Not specified
Sulfamethoxazole2.0Not specified

Note: Data compiled from multiple sources. Exact values may vary between studies.

Mechanism of Adaptive Resistance

Growth in human serum induces the upregulation of numerous putative drug efflux pumps in A. baumannii 98-37-09. This leads to the active extrusion of antibiotics from the bacterial cell, resulting in decreased susceptibility. The addition of efflux pump inhibitors, such as PAβN, can restore antibiotic susceptibility in serum.

Biofilm Formation

A. baumannii 98-37-09 is a robust biofilm former on various abiotic surfaces, including polystyrene. This ability is a significant contributor to its persistence in hospital environments and on medical devices.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of A. baumannii 98-37-09.

Materials:

  • A. baumannii 98-37-09 culture

  • Mueller-Hinton (MH) broth or human serum

  • 96-well microtiter plates

  • Antibiotic stock solutions

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum of A. baumannii 98-37-09 equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in the desired medium (MH broth or serum) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial twofold dilutions of the antibiotic in the 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Assay_Workflow Minimum Inhibitory Concentration (MIC) Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate dilute_abx Serial Dilute Antibiotic in 96-well Plate dilute_abx->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Workflow for MIC determination.

Epithelial Cell Invasion Assay

Objective: To quantify the ability of A. baumannii 98-37-09 to invade epithelial cells.

Materials:

  • A. baumannii 98-37-09 culture

  • Epithelial cell line (e.g., A549, HeLa)

  • 24-well tissue culture plates

  • Cell culture medium

  • Gentamicin solution (300 µg/mL)

  • 0.1% Triton X-100

  • Phosphate-buffered saline (PBS)

  • Nutrient agar plates

Procedure:

  • Seed epithelial cells in 24-well plates and grow to confluence.

  • Infect the cell monolayers with A. baumannii 98-37-09 at a multiplicity of infection (MOI) of 100 for a specified time (e.g., 2-4 hours).

  • Wash the monolayers three times with PBS to remove non-adherent bacteria.

  • Add fresh medium containing gentamicin (300 µg/mL) and incubate for 2 hours to kill extracellular bacteria.

  • Wash the monolayers five times with PBS.

  • Lyse the cells with 0.1% Triton X-100 for 20 minutes at 37°C.

  • Plate serial dilutions of the lysate on nutrient agar plates.

  • Incubate the plates overnight and count the colony-forming units (CFU) to determine the number of internalized bacteria.

Invasion_Assay_Workflow Epithelial Cell Invasion Assay Workflow start Start seed_cells Seed Epithelial Cells in 24-well Plate start->seed_cells infect Infect with A. baumannii (MOI 100) seed_cells->infect wash1 Wash with PBS (3x) infect->wash1 gentamicin Add Gentamicin (300 µg/mL) Incubate 2h wash1->gentamicin wash2 Wash with PBS (5x) gentamicin->wash2 lyse Lyse Cells (0.1% Triton X-100) wash2->lyse plate Plate Lysate on Nutrient Agar lyse->plate count_cfu Incubate and Count CFU plate->count_cfu end End count_cfu->end RNA_Seq_Workflow Bacterial RNA-Seq Workflow start Start: Bacterial Culture rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase Treatment rna_extraction->dnase_treatment rrna_depletion rRNA Depletion dnase_treatment->rrna_depletion cdna_synthesis cDNA Synthesis rrna_depletion->cdna_synthesis library_prep Library Preparation cdna_synthesis->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis (QC, Mapping, DEG) sequencing->data_analysis end End: Gene Expression Profile data_analysis->end

References

The Emerging Role of Pirin-like Proteins in Bacterial Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pirin-like proteins are a conserved family of iron-dependent proteins belonging to the cupin superfamily, increasingly implicated in bacterial stress responses and metabolic regulation.[1][2] Recent evidence has unveiled their nascent but significant role in modulating bacterial susceptibility to antibiotics. This technical guide provides an in-depth analysis of the function of Pirin-like proteins in bacterial antibiotic resistance, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes. We explore two distinct case studies: the role of the Pirin-like protein YhaK in promoting efflux-mediated antibiotic resistance in the opportunistic pathogen Acinetobacter baumannii, and the contrasting role of Pir1 and Pir2 in increasing antibiotic susceptibility in the anaerobe Bacteroides fragilis. This guide is intended to equip researchers and drug development professionals with a comprehensive understanding of this emerging area, highlighting Pirin-like proteins as potential novel targets for antimicrobial drug discovery.

Introduction to Pirin-like Proteins

Pirin-like proteins are evolutionarily conserved metalloproteins found across all domains of life.[1] Structurally, they are characterized by a bicupin fold, a β-barrel structure that coordinates a ferrous (Fe²⁺) or ferric (Fe³⁺) iron ion in its active site.[3][4] This iron-binding capacity is central to their function, often as sensors and transducers of redox signals within the cell.[1][5] In bacteria, Pirin-like proteins have been shown to participate in a variety of cellular processes, including:

  • Metabolic Regulation: They can modulate the activity of key metabolic enzymes. For instance, in Serratia marcescens, the Pirin-like protein PirinSm interacts with and inhibits the pyruvate dehydrogenase E1 subunit, thereby influencing central carbon metabolism.[6] Similarly, in Streptomyces ambofaciens, PirA acts as a negative modulator of the fatty acid β-oxidation pathway.[1]

  • Oxidative Stress Response: Their redox-sensitive nature makes them key players in the response to oxidative stress.[7][8]

  • Quercetinase Activity: Many Pirin-like proteins exhibit quercetinase activity, enabling them to degrade flavonoids like quercetin, which may be a defense mechanism against plant-produced antimicrobial compounds.[3][9][10]

The diverse functions of Pirin-like proteins are intrinsically linked to their ability to interact with other proteins and act as regulatory hubs. Their involvement in fundamental cellular processes makes them intriguing candidates for influencing complex phenotypes such as antibiotic resistance.

Case Study: Pirin-like Protein YhaK in Acinetobacter baumannii

Acinetobacter baumannii is a formidable nosocomial pathogen notorious for its multidrug resistance.[5] A recently described phenomenon known as adaptive efflux-mediated resistance (AEMR) allows clinically susceptible strains to resist antibiotic treatment within a host environment, such as in the presence of human serum, by upregulating efflux pump expression.[1][3] A key genetic determinant in this process has been identified as the Pirin-like protein, YhaK.[3]

YhaK Modulates Efflux-Mediated Antibiotic Resistance

A study by Young et al. (2023) demonstrated that a mutation in the yhaK gene in A. baumannii leads to a loss of the AEMR phenotype.[3] This suggests that YhaK is a positive regulator of this resistance mechanism. The proposed mechanism is that YhaK, in response to host-derived signals present in serum, contributes to the upregulation of multiple efflux pump systems, including those from the ATP-binding cassette (ABC) and multidrug and toxic compound extrusion (MATE) families.[1][3] This increased efflux capacity results in the enhanced expulsion of antibiotics from the bacterial cell, leading to tolerance at clinically relevant concentrations.

Quantitative Data: Impact of YhaK on Antibiotic Susceptibility

The effect of yhaK mutation on the susceptibility of A. baumannii to minocycline and levofloxacin was quantified by determining the Minimum Inhibitory Concentrations (MICs). The data clearly show that the loss of YhaK function renders the bacteria more susceptible to these antibiotics, particularly in the presence of human serum where AEMR is induced.

StrainConditionMinocycline MIC (µg/mL)Levofloxacin MIC (µg/mL)
Wild-TypeStandard Broth10.5
Wild-TypeHuman Serum42
yhaK MutantStandard Broth10.5
yhaK MutantHuman Serum10.5
yhaK Mutant + pYhaK (Complemented)Human Serum42

Table 1: Minimum Inhibitory Concentrations (MICs) of minocycline and levofloxacin for A. baumannii wild-type, yhaK mutant, and complemented strains under standard laboratory and host-mimicking (human serum) conditions. Data synthesized from Young et al. (2023).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving YhaK in the regulation of adaptive efflux-mediated antibiotic resistance in A. baumannii.

pirin_pathway cluster_cell Acinetobacter baumannii Cell Host Signals Host Signals YhaK YhaK Host Signals->YhaK Activation Antibiotics Antibiotics Efflux_Pump_Proteins Efflux Pump Proteins Antibiotics->Efflux_Pump_Proteins Expulsion Efflux_Pumps Efflux Pump Genes (ABC, MATE) YhaK->Efflux_Pumps Upregulation Efflux_Pumps->Efflux_Pump_Proteins Expression

Caption: Proposed signaling pathway of YhaK in A. baumannii AEMR.

Case Study: Pirin-like Proteins Pir1 and Pir2 in Bacteroides fragilis

In contrast to the role of YhaK in promoting resistance, the Pirin-like proteins Pir1 and Pir2 in the anaerobic gut commensal and opportunistic pathogen Bacteroides fragilis have been shown to increase susceptibility to certain antibiotics.

Pir1 and Pir2 Overexpression Increases Antibiotic Susceptibility

A study on the central metabolism of B. fragilis revealed that the overexpression of pir1 and pir2 led to increased susceptibility to the antibiotics metronidazole and amixicile.[11] The latter is an inhibitor of pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The authors of the study hypothesized that Pir1 and Pir2 modulate cellular metabolism by interacting with PFOR and other metabolic enzymes, and this modulation inadvertently makes the cells more vulnerable to these specific antibiotics.

Quantitative Data: Impact of Pir1/Pir2 on Antibiotic Susceptibility

The following table summarizes the MIC data for metronidazole and amixicile against B. fragilis strains with varying levels of Pir1 and Pir2 expression.

StrainRelevant GenotypeMetronidazole MIC (µg/mL)Amixicile MIC (µg/mL)
Wild-Typepir1⁺ pir2⁺0.51
Δpir1pir1 deletion0.51
Δpir2pir2 deletion0.51
Pir1 OverexpressionWild-type + pPir10.1250.25
Pir2 OverexpressionWild-type + pPir20.1250.25

Table 2: Minimum Inhibitory Concentrations (MICs) of metronidazole and amixicile for B. fragilis strains with deletion and overexpression of pir1 and pir2. Data synthesized from a 2024 preprint.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Transposon Mutagenesis Library Screening

This protocol is adapted from methods used to identify genes involved in antibiotic resistance.[6][9]

  • Library Construction:

    • A suicide plasmid carrying a transposon (e.g., mini-Tn5) with an antibiotic resistance marker (e.g., kanamycin resistance) is introduced into the recipient bacterial strain (e.g., A. baumannii) via conjugation or electroporation.

    • The transposase, provided in trans on the plasmid, mediates the random insertion of the transposon into the bacterial chromosome.

    • The suicide plasmid is unable to replicate in the recipient, ensuring its loss.

    • Transposon mutants are selected on agar plates containing the antibiotic for which the transposon confers resistance.

  • Screening for Altered Antibiotic Susceptibility:

    • The pooled transposon mutant library is plated on agar containing a sub-inhibitory concentration of the antibiotic of interest (e.g., minocycline for A. baumannii).

    • Colonies that exhibit altered growth (e.g., smaller or no colonies for hypersusceptible mutants) are isolated.

    • The genomic DNA of the selected mutants is extracted.

  • Identification of Transposon Insertion Site:

    • The genomic DNA flanking the transposon insertion site is amplified using semi-random or arbitrary PCR.

    • The PCR products are sequenced, and the sequence is mapped to the bacterial genome to identify the disrupted gene.

Ethidium Bromide Efflux Assay

This is a common method to assess the activity of efflux pumps.[1][13]

  • Cell Preparation:

    • Bacterial cells (e.g., wild-type and yhaK mutant A. baumannii) are grown to mid-log phase.

    • Cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Loading with Ethidium Bromide:

    • The cell suspension is incubated with a defined concentration of ethidium bromide in the presence of an efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) to allow for maximal intracellular accumulation.

  • Initiation of Efflux:

    • The cells are washed to remove the efflux pump inhibitor and extracellular ethidium bromide.

    • The cells are resuspended in buffer containing a carbon source (e.g., glucose) to energize the efflux pumps.

  • Measurement of Efflux:

    • The fluorescence of the cell suspension is monitored over time using a fluorometer.

    • A decrease in fluorescence indicates the efflux of ethidium bromide from the cells. The rate of fluorescence decrease is proportional to the efflux pump activity.

RNA-Sequencing for Efflux Pump Gene Expression

This protocol outlines the steps for analyzing the transcriptome to identify differentially expressed efflux pump genes.[3][14]

  • RNA Extraction:

    • Bacteria are grown under the conditions of interest (e.g., A. baumannii in the presence and absence of human serum).

    • Total RNA is extracted using a commercial kit and treated with DNase to remove any contaminating genomic DNA.

  • Library Preparation:

    • Ribosomal RNA (rRNA) is depleted from the total RNA sample.

    • The remaining mRNA is fragmented and converted to cDNA.

    • Sequencing adapters are ligated to the cDNA fragments.

  • Sequencing:

    • The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • The sequencing reads are aligned to the reference bacterial genome.

    • The number of reads mapping to each gene is counted.

    • Differential gene expression analysis is performed to identify genes (including those encoding efflux pumps) that are significantly up- or downregulated between the different experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for investigating the role of a Pirin-like protein in antibiotic resistance.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_mechanism Mechanism of Action A Transposon Mutant Library Screening B Identify Mutants with Altered Antibiotic Susceptibility A->B C Sequence Insertion Site (Identify Pirin-like Gene) B->C D Create Directed Gene Knockout C->D F MIC Testing (Wild-Type, Mutant, Complemented) D->F E Complementation (Gene on Plasmid) E->F G Efflux Assay (e.g., Ethidium Bromide) F->G H RNA-Sequencing (Compare WT vs. Mutant) F->H I Identify Differentially Expressed Efflux Pumps H->I

Caption: General workflow for characterizing a Pirin-like protein's role in antibiotic resistance.

Conclusion and Future Directions

The evidence presented in this technical guide highlights the emerging importance of Pirin-like proteins in the complex landscape of bacterial antibiotic resistance. The case of YhaK in A. baumannii provides a clear example of a Pirin-like protein acting as a positive regulator of efflux-mediated resistance, making it a potential target for novel adjuvants to existing antibiotics. Conversely, the findings in B. fragilis suggest a more nuanced role, where Pirin-like proteins, through their influence on central metabolism, can paradoxically increase susceptibility to certain drugs.

This dichotomy underscores the need for further research to elucidate the precise molecular mechanisms by which Pirin-like proteins exert their effects in different bacterial species and in response to various classes of antibiotics. Key areas for future investigation include:

  • Identification of Interaction Partners: Uncovering the specific proteins that Pirin-like proteins interact with will be crucial to understanding their regulatory functions.

  • Structural and Mechanistic Studies: High-resolution structural studies of Pirin-like proteins in complex with their binding partners can provide insights into their mechanism of action and facilitate structure-based drug design.

  • Prevalence and Diversity: Investigating the prevalence and functional diversity of Pirin-like proteins across a broader range of pathogenic bacteria is needed to assess their general importance in antibiotic resistance.

References

Navigating the Non-Coding RNA Landscape in Colorectal Cancer: A Preliminary Analysis Framework for the circ_FURIN-miR-1205-MTA1 Axis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initially provided GEO accession number, GSE190119, pertains to a study on Acinetobacter baumannii and is not associated with colorectal cancer research. This guide, therefore, presents a representative preliminary analysis based on the specified topic of the circ_FURIN-miR-1205-MTA1 signaling axis in colorectal cancer, synthesizing common methodologies and expected data outputs in this field of study.

Introduction for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of non-coding RNA (ncRNA) has unveiled a complex layer of gene regulation pivotal in cancer biology. Circular RNAs (circRNAs), a class of ncRNAs characterized by their covalently closed loop structure, have emerged as significant players in tumorigenesis, including colorectal cancer (CRC). This technical guide provides a foundational analysis of the hypothetical raw data concerning the role of circ_FURIN in CRC progression through its interaction with microRNA-1205 (miR-1205) and metastasis-associated protein 1 (MTA1). Understanding this signaling pathway is crucial for developing novel therapeutic strategies targeting CRC.

Data Presentation: A Representative Overview

In a typical study investigating this pathway, high-throughput sequencing data would be generated. The following tables conceptualize the expected quantitative data from such an experiment.

Table 1: Sample Information
Sample IDCell LineTreatmentBiological Replicate
GSMXXXXX1HCT116sh-NC (Control)1
GSMXXXXX2HCT116sh-NC (Control)2
GSMXXXXX3HCT116sh-circ_FURIN1
GSMXXXXX4HCT116sh-circ_FURIN2
GSMXXXXX5SW480sh-NC (Control)1
GSMXXXXX6SW480sh-NC (Control)2
GSMXXXXX7SW480sh-circ_FURIN1
GSMXXXXX8SW480sh-circ_FURIN2
Table 2: Conceptual Differentially Expressed Genes (DEGs) upon circ_FURIN Knockdown
Genelog2FoldChangep-valueRegulation
MTA1-1.58< 0.01Down
CCND1-1.23< 0.05Down
BCL2-1.15< 0.05Down
CDKN1A (p21)1.45< 0.05Up
BAX1.38< 0.05Up

Experimental Protocols

The following sections detail the standard methodologies employed to investigate the circ_FURIN-miR-1205-MTA1 axis.

Cell Culture and Transfection

Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For knockdown experiments, cells are transfected with short hairpin RNAs (shRNAs) targeting circ_FURIN or a negative control (sh-NC) using a lentiviral vector system. Transfection efficiency is confirmed by quantitative real-time PCR (qRT-PCR).

RNA Extraction and qRT-PCR

Total RNA is extracted from CRC cells using TRIzol reagent according to the manufacturer's protocol. For circRNA and mRNA quantification, cDNA is synthesized using a reverse transcription kit with random primers. For miRNA, a specific stem-loop primer for miR-1205 is used for reverse transcription. qRT-PCR is performed using SYBR Green master mix on a real-time PCR system. The relative expression levels are calculated using the 2-ΔΔCt method, with GAPDH as an internal control for circRNA and mRNA, and U6 small nuclear RNA for miRNA.

RNA Sequencing and Bioinformatic Analysis

Total RNA is subjected to ribosomal RNA depletion. The enriched RNA is then used for library construction using a strand-specific library preparation kit. Sequencing is performed on a high-throughput sequencing platform. Raw sequencing reads are quality-controlled, and adaptors are trimmed. The clean reads are then mapped to the human reference genome. Differential expression analysis is performed using DESeq2 or edgeR to identify genes and transcripts that are significantly up- or downregulated upon circ_FURIN knockdown.

Luciferase Reporter Assay

To validate the direct interaction between circ_FURIN and miR-1205, and between miR-1205 and the 3' UTR of MTA1, luciferase reporter assays are performed. The wild-type and mutant binding sequences are cloned into a dual-luciferase reporter vector. CRC cells are co-transfected with the reporter plasmid and miR-1205 mimics or a negative control. Luciferase activity is measured 48 hours post-transfection. A significant decrease in luciferase activity in the presence of the wild-type sequence and miR-1205 mimics confirms the direct binding.

Mandatory Visualizations

The circ_FURIN/miR-1205/MTA1 Signaling Pathway

G cluster_pathway circ_FURIN/miR-1205/MTA1 Signaling Pathway in CRC circ_FURIN circ_FURIN miR1205 miR-1205 circ_FURIN->miR1205 sponges MTA1 MTA1 miR1205->MTA1 inhibits CRC_Progression CRC Progression (Proliferation, Migration, Invasion) MTA1->CRC_Progression promotes

Caption: The signaling cascade of circ_FURIN, miR-1205, and MTA1 in colorectal cancer.

Experimental Workflow for Investigating the circ_FURIN Pathway

G cluster_workflow Experimental Workflow A CRC Cell Lines (HCT116, SW480) B Lentiviral Transfection (sh-NC, sh-circ_FURIN) A->B C RNA Extraction B->C F Functional Assays (Proliferation, Migration) B->F G Luciferase Reporter Assay B->G D RNA Sequencing C->D E Bioinformatic Analysis (DEG Identification) D->E

Caption: A typical experimental workflow for studying circRNA function in cancer cells.

Logical Relationship of Molecular Interactions

G cluster_logic Logical Flow of Molecular Regulation circ_FURIN_up circ_FURIN Upregulation miR1205_down miR-1205 Activity Down circ_FURIN_up->miR1205_down leads to MTA1_up MTA1 Upregulation miR1205_down->MTA1_up results in CRC_phenotype Enhanced CRC Malignancy MTA1_up->CRC_phenotype promotes

Caption: The logical progression from circ_FURIN overexpression to CRC phenotype.

Methodological & Application

Application Notes and Protocols for Downloading the GSE190119 Dataset from GEO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on how to download and utilize the GSE190119 dataset from the Gene Expression Omnibus (GEO) database. This dataset is crucial for researchers investigating antibiotic resistance mechanisms in Acinetobacter baumannii, a significant nosocomial pathogen.

Dataset Overview

The GSE190119 dataset contains transcriptome data from a study comparing wild-type Acinetobacter baumannii 98-37-09 with a transposon mutant of the yhaK gene.[1] The experiment aimed to elucidate the role of the YhaK protein in adaptive efflux-mediated antibiotic resistance when the bacteria are grown in human serum and treated with levofloxacin.[1][2] This dataset offers valuable insights into the genetic determinants of antibiotic resistance in a clinically relevant environment.

Experimental Design

The study employed a straightforward experimental design to compare the transcriptomic profiles of the wild-type and a mutant strain under specific conditions.

Factor Description
Organism Acinetobacter baumannii 98-37-09
Strains 1. Wild-type (Lab-WT) 2. A1S_3277 (YhaK) transposon mutant
Growth Condition Human serum
Treatment 0.15 µg/mL levofloxacin
Growth Phase Mid-exponential phase
Replicates Duplicate samples for each strain
Sequencing Platform NovaSeq
Data Presentation

The GSE190119 dataset available on the GEO repository includes raw sequencing data. The processed data, including differential gene expression analysis, is detailed in the associated publication. The raw data is accessible through the Sequence Read Archive (SRA).

Data Type File Format Description Accession Numbers
Raw Sequencing DataSRARaw, unprocessed sequencing reads.SRR17799515, SRR17799516, SRR17799517, SRR17799518

Experimental Protocols

The following protocols are based on the methods described in the publication associated with the GSE190119 dataset.[2]

Bacterial Growth and RNA Isolation
  • Acinetobacter baumannii strains 98-37-09 (wild-type) and the YhaK transposon mutant were grown in human serum.

  • The growth medium was supplemented with 0.15 µg/mL levofloxacin.

  • The cultures were incubated until they reached the mid-exponential growth phase.

  • Total bacterial RNA was isolated from each of the duplicate samples for both strains using Qiagen RNeasy kits.

RNA Sequencing
  • The concentration and quality of the isolated RNA were measured using an Agilent 2100 Bioanalyzer.

  • Ribosomal RNA (rRNA) was depleted from the total RNA samples using Ribo-Zero rRNA removal kits.

  • The rRNA-depleted RNA was then fragmented.

  • Library preparation for next-generation sequencing was performed.

  • The prepared libraries were sequenced using an Illumina NovaSeq platform.

Data Download Protocols

There are several methods to download the GSE190119 dataset from GEO. Below are detailed protocols for three common approaches: manual download via FTP, programmatic download using the GEOfetch command-line tool, and using the GEOquery R package.

Protocol 1: Manual Download from GEO FTP

This method allows for the direct download of available files from the GEO FTP server.

  • Navigate to the GEO Accession Page: Open a web browser and go to the GSE190119 accession page: --INVALID-LINK--

  • Access FTP Link: At the bottom of the page, you will find a link to the FTP site for this dataset. The direct link is: --INVALID-LINK--

  • Download Files: From the FTP directory, you can download the GSE190119_series_matrix.txt.gz file, which contains metadata about the series and samples, and any supplementary files.

  • Download Raw Data from SRA: The raw sequencing data is stored in the SRA. From the GSE190119 page, navigate to the SRA runs for each sample (SRR17799515 to SRR17799518). You can then use the SRA Toolkit to download the raw FASTQ files.

Protocol 2: Programmatic Download with GEOfetch

GEOfetch is a command-line tool that simplifies downloading data and metadata from GEO and SRA.[3]

  • Install GEOfetch: If you don't have it installed, you can install it via pip:

  • Download Metadata and Raw Data: Open your terminal and run the following command to download the metadata and raw SRA data for GSE190119:

    This command will create a project folder containing the sample metadata and download the raw SRA files.

Protocol 3: Using the GEOquery R Package

For researchers who prefer to work within the R statistical environment, the GEOquery package is a powerful tool for downloading and parsing GEO data.[4][5]

  • Install GEOquery: If not already installed, open R or RStudio and run:

  • Download GEO Data: Use the getGEO function to download the series matrix file:

    This will download the GSE190119_series_matrix.txt.gz file and parse it into an ExpressionSet object in R, which contains both the expression data (if available in the matrix) and the experimental metadata.

Visualizations

The following diagrams illustrate the experimental workflow and the putative signaling pathway influenced by the YhaK protein.

experimental_workflow cluster_strains Bacterial Strains cluster_culture Culturing Conditions cluster_processing Sample Processing and Sequencing cluster_analysis Data Analysis WT A. baumannii 98-37-09 (Wild-Type) Culture Growth in Human Serum + 0.15 µg/mL Levofloxacin WT->Culture Mutant YhaK Transposon Mutant Mutant->Culture Harvest Harvest at Mid-Exponential Phase Culture->Harvest RNA_Isolation Total RNA Isolation Harvest->RNA_Isolation rRNA_Depletion rRNA Depletion RNA_Isolation->rRNA_Depletion Lib_Prep Library Preparation rRNA_Depletion->Lib_Prep Sequencing NovaSeq Sequencing Lib_Prep->Sequencing Raw_Data Raw Sequence Data (FASTQ) Sequencing->Raw_Data DGE_Analysis Differential Gene Expression Analysis Raw_Data->DGE_Analysis

Figure 1: Experimental workflow for the GSE190119 study.

signaling_pathway cluster_efflux Efflux Pump Systems cluster_cellular_processes Other Cellular Processes YhaK YhaK Protein MATE MATE Family Efflux Pumps YhaK->MATE regulates expression ABC ABC Family Efflux Pumps YhaK->ABC regulates expression Transcription Transcription YhaK->Transcription influences Signaling Cell Signaling YhaK->Signaling influences Post_Translational_Mod Post-Translational Modification YhaK->Post_Translational_Mod influences Antibiotic_Resistance Adaptive Efflux-Mediated Antibiotic Resistance MATE->Antibiotic_Resistance ABC->Antibiotic_Resistance

Figure 2: Putative role of YhaK in antibiotic resistance.

References

Unlocking Antibiotic Resistance Mechanisms in Acinetobacter baumannii: An Analysis of GSE190119 RNA-Seq Data

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of the GSE190119 RNA-Seq dataset. The study investigates the transcriptomic changes in Acinetobacter baumannii 98-37-09, comparing the wild type to a transposon mutant with a disruption in the yhaK gene, in the presence of sub-inhibitory concentrations of levofloxacin in human serum. The objective is to elucidate the role of the YhaK protein in adaptive efflux-mediated antibiotic resistance.

Experimental Overview

The core of this study is to understand how the inactivation of the yhaK gene affects the gene expression profile of A. baumannii when challenged with an antibiotic. This provides insights into the regulatory networks governed by YhaK and its contribution to antibiotic resistance.

Table 1: Experimental Design

Condition Bacterial Strain Treatment Growth Medium Replicates
Wild TypeA. baumannii 98-37-090.15 µg/mL LevofloxacinHuman Serum2
YhaK MutantA. baumannii 98-37-09 with A1S_3277 (YhaK) transposon insertion0.15 µg/mL LevofloxacinHuman Serum2

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of RNA-Seq results. The following protocols are based on the methods described in the study associated with GSE190119.[1]

Bacterial Culture and RNA Extraction
  • Acinetobacter baumannii Strains: The wild-type strain used was A. baumannii 98-37-09. The mutant strain was generated via transposon mutagenesis, resulting in an insertion in the A1S_3277 (yhaK) gene.

  • Growth Conditions: Bacteria were cultured in human serum to mimic a physiologically relevant environment.

  • Antibiotic Treatment: A sub-inhibitory concentration of 0.15 µg/mL levofloxacin was added to the cultures.

  • Harvesting: Bacterial cells were harvested during the mid-exponential growth phase.

  • RNA Isolation: Total RNA was extracted from the bacterial pellets using a commercially available RNA purification kit, following the manufacturer's instructions. RNA quality and quantity were assessed using a bioanalyzer and spectrophotometer.

RNA-Seq Library Preparation and Sequencing
  • Ribosomal RNA (rRNA) Depletion: Ribosomal RNA was removed from the total RNA samples to enrich for messenger RNA (mRNA).

  • Library Construction: The rRNA-depleted RNA was used to construct sequencing libraries. This process involves fragmentation of the RNA, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform to generate paired-end reads.

RNA-Seq Data Analysis Protocol

The following protocol outlines a standard workflow for analyzing the raw RNA-Seq data to identify differentially expressed genes.

Quality Control of Raw Sequencing Reads

The first step is to assess the quality of the raw sequencing reads using a tool like FastQC. This provides metrics on per-base sequence quality, sequence content, and adapter contamination.

Quality_Control_Workflow Raw_Reads Raw FASTQ Files FastQC FastQC (Quality Assessment) Raw_Reads->FastQC Trimming Adapter & Quality Trimming (e.g., Trimmomatic) Raw_Reads->Trimming QC_Report Quality Control Report FastQC->QC_Report Clean_Reads Cleaned FASTQ Files Trimming->Clean_Reads

Figure 1: Quality Control Workflow.
Read Mapping

The cleaned reads are then aligned to a reference genome. For this study, the reference genome of Acinetobacter baumannii would be used.

Read_Mapping_Workflow Clean_Reads Cleaned FASTQ Files Aligner Sequence Aligner (e.g., STAR, Bowtie2) Clean_Reads->Aligner Reference_Genome Reference Genome (A. baumannii) Reference_Genome->Aligner BAM_Files Aligned Reads (BAM files) Aligner->BAM_Files

Figure 2: Read Mapping Workflow.
Quantification of Gene Expression

After alignment, the number of reads mapping to each gene is counted. This results in a count matrix where rows represent genes and columns represent samples.

Differential Gene Expression Analysis

To identify genes that are significantly up- or down-regulated in the YhaK mutant compared to the wild type, differential expression analysis is performed using tools like DESeq2 or edgeR.[2][3] The output is a list of genes with associated log2 fold changes and adjusted p-values.

Table 2: Example of Differential Gene Expression Output

Gene IDlog2FoldChangep-valueAdjusted p-value (padj)Regulation in YhaK Mutant
Gene A2.51.2e-105.6e-9Upregulated
Gene B-3.14.5e-89.1e-7Downregulated
Gene C0.20.850.95Not Significant

Signaling Pathway Analysis

The differentially expressed genes can then be used for pathway analysis to understand the biological processes affected by the yhaK mutation. The study by Young et al. (2023) suggests that YhaK is involved in the regulation of multiple efflux pumps.[1]

YhaK_Signaling_Pathway cluster_regulation YhaK-mediated Regulation cluster_efflux Efflux Pump Systems YhaK YhaK Protein MATE_Pumps MATE Family Efflux Pumps YhaK->MATE_Pumps Positive Regulation ABC_Pumps ABC Family Efflux Pumps YhaK->ABC_Pumps Positive Regulation Antibiotic Antibiotic (Levofloxacin) MATE_Pumps->Antibiotic Efflux Resistance Antibiotic Resistance MATE_Pumps->Resistance ABC_Pumps->Antibiotic Efflux ABC_Pumps->Resistance

Figure 3: Proposed role of YhaK in antibiotic resistance.

Summary of Findings

The analysis of the GSE190119 dataset reveals that the YhaK protein in A. baumannii plays a significant role in the upregulation of various efflux pump systems, including those from the MATE and ABC families.[1] Inactivation of yhaK leads to a decreased expression of these pumps, resulting in reduced efflux of antibiotics like levofloxacin and consequently, increased susceptibility to these drugs. These findings highlight YhaK as a potential target for the development of new therapeutic strategies to combat antibiotic resistance in A. baumannii.

References

Unraveling Adaptive Resistance in Acinetobacter baumannii: A Differential Gene Expression Analysis Pipeline for GSE190119

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the differential gene expression analysis of Acinetobacter baumannii strain 98-37-09, comparing the wild type to a YhaK transposon mutant under levofloxacin treatment in human serum. The described pipeline is based on the methodologies used in the analysis of the GEO dataset GSE190119, as detailed in the study by Young et al. (2023).[1] This guide is intended for researchers, scientists, and drug development professionals investigating mechanisms of antibiotic resistance and novel therapeutic targets.

The study identified the putative pirin-like protein YhaK as a contributor to serum-associated adaptive efflux-mediated resistance (AEMR) in A. baumannii.[1] Transcriptome analysis revealed that YhaK mutation leads to pleiotropic effects on gene expression, impacting efflux pumps, transcriptional regulation, and various transport systems.[2]

Experimental Design and Data Summary

The primary objective of the experiment was to identify genes regulated by YhaK that contribute to AEMR. This was achieved by comparing the transcriptomes of the wild-type A. baumannii 98-37-09 and a YhaK transposon mutant.

Table 1: Experimental Groups and Conditions

GroupBacterial StrainTreatment
Wild Type (WT)A. baumannii 98-37-090.15 µg/mL levofloxacin in human serum
YhaK MutantYhaK Transposon Mutant0.15 µg/mL levofloxacin in human serum

Key Experimental Protocols

Bacterial Culture and RNA Isolation

A detailed protocol for preparing the bacterial cultures and isolating total RNA is crucial for reproducible transcriptomic results.

  • Bacterial Growth: A. baumannii strains (wild type and YhaK mutant) were grown to the mid-exponential phase in human serum supplemented with 0.15 µg/mL levofloxacin.[1]

  • RNA Isolation: Total bacterial RNA was isolated from each sample in duplicate using Qiagen RNeasy kits.[1]

  • RNA Quality Control: The concentration and quality of the isolated RNA were assessed using an Agilent 2100 Bioanalyzer.[1]

Library Preparation and Sequencing

The integrity of the sequencing library is paramount for accurate downstream analysis.

  • rRNA Depletion: Ribosomal RNA (rRNA) was depleted from the total RNA samples using Ribo-Zero rRNA removal kits.[1]

  • Library Preparation: Sequencing libraries were prepared from the rRNA-depleted RNA.

  • Sequencing: The prepared libraries were sequenced using the NovaSeq platform.[3]

Differential Gene Expression Analysis Pipeline

The following workflow outlines the computational steps for analyzing the raw sequencing data to identify differentially expressed genes.

DGE_Pipeline cluster_data_prep Data Preparation cluster_dge Differential Expression Analysis cluster_downstream Downstream Analysis raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (FastQC) raw_reads->qc trim Adapter & Quality Trimming qc->trim align Alignment to Reference Genome trim->align quant Read Quantification align->quant count_matrix Gene Count Matrix quant->count_matrix normalization Normalization count_matrix->normalization dge_test Differential Expression Testing (e.g., DESeq2/edgeR) normalization->dge_test results Differentially Expressed Genes (DEGs) dge_test->results go_enrichment Gene Ontology (GO) Enrichment results->go_enrichment pathway_analysis KEGG Pathway Analysis results->pathway_analysis visualization Volcano Plots, Heatmaps results->visualization

Figure 1: Differential Gene Expression Analysis Workflow.
Data Processing and Analysis

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

  • Trimming: Adapters and low-quality bases are removed from the reads.

  • Alignment: The cleaned reads are aligned to the A. baumannii reference genome.

  • Quantification: The number of reads mapping to each gene is counted to generate a gene count matrix.

  • Differential Expression Analysis: Statistical analysis is performed to identify genes with significant expression changes between the wild-type and YhaK mutant samples. The study by Young et al. (2023) identified 333 upregulated and 320 downregulated genes in the wild-type compared to the mutant (FDR ≤ 0.05, fold change ≥ 2).[2]

  • Functional Annotation: Differentially expressed genes are subjected to Gene Ontology (GO) and KEGG pathway analysis to understand their biological functions and the pathways they are involved in.

Results and Interpretation

The differential gene expression analysis revealed that the YhaK protein modulates the expression of multiple efflux-associated systems, including MATE and ABC families of efflux pumps.[1]

Table 2: Summary of Differentially Expressed Gene Ontology Groups

KEGG Gene Ontology GroupsRegulation in Wild Type vs. YhaK Mutant
TranscriptionHighly Expressed
Cell SignalingHighly Expressed
Post-translational ModificationHighly Expressed
Nucleotide TransportHighly Expressed
Inorganic Ion TransportHighly Expressed
Co-enzyme TransportHighly Expressed
Amino Acid TransportHighly Expressed
Translation MachineryRepressed
Secondary MetabolitesRepressed
Lipid TransportRepressed
Energy ProductionRepressed

This table is a summary based on the findings reported in Young et al. (2023).[2]

Putative YhaK-Mediated Signaling

The study suggests that YhaK may influence the expression of efflux pumps and other resistance-associated genes, potentially through a complex regulatory network. While a specific signaling pathway was not fully elucidated, a logical relationship can be proposed.

YhaK_Signaling cluster_regulation Proposed YhaK Regulatory Cascade YhaK YhaK Protein Transcription_Factors Transcription Factors YhaK->Transcription_Factors modulates Efflux_Pumps Efflux Pump Genes (MATE, ABC families) Transcription_Factors->Efflux_Pumps regulates expression Other_Transport Other Transport Systems Transcription_Factors->Other_Transport regulates expression Antibiotic_Resistance Adaptive Efflux-Mediated Antibiotic Resistance Efflux_Pumps->Antibiotic_Resistance

Figure 2: Proposed logical relationship of YhaK in AEMR.

This application note provides a framework for analyzing the GSE190119 dataset and can be adapted for similar studies on bacterial antibiotic resistance. The detailed protocols and analysis pipeline will aid researchers in understanding the genetic determinants of adaptive resistance mechanisms in pathogenic bacteria.

References

Application Notes and Protocols for GEO2R Analysis of GSE190119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the analysis of the Gene Expression Omnibus (GEO) dataset GSE190119 using the GEO2R tool. The GSE190119 dataset is a transcriptome analysis of Acinetobacter baumannii 98-37-09, comparing the wild-type strain to a transposon mutant of the yhaK gene. The experiment was conducted under antibiotic stress, with the bacteria grown in human serum containing 0.15 µg/mL levofloxacin. This dataset is of significant interest to researchers studying antibiotic resistance mechanisms in this critical nosocomial pathogen.

It is important to note that GSE190119 is an RNA-sequencing (RNA-seq) dataset. While the user's request mentioned microarray data analysis, GEO2R employs a distinct pipeline for RNA-seq data, utilizing the DESeq2 package for differential expression analysis. This protocol will therefore detail the steps for an RNA-seq data analysis workflow within GEO2R.

The yhaK gene in A. baumannii encodes a putative pirin-like protein. Research associated with this dataset has revealed that YhaK is implicated in Adaptive Efflux Mediated Resistance (AEMR). A mutation in yhaK results in the loss of this resistance phenotype, suggesting its role in the regulation of efflux pump expression.[1] This analysis will, therefore, help in identifying the genes and pathways regulated by YhaK that contribute to antibiotic resistance.

Experimental Protocols

The experimental protocol for the GSE190119 study involved the following key steps:

  • Bacterial Strains and Growth Conditions: Wild-type Acinetobacter baumannii 98-37-09 and a yhaK transposon mutant were cultured.

  • Experimental Condition: Both strains were grown in human serum supplemented with 0.15 µg/mL levofloxacin until the mid-exponential growth phase.

  • Sample Collection and RNA Isolation: Bacterial samples were collected in duplicate for both the wild-type and the yhaK mutant. Total RNA was then isolated from each sample.

  • RNA Sequencing: The isolated RNA was sequenced using the NovaSeq platform to generate transcriptome data.

  • Data Analysis: Differential gene expression analysis was performed to investigate the role of yhaK in the observed phenotype.

GEO2R Data Analysis Protocol for GSE190119

This section provides a step-by-step guide to analyzing the GSE190119 dataset using GEO2R.

  • Navigate to the GSE190119 dataset on the GEO website:

    • Go to the NCBI GEO database (--INVALID-LINK--).

    • In the search bar, enter the accession number "GSE190119" and click "Search".

    • Click on the search result to go to the dataset page.

  • Initiate GEO2R analysis:

    • On the GSE190119 dataset page, scroll down to the bottom of the page.

    • Click on the "Analyze with GEO2R" button. This will take you to the GEO2R analysis page.

  • Define Sample Groups:

    • On the GEO2R page, you will see a list of the samples in the study.

    • Click the "Define Groups" button.

    • Enter a name for the first group, for example, "Wild_Type", and press Enter.

    • Enter a name for the second group, for example, "YhaK_Mutant", and press Enter.

  • Assign Samples to Groups:

    • Select the two samples corresponding to the wild-type strain by clicking on their rows. The sample titles will indicate which is which.

    • With the wild-type samples highlighted, click on the "Wild_Type" group name you created.

    • Select the two samples corresponding to the YhaK transposon mutant.

    • With the mutant samples highlighted, click on the "YhaK_Mutant" group name.

  • Perform Differential Expression Analysis:

    • Scroll down to the bottom of the page.

    • Click the "Analyze" button. GEO2R will perform the differential expression analysis using the DESeq2 package for this RNA-seq data.

  • Interpret the Results:

    • The results will be displayed as a table of differentially expressed genes, ranked by their adjusted p-value.

    • The table will include columns for log2 fold change, p-value, and adjusted p-value (padj).

Data Presentation

The quantitative data obtained from the GEO2R analysis can be summarized in the following tables.

Table 1: Top 10 Upregulated Genes in Wild-Type vs. YhaK Mutant

Gene Symbollog2 Fold Changep-valueAdjusted p-value
geneA3.51.2e-082.5e-07
geneB3.23.1e-085.8e-07
geneC2.95.5e-089.1e-07
geneD2.78.2e-081.2e-06
geneE2.51.1e-071.5e-06
geneF2.31.5e-071.9e-06
geneG2.12.0e-072.4e-06
geneH1.92.6e-073.0e-06
geneI1.83.3e-073.7e-06
geneJ1.74.1e-074.5e-06

Table 2: Top 10 Downregulated Genes in Wild-Type vs. YhaK Mutant

Gene Symbollog2 Fold Changep-valueAdjusted p-value
geneK-3.89.8e-091.8e-07
geneL-3.51.5e-082.9e-07
geneM-3.12.8e-084.9e-07
geneN-2.84.9e-088.0e-07
geneO-2.67.7e-081.1e-06
geneP-2.41.2e-071.6e-06
geneQ-2.21.8e-072.2e-06
geneR-2.02.5e-072.9e-06
geneS-1.93.4e-073.8e-06
geneT-1.84.5e-074.9e-06

Note: The gene symbols and values in these tables are illustrative and represent the expected output format from a GEO2R analysis.

Visualizations

Experimental Workflow

G cluster_strains Bacterial Strains cluster_culture Culture Conditions cluster_processing Sample Processing & Sequencing cluster_analysis Data Analysis WT A. baumannii 98-37-09 (Wild-Type) Culture Growth in Human Serum + 0.15 µg/mL Levofloxacin WT->Culture Mutant yhaK Transposon Mutant Mutant->Culture RNA_Isolation Total RNA Isolation (n=2 per group) Culture->RNA_Isolation Sequencing NovaSeq RNA Sequencing RNA_Isolation->Sequencing GEO2R GEO2R Analysis (DESeq2) Sequencing->GEO2R DEG Differentially Expressed Genes (DEGs) GEO2R->DEG

Caption: Experimental workflow for GSE190119 data generation and analysis.

Proposed Signaling Pathway of YhaK in Antibiotic Resistance

G cluster_cell Acinetobacter baumannii Cell cluster_environment External Environment cluster_mutant YhaK Mutant Scenario YhaK YhaK (Pirin-like protein) Regulator Transcriptional Regulator(s) YhaK->Regulator Activates/Modulates Efflux_Promoter Efflux Pump Gene Promoters Regulator->Efflux_Promoter Binds to Efflux_Genes MATE & ABC Efflux Pump Genes Efflux_Promoter->Efflux_Genes Initiates Transcription Efflux_Pumps Efflux Pumps (MATE & ABC families) Efflux_Genes->Efflux_Pumps Translation Antibiotic_out Levofloxacin (out) Efflux_Pumps->Antibiotic_out Antibiotic_in Levofloxacin (in) Antibiotic_in->Efflux_Pumps YhaK_mut Mutated YhaK YhaK_mut->Regulator No activation

Caption: Proposed role of YhaK in regulating efflux pump expression in A. baumannii.

Limitations of GEO2R for RNA-seq Data

While GEO2R is a convenient tool for preliminary analysis, users should be aware of its limitations, especially for RNA-seq data, as this feature is still in beta:

  • Limited Customization: GEO2R offers limited options for customizing the analysis parameters of the DESeq2 pipeline. For more in-depth analysis, it is recommended to download the raw data and use a standalone analysis pipeline.

  • Annotation Updates: The gene annotations used by GEO2R may not always be the most up-to-date.

  • Batch Effect Correction: GEO2R does not explicitly account for potential batch effects in the experimental design.

For comprehensive and publication-quality analysis, it is advisable to use the R script provided by GEO2R as a starting point and perform a more detailed analysis in a local R environment.

References

Application Notes & Protocols: Visualizing Acinetobacter baumannii Transcriptome Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acinetobacter baumannii is a Gram-negative opportunistic pathogen recognized by the World Health Organization as a "Priority 1: Critical" pathogen due to its extensive multidrug resistance.[1] Transcriptome analysis using RNA sequencing (RNA-Seq) is a powerful tool for understanding the molecular mechanisms behind its resistance, virulence, and adaptation to environmental stresses, such as antibiotic exposure.[1][2] This document provides a detailed guide to the software, experimental protocols, and data visualization techniques required to analyze the transcriptome of A. baumannii.

Part 1: Recommended Software for Transcriptome Analysis

A typical RNA-Seq analysis workflow involves several stages: quality control, read alignment, quantification, differential expression analysis, and visualization.[3] A variety of open-source tools are available for each step, many of which are well-suited for bacterial transcriptomics.

Analysis Stage Software Description
Quality Control FastQC / MultiQCProvides a comprehensive quality assessment of raw sequencing data.[4]
Read Alignment Bowtie2 / HISAT2Aligns short sequencing reads to a reference genome. Bowtie2 is often used for prokaryotic genomes.[4][5][6]
Quantification featureCounts / HTSeq-countCounts the number of reads mapping to genomic features (e.g., genes).[3]
Differential Expression DESeq2 / edgeRStatistical packages used to identify genes that are differentially expressed between experimental conditions.[3][4][5]
Specialized Bacterial Analysis Rockhopper / SPARTAIntegrated tools designed specifically for the analysis of bacterial RNA-Seq data, supporting operon prediction and sRNA identification.[7][8]
Data Visualization R (ggplot2) / JBrowse / IGVR packages are used for creating plots like volcano plots and heatmaps. Genome browsers like JBrowse and IGV are used for visualizing read alignments.[3][7][9]

Part 2: Standard Workflow and Protocols

This section outlines a standard workflow from sample preparation to data visualization for an A. baumannii transcriptomics experiment, such as investigating the response to a sub-inhibitory concentration of an antibiotic.

Overall Transcriptomics Workflow

AdeABC_Pathway cluster_env Periplasm / Outer Membrane cluster_cell Cytoplasm cluster_adeRS Two-Component System cluster_adeABC AdeABC Operon (Efflux Pump) Antibiotic_out Antibiotic (External) AdeS AdeS (Sensor Kinase) Antibiotic_out->AdeS Stress Signal Antibiotic_in Antibiotic (Internal) AdeR AdeR (Response Regulator) AdeS->AdeR Phosphorylates adeA adeA AdeR->adeA Activates Transcription adeB adeB AdeABC_protein AdeABC Pump Complex adeA->AdeABC_protein Translation adeC adeC adeB->AdeABC_protein Translation adeC->AdeABC_protein Translation AdeABC_protein->Antibiotic_out Efflux AdeABC_protein->Antibiotic_out Antibiotic_in->AdeABC_protein

References

Application Note: Re-analysis of GSE190119 FASTQ Files for Transcriptomic Insights into Antibiotic Resistance in Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acinetobacter baumannii is a formidable nosocomial pathogen characterized by its rapid acquisition of antibiotic resistance. The public dataset GSE190119 provides valuable transcriptomic data to explore the genetic determinants of adaptive efflux-mediated resistance in this organism. This application note presents a detailed protocol for the re-analysis of the FASTQ files from the GSE190119 dataset, enabling researchers to reproduce and expand upon the original study's findings. The associated study investigated the role of the pirin-like protein YhaK in modulating the adaptive efflux-mediated resistance phenotype in A. baumannii when exposed to levofloxacin in human serum.[1][2] This protocol outlines a robust bioinformatics workflow, from data retrieval and quality control to differential gene expression analysis and visualization.

Experimental Design of GSE190119

The GSE190119 dataset comprises transcriptome data from Acinetobacter baumannii 98-37-09 wild-type (WT) and a YhaK transposon mutant (YhaK Tn). Both strains were cultured in human serum and treated with 0.15 µg/mL levofloxacin. The experiment was conducted with two biological replicates for each condition.

Condition Genotype Treatment Replicates
ControlWild-Type0.15 µg/mL Levofloxacin in Human Serum2
ExperimentalYhaK Tn Mutant0.15 µg/mL Levofloxacin in Human Serum2

Protocol for Re-analysis of GSE190119 FASTQ Files

This protocol provides a step-by-step guide for the bioinformatic analysis of the RNA-Seq data.

Part 1: Data Retrieval and Quality Control
  • Data Download:

    • The raw FASTQ files for the GSE190119 dataset can be downloaded from the NCBI Sequence Read Archive (SRA). Use the SRA Toolkit for efficient download.

  • Quality Control (QC):

    • Assess the raw read quality using FastQC . This tool provides a comprehensive report on various quality metrics, including per-base sequence quality, GC content, and adapter content.

  • Adapter Trimming and Quality Filtering:

    • Remove adapter sequences and low-quality reads using Trim Galore! or Trimmomatic . This step is crucial for improving the accuracy of downstream alignment.

Part 2: Read Alignment and Gene Expression Quantification
  • Genome and Annotation Files:

    • Download the reference genome and annotation files for Acinetobacter baumannii 98-37-09 from a public repository like NCBI.

  • Read Alignment:

    • Align the trimmed reads to the reference genome using a splice-aware aligner such as Bowtie2 or BWA-MEM . These aligners are well-suited for bacterial RNA-Seq data.

  • Gene Expression Quantification:

    • Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts . This will generate a count matrix, which is essential for differential expression analysis.

Part 3: Differential Gene Expression Analysis
  • Differential Expression Analysis:

    • Utilize Bioconductor packages in R, such as DESeq2 or edgeR , to perform differential gene expression analysis between the wild-type and YhaK mutant samples.[3] These packages normalize the count data and perform statistical tests to identify genes with significant expression changes.

  • Results Interpretation:

    • The output will be a list of differentially expressed genes (DEGs) with associated p-values and log2 fold changes. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significant.

Visualization of Results

Visualizing the data is a critical step in understanding the biological implications of the differential gene expression analysis.

Workflow for Re-analysis of GSE190119

Reanalysis_Workflow cluster_data_prep Data Preparation cluster_analysis Data Analysis cluster_downstream Downstream Analysis fastq Download FASTQ Files (SRA Toolkit) qc Quality Control (FastQC) fastq->qc trim Adapter & Quality Trimming (Trim Galore!) qc->trim align Read Alignment (Bowtie2) trim->align quant Gene Quantification (HTSeq-count) align->quant de Differential Expression (DESeq2) quant->de pathway Pathway Analysis de->pathway volcano Volcano Plot de->volcano heatmap Heatmap de->heatmap

Caption: Workflow for the re-analysis of GSE190119 FASTQ files.

Putative Signaling Pathway of YhaK in Adaptive Efflux-Mediated Resistance

The study associated with GSE190119 suggests that YhaK, a pirin-like protein, is involved in the regulation of efflux pumps that contribute to antibiotic resistance in A. baumannii.[1][2] The following diagram illustrates a hypothetical signaling pathway based on these findings.

YhaK_Pathway cluster_efflux Efflux Pump Systems antibiotic Levofloxacin (Antibiotic Stress) yhak YhaK (Pirin-like protein) antibiotic->yhak serum Human Serum (Environmental Cue) serum->yhak mate MATE Family Efflux Pumps yhak->mate Positive Regulation abc ABC Family Efflux Pumps yhak->abc Positive Regulation resistance Adaptive Efflux-Mediated Antibiotic Resistance mate->resistance abc->resistance

References

Application Notes and Protocols for Studying Efflux Pump Genes Using GSE190119 Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on how to leverage the transcriptome dataset GSE190119 to investigate the role of efflux pump genes in the antibiotic resistance of Acinetobacter baumannii. The protocols outlined below are based on the methodologies implied in the generation of this dataset and associated research.

Introduction

Acinetobacter baumannii is a formidable nosocomial pathogen, notorious for its rapid acquisition of multidrug resistance (MDR). Efflux pumps, which actively transport antibiotics out of the bacterial cell, are a primary mechanism of this resistance. The Gene Expression Omnibus (GEO) dataset GSE190119 provides a valuable transcriptomic resource for studying the regulation of these pumps.[1]

The GSE190119 study investigated "Adaptive Efflux Mediated Resistance (AEMR)," a phenomenon where clinically antibiotic-susceptible strains of A. baumannii upregulate efflux pump expression when grown in conditions mimicking the human body, such as in human serum.[1] This dataset specifically compares the transcriptome of wild-type A. baumannii 98-37-09 with a transposon mutant of the putative pirin-like protein, YhaK (also known as A1S_3277), under levofloxacin treatment in human serum. The study revealed that YhaK might be crucial for the expression of multiple efflux systems, particularly those from the MATE (Multidrug and Toxic Compound Extrusion) and ABC (ATP-Binding Cassette) families.[1]

Data Presentation: Efflux Pump Gene Expression in GSE190119

The following table summarizes the expected differentially expressed efflux pump genes in the yhaK mutant compared to the wild-type A. baumannii 98-37-09, as suggested by the research associated with GSE190119. The actual quantitative data, including Log2 Fold Change and p-values, should be extracted from the supplementary materials of the publication: Young M, et al. Genetic Determinants of Acinetobacter baumannii Serum-Associated Adaptive Efflux-Mediated Antibiotic Resistance. Antibiotics (Basel). 2023 Jul 11;12(7):1173. (PMID: 37508269).

Gene Locus TagGene NameEfflux Pump FamilyLog2 Fold Change (yhaK mutant vs. WT)p-value
[Insert Locus Tag][Insert Gene Name]MATE[Insert Value][Insert Value]
[Insert Locus Tag][Insert Gene Name]MATE[Insert Value][Insert Value]
[Insert Locus Tag][Insert Gene Name]ABC[Insert Value][Insert Value]
[Insert Locus Tag][Insert Gene Name]ABC[Insert Value][Insert Value]
[Insert Locus Tag][Insert Gene Name]RND[Insert Value][Insert Value]
[Insert Locus Tag][Insert Gene Name]SMR[Insert Value][Insert Value]

Signaling Pathways and Experimental Workflows

YhaK-Mediated Regulation of Efflux Pumps

The following diagram illustrates the hypothesized regulatory role of the YhaK protein on the expression of MATE and ABC family efflux pumps, leading to the Adaptive Efflux Mediated Resistance (AEMR) phenotype.

G cluster_0 Bacterial Cell YhaK YhaK (Pirin-like Protein) MATE_pump MATE Family Efflux Pump Genes YhaK->MATE_pump Regulates Expression ABC_pump ABC Family Efflux Pump Genes YhaK->ABC_pump Regulates Expression AEMR Adaptive Efflux Mediated Resistance (AEMR) MATE_pump->AEMR ABC_pump->AEMR Levofloxacin_in Levofloxacin (intracellular) Levofloxacin_out Levofloxacin (extracellular) Levofloxacin_in->Levofloxacin_out Efflux Serum Human Serum Environment Serum->YhaK Induces

YhaK regulatory pathway in AEMR.
Experimental Workflow for Analyzing GSE190119 Data

This diagram outlines the key experimental and analytical steps to replicate and expand upon the findings of the GSE190119 study.

G cluster_0 Experimental Phase cluster_1 Bioinformatics Analysis cluster_2 Functional Validation b1 A. baumannii Culture (WT and yhaK mutant) b2 Growth in Human Serum + 0.15 µg/mL Levofloxacin b1->b2 b3 Total RNA Isolation b2->b3 b4 RNA Sequencing (e.g., NovaSeq) b3->b4 c1 Quality Control of Reads b4->c1 c2 Read Mapping to A. baumannii Genome c1->c2 c3 Differential Gene Expression Analysis c2->c3 c4 Focus on Efflux Pump Genes c3->c4 d1 qRT-PCR of Candidate Genes c4->d1 d2 Efflux Assays (e.g., Ethidium Bromide) c4->d2 d3 Antibiotic Susceptibility Testing (MIC) c4->d3 d4 Phenotypic Characterization d1->d4 d2->d4 d3->d4

Workflow for efflux pump gene analysis.

Experimental Protocols

Bacterial Strains and Culture Conditions in Human Serum

Objective: To culture wild-type and mutant A. baumannii in a physiologically relevant medium to induce the AEMR phenotype.

Materials:

  • A. baumannii 98-37-09 wild-type (WT) and yhaK transposon mutant strains.

  • Luria-Bertani (LB) broth.

  • Pooled human serum (commercially available, sterile-filtered).

  • Levofloxacin stock solution.

  • Sterile culture tubes and flasks.

  • Incubator shaker (37°C).

Protocol:

  • Inoculate single colonies of WT and yhaK mutant A. baumannii into separate 5 mL LB broth cultures.

  • Incubate overnight at 37°C with shaking (e.g., 220 RPM).

  • The following day, dilute the overnight cultures 1:100 into fresh, pre-warmed human serum.

  • Add levofloxacin to a final concentration of 0.15 µg/mL.

  • Incubate at 37°C with shaking until the cultures reach the mid-exponential phase of growth (OD600 can be monitored, though challenging in serum; time-based growth curves are recommended).

  • Harvest bacterial cells for RNA isolation by centrifugation.

RNA Isolation and Sequencing

Objective: To isolate high-quality total RNA from A. baumannii grown in human serum for transcriptomic analysis.

Materials:

  • RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

  • Total RNA extraction kit suitable for Gram-negative bacteria (e.g., RNeasy Mini Kit with enzymatic lysis pre-treatment).

  • Lysozyme.

  • DNase I, RNase-free.

  • Ribosomal RNA (rRNA) depletion kit (e.g., Ribo-Zero rRNA Removal Kit).

  • RNA sequencing library preparation kit.

  • Next-generation sequencing platform (e.g., Illumina NovaSeq).

Protocol:

  • Harvest bacterial cells from the human serum cultures by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Immediately resuspend the cell pellet in RNA stabilization solution and proceed with the manufacturer's protocol.

  • Perform enzymatic lysis of the bacterial cell wall using lysozyme, followed by total RNA extraction using a column-based kit.

  • Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7.0 is recommended.

  • Deplete rRNA from the total RNA samples to enrich for mRNA.

  • Prepare sequencing libraries from the rRNA-depleted RNA according to the library preparation kit's instructions.

  • Sequence the prepared libraries on a high-throughput sequencing platform.

Levofloxacin Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of levofloxacin for A. baumannii strains under different growth conditions.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Human serum.

  • Levofloxacin stock solution.

  • Sterile 96-well microtiter plates.

  • A. baumannii cultures.

Protocol:

  • Prepare a 2-fold serial dilution of levofloxacin in both CAMHB and human serum in 96-well plates. Concentrations should span the expected MIC range (e.g., 0.06 to 64 µg/mL).

  • Prepare an inoculum of A. baumannii (WT or mutant) adjusted to a 0.5 McFarland standard, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of levofloxacin that completely inhibits visible bacterial growth.

  • This protocol can be used to confirm the AEMR phenotype by comparing the MIC in CAMHB versus human serum.

By following these application notes and protocols, researchers can effectively utilize the GSE190119 dataset as a starting point for in-depth investigations into the mechanisms of efflux-mediated antibiotic resistance in A. baumannii, ultimately aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Acinetobacter baumannii RNA-Seq Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the bioinformatics tools and protocols for conducting RNA-Seq analysis of Acinetobacter baumannii. It covers the entire workflow from experimental design and sample preparation to data analysis and interpretation, with a focus on practical application and reproducible research.

Experimental Design and RNA Extraction

A robust experimental design is crucial for a successful RNA-Seq experiment. Key considerations include the number of biological replicates (a minimum of three is recommended), the specific growth conditions of A. baumannii, and the method of RNA extraction.

Protocol: RNA Extraction from Acinetobacter baumannii

This protocol is adapted from methodologies described for A. baumannii and other bacteria.[1][2]

Materials:

  • A. baumannii culture grown to the desired optical density (e.g., mid-log phase, OD600 of 0.6-0.8).[1]

  • RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

  • Lysis buffer (e.g., containing lysozyme).

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or similar).[1][2]

  • DNase I, RNase-free.[1]

  • RNase-free water, tubes, and pipette tips.

Procedure:

  • Cell Harvesting: Harvest bacterial cells by centrifugation. For a 1 ml culture, centrifuge at >8000 x g for 10 minutes at 4°C.

  • RNA Stabilization: Immediately resuspend the cell pellet in an RNA stabilization solution to prevent RNA degradation.

  • Cell Lysis: Resuspend the pellet in lysis buffer containing lysozyme and incubate according to the manufacturer's instructions to ensure efficient cell wall disruption. Some protocols suggest freezing the cell pellet at -80°C for 1 hour to aid lysis.[1]

  • RNA Purification: Proceed with RNA purification using a column-based kit following the manufacturer's protocol. This typically involves the addition of ethanol to the lysate and binding of RNA to a silica membrane.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.[1] This step is critical for accurate quantification of gene expression.

  • Washing and Elution: Wash the column to remove contaminants and elute the purified RNA in RNase-free water.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

ParameterRecommended ValueSource
Total RNA Yield≥1 µg[3]
A260/A280 Ratio≥ 1.8[3]
A260/A230 Ratio≥ 1.8[3]
RNA Integrity Number (RIN)≥ 6.0[3]

RNA-Seq Library Preparation

Once high-quality RNA is obtained, it is converted into a cDNA library for sequencing. For bacteria like A. baumannii, which lack poly-A tails on their mRNA, ribosomal RNA (rRNA) depletion is a critical step.[3]

Protocol: Bacterial RNA-Seq Library Preparation

This is a generalized protocol based on common kits and methodologies.[3][4][5][6]

Materials:

  • Purified total RNA from A. baumannii.

  • rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit for Bacteria).

  • RNA fragmentation buffer.

  • Reverse transcriptase and random primers.

  • Second-strand synthesis mix.

  • Adapters for the sequencing platform (e.g., Illumina).

  • DNA ligase.

  • PCR amplification reagents.

  • Size selection beads (e.g., AMPure XP beads).

Procedure:

  • rRNA Depletion: Remove ribosomal RNA from the total RNA sample using a specialized kit. This enriches for mRNA and other non-coding RNAs.

  • RNA Fragmentation: Fragment the rRNA-depleted RNA to a consistent size range suitable for the sequencing platform.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA. To maintain strand-specific information, dUTP is often incorporated instead of dTTP in the second strand.[3]

  • End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA fragments and ligate sequencing adapters.

  • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.

Bioinformatics Analysis Workflow

The following section details the bioinformatics pipeline for analyzing A. baumannii RNA-Seq data.

RNA_Seq_Workflow cluster_exp Experimental Phase cluster_bioinfo Bioinformatics Analysis cluster_downstream Downstream Analysis RNA_Extraction RNA Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing FASTQ Raw Reads (FASTQ) Sequencing->FASTQ QC1 Quality Control (FastQC) FASTQ->QC1 Trimming Adapter & Quality Trimming QC1->Trimming QC2 Post-Trimming QC Trimming->QC2 Alignment Alignment to Reference Genome (STAR) QC2->Alignment Quantification Read Quantification (featureCounts) Alignment->Quantification Count_Matrix Gene Count Matrix Quantification->Count_Matrix DEA Differential Expression Analysis (DESeq2) Count_Matrix->DEA DEGs Differentially Expressed Genes (DEGs) DEA->DEGs Downstream Downstream Analysis DEGs->Downstream GO Gene Ontology (GO) Enrichment KEGG KEGG Pathway Analysis GSEA Gene Set Enrichment Analysis (GSEA)

A typical RNA-Seq experimental and bioinformatics workflow.
Step 1: Quality Control of Raw Sequencing Reads

The first step in the analysis is to assess the quality of the raw sequencing reads (FASTQ files).[7][8] FastQC is a widely used tool for this purpose.[7][9][10]

Protocol: Quality Control with FastQC

  • Run FastQC: Execute FastQC on each FASTQ file.

  • Review the Report: Examine the HTML report generated by FastQC, paying close attention to the following metrics:

    • Per base sequence quality: A Phred score of >30 is generally considered good.[7][11]

    • Per sequence quality scores: The majority of reads should have a high average quality.

    • Per base sequence content: Check for any unusual base composition biases.

    • Adapter Content: Identify any adapter contamination that needs to be removed.[7]

FastQC MetricWarning ThresholdFailure Threshold
Per base sequence qualityLower quartile for any base is less than 10, or the median is less than 25.Lower quartile for any base is less than 5, or the median is less than 20.
Per sequence GC contentAny 10% of reads have a GC content that deviates from the normal distribution by more than 10%.Any 10% of reads have a GC content that deviates from the normal distribution by more than 20%.
Overrepresented sequencesAny sequence is present in >0.1% of the total reads.Any sequence is present in >1% of the total reads.[11]
Step 2: Read Trimming and Filtering

Based on the FastQC report, trim adapter sequences and low-quality bases from the reads. Tools like Trimmomatic or Cutadapt are commonly used for this purpose.

Step 3: Alignment to a Reference Genome

Align the cleaned reads to a reference genome of A. baumannii. STAR (Spliced Transcripts Alignment to a Reference) is a fast and accurate aligner suitable for this task.[12][13]

Protocol: Alignment with STAR

  • Index the Reference Genome:

  • Align Reads:

    • --runThreadN: Number of threads to use.[12]

    • --readFilesIn: Path to the trimmed FASTQ file.[12]

    • --genomeDir: Path to the indexed reference genome.[12]

    • --outFileNamePrefix: Prefix for the output files.[12]

ParameterDescriptionTypical Value for Bacterial RNA-SeqSource
--alignIntronMaxMaximum intron length1 (for bacteria)[14]
--alignIntronMinMinimum intron length1 (for bacteria)[14]
--outFilterMismatchNmaxMaximum number of mismatches10[14]
Step 4: Read Quantification

Count the number of reads that map to each gene in the reference genome. featureCounts is a highly efficient tool for this purpose.[15][16][17][18]

Protocol: Quantification with featureCounts

  • -a: Annotation file in GTF or GFF format.[17]

  • -o: Output file name.[17]

  • -p: Specifies paired-end reads.[17]

  • -t: Feature type to count (e.g., 'exon').[17]

  • -g: Attribute to group features by (e.g., 'gene_id').[17]

Step 5: Differential Gene Expression Analysis

Identify genes that are differentially expressed between different experimental conditions using the gene count matrix generated by featureCounts. DESeq2 is a popular R package for this analysis.[19][20][21][22][23]

Protocol: Differential Expression Analysis with DESeq2 (R script)

StudyComparisonNumber of DEGsUp-regulatedDown-regulatedSource
Xiong et al. (2022)ΔabaI vs. Wild-Type380256124[24]
Gao & Ma (2022)Minocycline-treated vs. Control251510[25]
Pérez-Varela et al. (2021)Biofilm vs. Planktonic1676162155 (biofilm-specific)[26]

Downstream Analysis: Gaining Biological Insights

After identifying differentially expressed genes (DEGs), the next step is to interpret their biological significance.

Gene Ontology (GO) and Pathway Enrichment Analysis

Gene Ontology (GO) analysis helps to categorize the functions of DEGs. KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis identifies metabolic and signaling pathways that are enriched in the list of DEGs.[27][28][29][30] Tools like clusterProfiler in R can be used for this purpose.

Signaling Pathway Example: A. baumannii Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that regulates virulence and biofilm formation in A. baumannii.[24][31][32] The core of this system involves the abaI and abaR genes.[31][33] abaI synthesizes the signaling molecule N-acyl-homoserine lactone (AHL), and AbaR is the receptor that binds to AHL to regulate the expression of target genes.[33]

QuorumSensing cluster_cell A. baumannii Cell AbaI AbaI AHL AHL AbaI->AHL AHL_precursor AHL Precursor AHL_precursor->AbaI AbaR AbaR AHL->AbaR binds AHL_out AHL (extracellular) AHL->AHL_out diffusion AHL_AbaR AHL-AbaR Complex AbaR->AHL_AbaR TargetGenes Target Genes (e.g., biofilm, virulence) AHL_AbaR->TargetGenes regulates

The AbaI/AbaR quorum sensing pathway in A. baunnaabii.

This detailed guide provides a comprehensive framework for researchers to conduct and analyze RNA-Seq experiments on Acinetobacter baumannii. By following these protocols and utilizing the recommended bioinformatics tools, scientists can gain valuable insights into the gene expression dynamics of this important pathogen, aiding in the development of new therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Batch Effect Correction in Acinetobacter baumannii Transcriptome Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to batch effect correction in Acinetobacter baumannii transcriptome data.

Frequently Asked Questions (FAQs)

Q1: What are batch effects in the context of Acinetobacter baumannii transcriptomics?
Q2: How can I detect if my A. baumannii RNA-Seq data has batch effects?

A: The most common method for detecting batch effects is through dimensionality reduction and visualization.[1]

  • Principal Component Analysis (PCA): This is a primary tool for identifying batch effects.[5] If you plot the principal components of your data and color the samples by their respective batches (e.g., sequencing date, library preparation kit), you might see samples clustering by batch rather than by the biological condition of interest.[1][5] This indicates a strong batch effect.

  • t-SNE or UMAP plots: Similar to PCA, these visualization techniques can reveal if samples group together based on technical factors instead of biological similarities.[5]

  • Hierarchical Clustering: Heatmaps and dendrograms can also be used.[5] If samples from the same batch cluster together, regardless of their biological group, it's a sign of a batch effect.[5]

Q3: What is the difference between normalization and batch effect correction?

A: While both are crucial steps in RNA-Seq analysis, they address different issues.

  • Normalization aims to correct for differences in sequencing depth and RNA composition between samples. Methods like converting raw counts to CPM (Counts Per Million), TPM (Transcripts Per Million), or using methods like TMM (Trimmed Mean of M-values) adjust the overall distribution of expression values to make them comparable.[6]

  • Batch Effect Correction addresses systematic technical variations that affect specific subsets of genes across different batches.[6] Normalization alone is often insufficient to remove these more complex, batch-level biases.[6]

Q4: Can correcting for batch effects accidentally remove important biological signals?

A: Yes, this is a risk known as overcorrection.[1][2] Overcorrection can occur if the biological variable of interest is confounded with the batch effect.[7] For example, if all of your "treatment" samples were processed in one batch and all "control" samples in another, it becomes statistically impossible to distinguish the treatment effect from the batch effect.[6][7] To minimize this risk, it is crucial to have a well-balanced experimental design where samples from different biological conditions are distributed across all batches.[6][7]

Q5: Which batch effect correction method should I use for my A. baumannii count data?

A: The choice of method depends on your data and experimental design. For RNA-Seq count data, methods that are specifically designed for or adapted to count distributions are generally preferred.

  • ComBat-seq: This is a widely used and recommended method that adapts the popular ComBat algorithm for count data by using a negative binomial regression model.[8] This approach preserves the integer nature of the data, making it compatible with downstream differential expression tools like DESeq2 and edgeR.[4][8]

  • Limma removeBatchEffect: The limma package, though originally developed for microarray data, includes the removeBatchEffect function.[9][10] It operates on log-transformed counts and can be effective, but ComBat-seq is often preferred for count data.[9]

  • Surrogate Variable Analysis (SVA): SVA is useful when the sources of batch effects are unknown.[1] It identifies and estimates "surrogate variables" that capture hidden sources of variation in the data, which can then be included in downstream statistical models.[1][9][11]

It is generally recommended to include the batch variable in the design formula of differential expression analysis tools like DESeq2 or edgeR, as this can often account for the batch effect during the statistical modeling itself.[10][12]

Troubleshooting Guides

Problem 1: My PCA plot shows samples clustering by sequencing run, not by biological condition.
  • Cause: This is a classic sign of a strong batch effect, where technical variation from different sequencing runs is overwhelming the biological signal.[1]

  • Solution Workflow:

    • Confirm the Batch Variable: Ensure your metadata file accurately records the batch information (e.g., Sequencing_Run_1, Sequencing_Run_2).

    • Choose a Correction Method: For A. baumannii RNA-Seq count data, ComBat-seq is a strong choice as it is designed for count data.[8] Alternatively, you can model the batch in your differential expression analysis.

    • Apply Correction:

      • Option A (Direct Correction): Use the ComBat-seq function from the sva package in R to adjust your raw count matrix.[6]

      • Option B (Model-Based Correction): In your DESeq2 or edgeR analysis, include the batch variable in your design formula (e.g., design = ~ batch + condition).[10] This method is often preferred as it integrates correction into the statistical analysis.[10]

    • Validate the Correction: After applying the correction, regenerate the PCA plot using the corrected data (or the model residuals). The samples should now cluster more closely by biological condition, and the separation by batch should be significantly reduced.[1]

Problem 2: I'm not sure if the variation I see is a batch effect or a real, subtle biological difference.
  • Cause: It can be challenging to distinguish subtle biological signals from low-level technical noise or unknown batch effects.

  • Solution Workflow:

    • Investigate Potential Hidden Variables: Are there other technical factors you haven't considered? Examples include different RNA extraction dates, different technicians, or slight variations in growth media preparation.[1][3]

    • Use Surrogate Variable Analysis (SVA): Apply the sva function in R to your data.[11] SVA is designed to detect and estimate unknown sources of variation.[1][9]

    • Correlate Surrogate Variables with Known Factors: After identifying surrogate variables, test their correlation with all known technical and biological factors in your experiment. If a surrogate variable strongly correlates with a technical factor (like technician ID), it likely represents a batch effect. If it correlates with your biological condition of interest, you should be cautious about removing it.

    • Adjust for Surrogate Variables: Include the significant surrogate variables that do not correlate with your primary biological variable as covariates in your differential expression model (e.g., design = ~ SV1 + SV2 + condition). This allows you to adjust for this unknown variation while preserving your biological signal of interest.[11][13]

Problem 3: After using ComBat-seq, my data still shows some residual batch effects.
  • Cause: While powerful, ComBat-seq may not remove all sources of variation, especially if there are multiple, complex, or unknown batch effects at play.

  • Solution Workflow:

    • Consider a Two-Step Approach: It is possible to use ComBat to remove a known batch effect and then use SVA to identify and adjust for any remaining unknown sources of variation.[11][13]

    • Re-evaluate the Model: Ensure that you have correctly specified the biological variables you want to preserve in the ComBat-seq model. Any biological variation that is confounded with the batch variable will be difficult to separate.

    • Check for Outliers: A few outlier samples can sometimes distort the estimation of batch parameters. Consider examining your data for strong outliers and assess their impact on the correction.

    • Explore Alternative Methods: If ComBat-seq is not sufficient, you could try including the batch variable directly in the design formula of DESeq2, which uses a different statistical approach to account for the variation.[10]

Quantitative Data Summary

The performance of different batch effect correction methods can be evaluated by comparing the number of differentially expressed genes (DEGs) identified and the consistency of results across studies. The following table summarizes findings from a study on microbiome data, which shares characteristics with bacterial transcriptomics.

Correction MethodNumber of Significant OTUs (Genes) IdentifiedOverlap with Within-Study ResultsOverlap with ComBatOverlap with Percentile-Normalization
Percentile-Normalization 392129N/A
limma removeBatchEffect 37N/A3530
ComBat 36N/AN/A29

Table adapted from a comparative analysis in a microbiome case-control study, illustrating how different methods can yield slightly different numbers of significant features.[9]

Experimental Protocols

Protocol 1: Batch Effect Assessment and Correction using ComBat-seq

This protocol outlines the steps for correcting known batch effects in A. baumannii RNA-Seq count data using the ComBat_seq function from the sva package in R/Bioconductor.

1. Prerequisites:

  • An un-normalized, integer-based gene expression count matrix (counts_matrix).

  • A metadata data frame (meta_data) containing sample information, including a column for batch information (batch_col) and a column for the primary biological condition of interest (condition_col).

2. Installation:

3. Data Preparation:

  • Ensure the column names of your counts_matrix match the row names of your meta_data.

  • Define your batch and condition variables.

4. Run ComBat-seq:

  • The ComBat_seq function requires the count matrix, the batch vector, and the biological group information to ensure that the biological signal is preserved.

5. Validation:

  • Perform PCA on the original counts_matrix and the corrected_counts matrix.

  • Visualize the PCA plots, coloring points by batch and then by condition.

  • The batch clustering should be visibly reduced in the corrected data plot.

Visualizations

The Confounding Nature of Batch Effects

BatchEffectConcept cluster_0 True Biological Signal cluster_1 Technical Variation (Batch Effect) cluster_2 Observed Gene Expression a A. baumannii (Control) obs Confounded Measurement a->obs Biological Variation b A. baumannii (Treated) b->obs batch1 Batch 1 (e.g., Day 1) batch1->obs Technical Variation batch2 Batch 2 (e.g., Day 2) batch2->obs

Caption: Diagram illustrating how true biological signals and technical batch effects combine to create confounded measurements in transcriptome data.

General Workflow for Batch Effect Correction

CorrectionWorkflow start Raw Count Data & Metadata qc Quality Control (e.g., FastQC) start->qc align Alignment & Quantification qc->align detect Detect Batch Effects (PCA, UMAP) align->detect is_effect Batch Effect Present? detect->is_effect correct Apply Correction (e.g., ComBat-seq) is_effect->correct Yes downstream Downstream Analysis (Differential Expression) is_effect->downstream No validate Validate Correction (PCA on corrected data) correct->validate validate->downstream DecisionTree q1 Are the batch sources known? q2 Is the design balanced? q1->q2 Yes a3 Use SVA to find 'surrogate variables' and include in model q1->a3 No a1 Use ComBat-seq to correct counts directly q2->a1 Yes a4 Proceed with caution. Correction is difficult. Re-evaluate design. q2->a4 No (Confounded) a2 Include batch in DE model design (e.g., ~batch+condition) a1->a2 Alternative

References

Technical Support Center: Interpreting Low-Expression Genes in the GSE190119 Dataset

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GSE190119 dataset. The focus is on the interpretation and validation of low-expression genes in the context of this study, which examines the transcriptome of Acinetobacter baumannii 98-37-09 wild-type versus a YhaK transposon mutant under antibiotic treatment in human serum.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary context of the GSE190119 dataset?

A1: The GSE190119 dataset contains transcriptome data from a high-throughput sequencing experiment on Acinetobacter baumannii. The study compares the gene expression profiles of the wild-type strain to a mutant with a transposon insertion in the yhaK gene. This gene encodes a pirin-like protein. The experiment was conducted in human serum with antibiotic treatment to investigate the role of YhaK in this environment.[1]

Q2: What is the known function of the YhaK protein in Acinetobacter baumannii?

A2: The YhaK protein in A. baumannii is implicated in modulating the organism's adaptive efflux-mediated resistance (AEMR) to antibiotics. A mutation in the yhaK gene has been shown to result in a loss of this resistance phenotype, which is associated with a reduced capacity for antibiotic efflux. RNA-sequencing studies suggest that YhaK may be necessary for the expression of multiple efflux-associated systems, including those from the MATE and ABC families of efflux pumps.

Q3: We are seeing very low read counts for some genes in our analysis of the GSE190119 dataset. How should we interpret these?

A3: Low read counts for certain genes in RNA-seq data can be interpreted in several ways:

  • Biologically Low Expression: The gene is genuinely expressed at a very low level under the experimental conditions. This is common for regulatory genes, transcription factors, and some stress-response genes.

  • Transcriptional Noise: The low counts may represent stochastic transcriptional events rather than a steady-state expression level.

  • Measurement Noise: Inherent randomness in the sequencing process can lead to measurement errors, which are more pronounced for genes with low expression.

  • Alignment Issues: For some genes, reads may not align uniquely, potentially leading to an underestimation of their expression.

It is crucial to apply appropriate filtering and normalization methods to distinguish between biological signal and technical noise.

Q4: What are the best practices for filtering low-expression genes in this dataset?

A4: Filtering out genes with very low counts is a standard practice in RNA-seq analysis to improve the reliability of differential expression results. Here are some common approaches:

  • Counts-Per-Million (CPM) Threshold: A widely used method is to keep genes that have a CPM value above a certain threshold (e.g., 0.5 or 1) in a minimum number of samples. The filterByExpr function in the edgeR R package provides an automated way to do this.

  • Raw Count Threshold: A simpler method is to remove genes that do not have a raw count above a certain number (e.g., 5 or 10) in at least a specified number of samples.

  • Variance-Based Filtering: This method removes genes with low variance across samples, as they are less likely to be differentially expressed.

The choice of filtering strategy can impact the outcome of differential gene expression analysis, so it is important to be consistent and transparent about the method used.

Q5: Some of our target genes, expected to be involved in antibiotic resistance, show low expression. Does this mean they are not important?

A5: Not necessarily. Genes with low expression can still have significant biological roles. For instance, even a small number of transcripts for a potent enzyme or a key regulatory protein can have a substantial physiological impact. In the context of the GSE190119 dataset, the YhaK mutant might show reduced, but not completely abolished, expression of certain efflux pump genes. The biological significance of such changes should be validated using more sensitive methods like quantitative PCR (qPCR).

Troubleshooting Guides

Issue 1: Inconsistent results for low-expression genes between biological replicates.
  • Possible Cause: High stochastic variability is common for low-abundance transcripts. Pipetting errors or minor variations in sample handling can also be magnified.

  • Troubleshooting Steps:

    • Assess Data Quality: Use tools like FastQC to check the quality of your raw sequencing reads.

    • Examine PCA Plots: Principal Component Analysis (PCA) can help visualize the overall similarity between your replicates. Outlier samples may need to be removed.

    • Increase Sequencing Depth: If feasible, deeper sequencing can improve the detection and quantification of low-expression genes.

    • Validation with qPCR: Use qPCR to confirm the expression of key low-expression genes. The higher sensitivity of qPCR can provide more reliable quantification for these targets.

Issue 2: Difficulty in validating low-expression genes with qPCR.
  • Possible Cause: The expression level might be at or below the limit of detection for your qPCR assay. Primer efficiency and RNA quality are also critical factors.

  • Troubleshooting Steps:

    • Optimize qPCR Assay:

      • Primer Design: Design multiple primer pairs for your target gene and validate their efficiency through a standard curve analysis. Ensure primers do not form dimers.

      • Template Amount: Increase the amount of cDNA template in your qPCR reaction.

    • Check RNA Quality: Ensure your RNA is intact and free of contaminants. An OD 260/280 ratio of ~2.0 and an OD 260/230 ratio of 2.0-2.2 are desirable.

    • Use a Pre-amplification Step: For very low-abundance targets, a pre-amplification step can increase the amount of cDNA before qPCR.

    • Select Stable Reference Genes: Use validated reference genes for A. baumannii for accurate normalization. Studies have shown that rpoB, rpoD, and fabD are stable reference genes in this organism.

Quantitative Data Summary

The following tables provide representative (simulated) data for differential gene expression analysis between the wild-type and YhaK mutant strains from the GSE190119 dataset.

Table 1: Representative Normalized Read Counts for Selected Genes

Gene IDGene ProductWild-Type (Avg. Counts)YhaK Mutant (Avg. Counts)
ABC_transporter_1ABC transporter ATP-binding protein150.565.2
MATE_efflux_pump_1Multidrug and toxic compound extrusion protein89.332.1
adeBRND efflux pump subunit250.8245.3
low_expr_regulatorHypothetical regulatory protein8.23.1
housekeeping_gene_1Ribosomal protein5432.15489.7

Table 2: Differential Expression Analysis of Low-Expression Genes

Gene IDlog2(Fold Change)p-valueAdjusted p-value (FDR)Status
ABC_transporter_1-1.210.0010.005Downregulated
MATE_efflux_pump_1-1.480.00050.003Downregulated
adeB-0.030.850.92Not Significant
low_expr_regulator-1.400.040.08Downregulated (low confidence)
housekeeping_gene_10.020.950.98Not Significant

Experimental Protocols

Detailed Methodology for Validation of Low-Expression Genes using qPCR

This protocol outlines the steps for validating the differential expression of low-abundance transcripts identified in the GSE190119 dataset.

1. RNA Isolation and Quality Control:

  • Isolate total RNA from A. baumannii wild-type and YhaK mutant strains cultured under the same conditions as the original study (human serum with antibiotic treatment).

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and concentration using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a bioanalyzer.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers.

  • Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.

3. qPCR Primer Design and Validation:

  • Design primers for your target genes and for validated reference genes (rpoB, rpoD, fabD). Aim for amplicons of 70-150 bp.

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of pooled cDNA. The efficiency should be between 90% and 110%.

  • Run a melt curve analysis after the qPCR to ensure primer specificity and the absence of primer-dimers.

4. qPCR Reaction Setup:

  • Prepare a master mix for each primer set containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.

  • Aliquot the master mix into qPCR plates.

  • Add an equal amount of diluted cDNA (and -RT controls and no-template controls) to the respective wells.

  • Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

5. Data Analysis:

  • Determine the quantification cycle (Cq) for each reaction.

  • Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the geometric mean of the reference genes.

Visualizations

Signaling Pathways and Workflows

YhaK_Signaling_Pathway cluster_stimulus Environmental Stimulus cluster_regulation Cellular Regulation cluster_response Cellular Response Antibiotic_Stress Antibiotic Stress (in Human Serum) TCS Two-Component System (TCS) Antibiotic_Stress->TCS senses Resistance Antibiotic Resistance YhaK YhaK (Pirin-like Protein) Efflux_Pump_Genes Efflux Pump Genes (e.g., MATE, ABC) YhaK->Efflux_Pump_Genes promotes transcription TCS->YhaK activates? Efflux_Pumps Efflux Pumps Efflux_Pump_Genes->Efflux_Pumps translates to Efflux_Pumps->Resistance increases

Caption: Conceptual signaling pathway of YhaK-mediated antibiotic resistance in A. baumannii.

RNASeq_Low_Expression_Workflow Start Start: Raw RNA-seq Data (GSE190119) QC Quality Control (e.g., FastQC) Start->QC Alignment Read Alignment to A. baumannii Genome QC->Alignment Quantification Gene Expression Quantification (Counts) Alignment->Quantification Filtering Filter Low-Expression Genes (e.g., CPM < 1) Quantification->Filtering Normalization Normalization (e.g., TMM) Filtering->Normalization Genes pass filter DGE Differential Gene Expression Analysis Normalization->DGE Low_Expr_Genes Identify Significant Low-Expression Genes DGE->Low_Expr_Genes Validation Validate with qPCR Low_Expr_Genes->Validation Interpretation Biological Interpretation Validation->Interpretation

Caption: Workflow for the analysis and validation of low-expression genes from RNA-seq data.

References

quality control metrics for GSE190119 raw sequencing reads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on quality control (QC) metrics for the raw sequencing reads of GEO dataset GSE190119. The information is tailored for researchers, scientists, and drug development professionals working with this or similar transcriptomic data.

Frequently Asked Questions (FAQs)

Q1: What are the essential quality control metrics I should check for the raw FASTQ files in the GSE190119 dataset?

A1: For any RNA-seq dataset, including GSE190119 which was sequenced on an Illumina NovaSeq platform, it is crucial to assess several key QC metrics.[1][2] These include:

  • Per Base Sequence Quality: Checks the quality scores at each position along the reads.[3]

  • Per Sequence Quality Scores: Provides an overview of the average quality of entire reads.[1]

  • Per Base Sequence Content: Shows the proportion of A, C, G, and T at each position, which should be relatively uniform for a random library.

  • GC Content: The overall GC percentage should match the expected distribution for the sequenced organism (Acinetobacter baumannii). Significant deviations can indicate contamination.[2][4]

  • Sequence Duplication Levels: High levels of duplication can indicate PCR artifacts or low library complexity. However, in RNA-seq, some duplication is expected due to highly expressed genes.[5]

  • Adapter Content: Detects the presence of sequencing adapter sequences, which should be removed before downstream analysis.[6]

Q2: What is a Phred (Q) score and what is considered a good score for this dataset?

A2: A Phred quality score (Q score) represents the probability that a base has been called incorrectly by the sequencer.[7] The score is logarithmically related to the error probability. For example, Q30 indicates a 1 in 1000 chance of an incorrect base call (99.9% accuracy).[7][8] For modern Illumina data like that from a NovaSeq, a majority of bases (typically >80-90%) should have a Q score of 30 or higher.[9]

Q3: The GSE190119 study involves bacterial RNA-seq. Are there any specific QC considerations?

A3: Yes. When analyzing bacterial transcriptomes, it's important to assess potential contamination from ribosomal RNA (rRNA). Inefficient rRNA depletion during library preparation can lead to a large fraction of reads mapping to rRNA genes, which reduces the useful data for gene expression analysis. While not a raw read metric per se, it's a critical library quality check. Additionally, the expected GC content should be compared to the known GC content of Acinetobacter baumannii.[2]

Troubleshooting Guides

Issue 1: The "Per Base Sequence Quality" plot shows a significant drop in quality towards the 3' end of the reads.

  • Cause: This is a common characteristic of Illumina sequencing technology.[1] The quality of base calling tends to decrease as the sequencing run progresses through each read.

  • Solution: Use a quality trimming tool (e.g., Trimmomatic, Cutadapt) to remove low-quality bases from the 3' end of the reads. A common practice is to trim bases that fall below a Phred score of 20.[10]

Issue 2: My QC report indicates a high percentage of adapter sequences.

  • Cause: This occurs when the RNA fragments being sequenced are shorter than the read length, causing the sequencer to read through the fragment and into the adapter ligated to the 3' end.[11] It can also be caused by adapter-dimers, where adapters ligate to each other without an intervening RNA fragment.[6][12]

  • Solution: Adapter sequences must be removed prior to alignment, as they can prevent reads from mapping correctly.[11] Tools like Cutadapt or Trimmomatic can effectively find and remove specified adapter sequences from the reads.

Issue 3: The sequence duplication level is flagged as high.

  • Cause: High duplication can be a sign of technical issues like PCR over-amplification or low starting amounts of RNA, which can reduce library complexity.[13][14] However, in RNA-seq, it is also expected that highly expressed genes will produce many identical fragments, leading to "biological" duplicates.[5]

  • Solution:

    • Evaluate the Cause: For RNA-seq, high duplication is not always an error that requires removal, as it can reflect the true abundance of transcripts.[5]

    • Consider the Source: If the duplication is from a small number of highly expressed genes, it is likely biological. If duplication levels are high across the board, it may indicate a technical issue.

    • Downstream Handling: For differential gene expression analysis, these duplicates are typically kept. For other analyses like variant discovery, removing PCR duplicates might be considered.

Data Presentation

While specific QC metrics for each sample in GSE190119 are not publicly available, the table below summarizes typical and acceptable values for RNA-seq data generated on an Illumina platform. Researchers can use this as a benchmark for their own QC analysis.

MetricAcceptable/Good ValuePotential Issue if Deviated
Encoding Sanger / Phred+33Incorrect quality score interpretation
Per Base Quality (Median) > Q30 (Phred score > 30)Low-quality run, potential sequencing errors
%GC Should match organism's expected %GCSample contamination
Adapter Content < 1%Inefficient cleanup, short insert library
Sequence Duplication Variable (RNA-seq); >20% may be flaggedLow library complexity or PCR artifacts
Total Sequences > 20 million reads per sample recommendedInsufficient sequencing depth for robust analysis

Experimental Protocols

Standard Raw Read Quality Control Protocol using FastQC

This protocol outlines the steps to generate a standardized quality control report from raw FASTQ files.

  • Software Installation: Download and install FastQC from the Babraham Bioinformatics website. Ensure Java is installed on your system.

  • Execution:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your raw FASTQ files (e.g., SRR17658390.fastq.gz).

    • Execute the FastQC command: fastqc /path/to/your/file.fastq.gz

    • To run on multiple files at once: fastqc *.fastq.gz

  • Report Generation: FastQC will generate an HTML report and a ZIP file for each input FASTQ file.[4] The HTML file can be opened in any web browser to view the results.

  • Report Interpretation: Review each module in the report:

    • Basic Statistics: Provides an overview of total reads, read length, and %GC.[1]

    • Per Base Sequence Quality: A boxplot showing quality scores across all read positions. The median (red line) should ideally remain in the "very good" (green) area.[3]

    • Adapter Content: Shows the cumulative percentage of adapter sequences found at each position.

    • Sequence Duplication Levels: A graph showing the percentage of the library made up of sequences with different degrees of duplication.[5]

  • Aggregation (Optional but Recommended): Use MultiQC to aggregate the reports from all samples into a single, comprehensive HTML report for easy comparison across the experiment.

    • Install MultiQC (pip install multiqc).

    • Navigate to the directory containing the FastQC output files.

    • Run the command: multiqc .

Visualization

The following diagram illustrates the logical workflow for assessing and processing raw sequencing reads based on quality control metrics.

QC_Workflow Raw Sequencing Read QC Workflow raw_reads Raw Reads (.fastq) run_fastqc Run QC Analysis (e.g., FastQC) raw_reads->run_fastqc review_report Review QC Report run_fastqc->review_report qc_pass QC Passed? review_report->qc_pass trim_adapters Adapter Trimming qc_pass->trim_adapters No (Adapter Content) quality_filter Quality Filtering/Trimming qc_pass->quality_filter No (Low Quality Scores) proceed Proceed to Alignment qc_pass->proceed Yes re_qc Re-run QC (Optional) trim_adapters->re_qc quality_filter->trim_adapters stop Discard Low Quality Data quality_filter->stop re_qc->proceed

References

challenges in analyzing transcriptome data from serum-grown bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Transcriptome Analysis of Serum-Grown Bacteria. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of this experimental approach.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing transcriptome data from bacteria grown in serum?

Analyzing the transcriptome of bacteria grown in serum presents several unique challenges compared to standard laboratory media. The primary difficulties include:

  • RNA Degradation: Serum is rich in ribonucleases (RNases) that can rapidly degrade bacterial RNA upon cell lysis, leading to low yield and poor-quality data.[1][2][3]

  • Low RNA Yield: Components in serum can interfere with RNA extraction kits, and the aforementioned degradation can significantly reduce the amount of recoverable RNA.[4]

  • Complex Transcriptional Response: Serum is a complex and nutrient-rich environment that can induce global shifts in bacterial gene expression, affecting metabolic, virulence, and stress response pathways.[5][6] This can complicate downstream analysis, particularly data normalization.[7]

  • Difficult Lysis: Some bacterial species, especially Gram-positive strains, have tough cell walls that require harsh lysis methods, which can be challenging to balance with the need to prevent RNA degradation.[8][9]

Q2: Why is RNA quality (RIN/RQN score) so critical for this type of experiment?

RNA quality, measured by an RNA Integrity Number (RIN) or RNA Quality Number (RQN), is paramount for reliable RNA-sequencing (RNA-seq) results. High-quality, intact RNA ensures that the resulting cDNA library accurately represents the original transcriptome. Degraded RNA leads to a 3' bias in sequencing reads, inaccurate quantification of gene expression, and a reduced ability to detect true differentially expressed genes.[10] Given the high RNase activity in serum, ensuring RNA integrity is a critical first step.[1]

Q3: How does bacterial gene expression in serum differ from expression in standard lab media?

Bacteria grown in serum often exhibit significant transcriptional changes as they adapt to the host-like environment. These changes can include the upregulation of virulence factors, stress response genes, and nutrient acquisition systems. For example, studies on Pseudomonas aeruginosa have shown that serum can repress certain quorum-sensing genes in the early growth phase but enhance them in the late phase.[5] Similarly, Streptococcus suis strains show conserved transcriptomes in serum but with varied regulation of key pathways like capsule production compared to growth in broth.[6]

Q4: Which normalization method is best for RNA-seq data from serum-grown bacteria?

There is no single "best" method, as the optimal choice depends on the extent of the global transcriptional changes induced by the serum.

  • Methods like Counts Per Million (CPM) adjust for sequencing depth but not gene length.[11]

  • Transcripts Per Kilobase Million (TPM) and Reads/Fragments Per Kilobase Million (RPKM/FPKM) account for both sequencing depth and gene length.[11]

  • Methods like Trimmed Mean of M-values (TMM) and DESeq's median of ratios are designed to handle compositional bias, where a few highly expressed genes can skew library size estimation.[12] However, strong, global changes in transcription caused by serum can violate the underlying assumptions of TMM and DESeq.[7] It is crucial to assess the data distribution and consider multiple methods. A comparison of methods is summarized in the table in Section 4.

Section 2: Troubleshooting Guides

This section addresses common problems encountered during the experimental workflow.

Guide 1: RNA Extraction Issues
Problem Potential Cause(s) Recommended Solution(s)
Low RNA Yield 1. RNA Degradation: High RNase activity from serum.[1][2] 2. Incomplete Cell Lysis: Bacterial cell wall is not sufficiently disrupted.[13][14] 3. Incorrect Sample Handling: Sample stored improperly before extraction.[14] 4. Kit Overload: Too much starting material was used for the purification column.[10]1. Immediately process cells after harvesting. Wash the bacterial pellet with RNase-free PBS to remove residual serum. Use a lysis buffer containing a strong denaturant like guanidinium thiocyanate (e.g., TRIzol) to inactivate RNases.[9][15] 2. For Gram-positive bacteria or difficult-to-lyse Gram-negative strains, incorporate a mechanical lysis step (e.g., bead beating) in addition to enzymatic lysis (e.g., lysozyme).[8][9] 3. If immediate processing is not possible, snap-freeze the cell pellet in liquid nitrogen and store at -80°C or use a commercial RNA stabilization reagent.[9][14] 4. Reduce the amount of starting material to within the recommended range for your specific RNA purification kit.[10]
Low RNA Integrity (RIN < 7) 1. RNase Contamination: Serum RNases were not fully inactivated during lysis.[1] 2. Aggressive Homogenization: Overheating or excessive shearing during mechanical lysis.[14] 3. Delayed Processing: Time lag between harvesting cells and inactivating RNases.1. Ensure the cell pellet is fully resuspended in a guanidinium-based lysis buffer immediately after harvesting and washing.[15] 2. If using a bead beater, homogenize in short bursts (30-45 seconds) with rest periods on ice in between to prevent overheating.[14] 3. Minimize the time between pelleting the cells and adding the lysis/stabilization buffer. Perform all steps quickly and, where possible, on ice.
Genomic DNA (gDNA) Contamination 1. Incomplete DNA Removal: The DNase treatment step was inefficient or omitted. 2. Phase Separation Issues: For TRIzol-based methods, part of the interphase containing DNA was carried over with the RNA-containing aqueous phase.[15]1. Perform an on-column DNase digestion (for kit-based methods) or a DNase treatment in solution followed by re-purification.[9] 2. When transferring the aqueous phase after TRIzol/chloroform separation, be careful to avoid the white layer at the interface. Leave a small amount of the aqueous phase behind to ensure purity.[15]
Guide 2: Data Analysis Issues
Problem Potential Cause(s) Recommended Solution(s)
High Variation Between Biological Replicates 1. Inconsistent Culture Conditions: Differences in growth phase, cell density, or serum batch. 2. Technical Variability: Inconsistent RNA extraction or library preparation.1. Standardize culture conditions meticulously. Harvest all samples at the same optical density (OD) or growth phase. If possible, use the same batch of serum for all related experiments.[16] 2. Process all samples in parallel using the same protocols and kit lots to minimize batch effects.
Normalization Bias 1. Global Transcriptional Shift: Growth in serum causes a large-scale change in gene expression, violating the assumption of most normalization methods that the majority of genes are not differentially expressed.[7]1. Visualize your data before and after normalization using boxplots or density plots to check if distributions are comparable. 2. Compare results from different normalization methods (e.g., TPM, TMM, DESeq). If results differ significantly, consider a method less sensitive to compositional bias or investigate the use of spike-in controls.[7][12]
Vast Number of Differentially Expressed Genes (DEGs) 1. Strong Biological Response: Serum is a potent stimulus, and a large number of DEGs is expected when comparing to a minimal or standard medium.[5][6]1. Use a more stringent false discovery rate (FDR) cutoff (e.g., <0.01) and a higher log2 fold-change threshold (e.g., >

Section 3: Experimental Protocols & Workflows

Recommended Protocol: RNA Extraction from Serum-Grown Bacteria

This protocol combines best practices to maximize RNA yield and integrity.

  • Cell Harvesting and Washing:

    • Grow bacteria in serum-supplemented medium to the desired growth phase (e.g., mid-logarithmic phase).

    • Collect the bacterial culture (e.g., 1-5 mL) and centrifuge at >5,000 x g for 5-10 minutes at 4°C to pellet the cells.

    • Carefully aspirate and discard the supernatant containing the serum.

    • Resuspend the bacterial pellet in 1 mL of ice-cold, RNase-free PBS. Centrifuge again and discard the supernatant. This wash step is critical for removing residual serum RNases.

  • Cell Lysis and Homogenization:

    • Immediately add 1 mL of a guanidinium thiocyanate-phenol based reagent (e.g., TRIzol) to the washed cell pellet.[15] Resuspend thoroughly by pipetting or vortexing.

    • For Gram-negative bacteria (e.g., E. coli): Proceed to the next step.

    • For Gram-positive bacteria (e.g., S. aureus): Add the TRIzol-resuspended cells to a tube containing sterile glass or ceramic beads. Perform mechanical disruption using a bead beater (e.g., 2-3 cycles of 45 seconds with 1 minute on ice between cycles).[8][14]

    • Incubate the lysate at room temperature for 5 minutes to permit complete dissociation of nucleoprotein complexes.

  • Phase Separation and RNA Precipitation:

    • Add 0.2 mL of chloroform per 1 mL of TRIzol used. Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.[15]

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side of the tube.

  • RNA Wash and Solubilization:

    • Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (diluted with RNase-free water).

    • Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the wash.

    • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • Quality Control (QC):

    • Assess RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Determine RNA integrity (RIN/RQN score) using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).[17] An RIN score ≥ 7 is recommended for RNA-seq.

Experimental Workflow Diagram

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis culture 1. Bacterial Culture in Serum-Containing Medium harvest 2. Harvest & Wash Cells (Remove Serum) culture->harvest lysis 3. Cell Lysis (Guanidinium-based buffer + Mechanical Disruption) harvest->lysis extraction 4. RNA Extraction (Phase Separation & Precipitation) lysis->extraction qc 5. Quality Control (Conc, Purity, Integrity) extraction->qc library 6. Library Preparation & Sequencing qc->library read_qc 7. Read Quality Control (Trimming & Filtering) library->read_qc align 8. Alignment to Reference Genome read_qc->align quant 9. Gene Expression Quantification align->quant norm 10. Normalization quant->norm dea 11. Differential Expression Analysis norm->dea pathway 12. Pathway & Enrichment Analysis dea->pathway

Caption: Overview of the experimental and bioinformatic workflow.

Section 4: Data Presentation and Analysis

Table 1: RNA Quality Control Metrics

This table provides expected values for high-quality RNA suitable for sequencing. Deviations from these values, particularly when working with serum, should prompt troubleshooting.

Metric Instrument Good Quality Acceptable Quality Poor Quality (Action Required)
A260/A280 Ratio Spectrophotometer1.9 - 2.11.8 - 1.9< 1.8 (Protein contamination)
A260/A230 Ratio Spectrophotometer> 2.01.8 - 2.0< 1.8 (Salt/phenol contamination)
RIN / RQN Bioanalyzer / TapeStation≥ 8.07.0 - 7.9< 7.0 (RNA degradation)

Data synthesized from best practices described in RNA purification and analysis guides.[9][17]

Table 2: Comparison of RNA-Seq Normalization Methods

Choosing an appropriate normalization strategy is critical for accurate differential expression analysis.[11]

Method Description Pros Cons When to Use
CPM (Counts Per Million)Counts are scaled by the total number of mapped reads (library size).Simple and intuitive.[11] Good for visualizing data in heatmaps or PCA plots.Not robust to compositional bias; does not account for gene length.For preliminary data exploration. Not recommended for differential expression analysis.
TPM / RPKM / FPKM Counts are scaled by library size and gene/transcript length.Allows for comparison of gene expression within a single sample.[11]Can be biased by highly expressed genes; less robust for between-sample comparisons.When comparing the expression levels of different genes within the same condition.
TMM (Trimmed Mean of M-values)Calculates a scaling factor based on the assumption that most genes are not differentially expressed.Robust to compositional bias where a minority of genes are highly expressed.[12]Can perform poorly if there is a global, asymmetrical shift in gene expression.[7]Standard for many differential expression tools (e.g., edgeR) when comparing similar conditions.
DESeq Median of Ratios Calculates a scaling factor based on the median ratio of gene counts to a pseudo-reference sample.Robust to compositional bias and outliers.[12]Also assumes that most genes are not differentially expressed.[7]Standard for the DESeq2 package; generally a robust choice for many experiments.

Section 5: Biological Context and Signaling Pathways

Growth in serum triggers complex regulatory networks. Understanding these pathways is key to interpreting the functional consequences of the observed transcriptional changes.

Serum-Mediated Regulation of Quorum Sensing in Pseudomonas aeruginosa

In P. aeruginosa, serum has been shown to modulate the expression of quorum-sensing (QS) systems, which control virulence factor production.[5] The Vfr (Virulence factor regulator) protein, a key transcriptional regulator, plays a central role in this response. The diagram below illustrates how serum can influence the las and rhl QS systems via Vfr.

signaling_pathway cluster_las las System cluster_rhl rhl System Serum Serum Exposure Vfr Vfr Regulator Serum->Vfr modulates lasR lasR Vfr->lasR activates lasI lasI Vfr->lasI activates lasR->lasI rhlR rhlR lasR->rhlR activates Virulence Virulence Gene Expression lasR->Virulence controls lasI->lasR autoinducer rhlI rhlI rhlR->rhlI rhlR->Virulence controls rhlI->rhlR autoinducer

Caption: Serum modulation of P. aeruginosa quorum sensing via Vfr.

References

Technical Support Center: Improving Differential Expression Accuracy for GSE190119

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of differential expression analysis for the GSE190119 dataset.

Troubleshooting Guide

Issue: High variability between biological replicates, leading to a low number of differentially expressed genes.

Cause: The GSE190119 dataset was generated with samples performed in duplicate.[1] With only two biological replicates, statistical power is limited, making it difficult to distinguish true biological differences from random variation.[2][3][4]

Solution:

  • Acknowledge the limitation: Be aware that with only two replicates, the statistical power to detect differentially expressed genes is low. The results should be considered exploratory and require further validation.

  • Use appropriate statistical tools: Employ differential expression analysis tools that are known to perform reasonably well with a low number of replicates. For instance, edgeR and DESeq2 are commonly used and have mechanisms to handle low replicate numbers, though their power will still be limited.[5]

  • Relax the significance threshold: Consider using a less stringent p-value or False Discovery Rate (FDR) cutoff to identify a broader set of candidate genes for further investigation. Clearly state the rationale for this in any analysis.

  • Focus on large fold changes: Prioritize genes with large biological effect sizes (high fold changes) as these are more likely to be genuinely differentially expressed, even if they do not meet strict statistical significance thresholds.

  • Incorporate prior biological knowledge: Use pathway analysis and gene set enrichment analysis to see if genes with more moderate changes are enriched in specific biological functions. This can add confidence to the findings.

  • Recommend further experiments: The most reliable solution is to increase the number of biological replicates.[2][3][4] If possible, generating additional data with more replicates for the conditions of interest is the best way to improve the accuracy and reliability of the differential expression analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key details of the GSE190119 dataset?

A1: The GSE190119 dataset contains transcriptomic data for Acinetobacter baumannii strain 98-37-09. It compares the wild type strain to a YhaK transposon mutant. Both strains were grown in human serum and treated with 0.15 µg/mL levofloxacin. The sequencing was performed on the NovaSeq platform. Importantly, the samples were prepared in duplicate.[1]

Q2: Why is the number of replicates in GSE190119 a concern for differential expression analysis?

A2: The GSE190119 dataset has only two biological replicates for each condition.[1] A low number of replicates reduces the statistical power to detect true differences in gene expression.[2][3][4] This can lead to both false negatives (missing genuinely differentially expressed genes) and false positives (identifying genes as differentially expressed due to random chance). For robust differential expression analysis, a higher number of biological replicates (ideally more than three) is recommended.[2]

Q3: What steps can I take to preprocess the raw sequencing data from GSE190119 to improve accuracy?

A3: A rigorous preprocessing workflow is crucial. This includes:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

  • Read Alignment: Align the cleaned reads to the Acinetobacter baumannii reference genome. STAR or Bowtie2 are commonly used aligners.

  • Read Counting: Quantify the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

Q4: Which differential expression analysis tool is best for the GSE190119 dataset?

A4: There is no single "best" tool, and the choice can depend on the specific characteristics of the data.[3][5] For RNA-seq data, popular and well-regarded tools include DESeq2, edgeR, and limma-voom.[5] Given the low number of replicates in GSE190119, it is advisable to:

  • Use a tool that has mechanisms to moderate dispersion estimates across genes, such as DESeq2 and edgeR.

  • Consider comparing the results from two different tools to identify a consensus set of differentially expressed genes.[5]

Q5: How can I account for potential batch effects in my analysis?

A5: While the GSE190119 dataset description does not explicitly mention batch information, it is good practice to look for evidence of batch effects. If samples were processed at different times or with different reagent lots, this could introduce systematic, non-biological variation.

  • Exploratory Data Analysis: Use Principal Component Analysis (PCA) or Multi-Dimensional Scaling (MDS) plots to visualize the relationships between samples. If samples cluster by a suspected batch variable rather than the experimental condition, a batch effect may be present.

  • Batch Correction: If a batch effect is identified, it can be incorporated into the statistical model of the differential expression analysis tool (e.g., in DESeq2 or limma).

Data Presentation

Table 1: Summary of Experimental Design for GSE190119

FeatureDescription
GEO Accession GSE190119
Organism Acinetobacter baumannii 98-37-09
Experiment Type Expression profiling by high throughput sequencing
Conditions Compared Wild type vs. YhaK transposon mutant
Treatment 0.15 µg/mL levofloxacin in human serum
Replicates 2 per condition
Sequencing Platform NovaSeq

Table 2: Comparison of Common Differential Expression Analysis Tools

ToolStatistical ModelKey FeaturesConsiderations for Low Replicates
DESeq2 Negative BinomialShrinkage of dispersion and fold change estimates.Generally robust, but may have reduced power.
edgeR Negative BinomialEmpirical Bayes moderation of dispersion.Can be more flexible in model design.
limma-voom Linear ModelsTransforms count data to a continuous scale and uses precision weights.Requires careful filtering of low-count genes.

Experimental Protocols

Protocol 1: Standard Differential Expression Analysis Workflow

  • Data Acquisition: Download the raw FASTQ files for all samples from the Gene Expression Omnibus (GEO) database under accession number GSE190119.

  • Quality Control:

    • Run FastQC on each raw FASTQ file to assess read quality.

    • Review the FastQC reports for any potential issues, such as adapter content, per-base sequence quality, and GC content.

  • Read Trimming:

    • Use a tool like Trimmomatic to remove adapter sequences and trim low-quality bases from the reads.

    • Specify appropriate parameters for adapter sequences, sliding window quality trimming, and minimum read length.

  • Genome Alignment:

    • Align the trimmed reads to the reference genome of Acinetobacter baumannii using an aligner such as STAR or Bowtie2.

    • Generate BAM files as the output of the alignment.

  • Read Quantification:

    • Use a tool like featureCounts or HTSeq-count to count the number of reads that map to each gene in the reference genome annotation (GTF/GFF file).

    • This will generate a count matrix where rows represent genes and columns represent samples.

  • Differential Expression Analysis:

    • Import the count matrix into R.

    • Use a package like DESeq2 or edgeR for the analysis.

    • Create a metadata file that describes the experimental conditions for each sample.

    • Follow the standard workflow for the chosen package, which typically includes:

      • Creating the analysis object (e.g., a DESeqDataSet).

      • Filtering out lowly expressed genes.

      • Normalization of library sizes.

      • Estimation of dispersion.

      • Fitting the statistical model and performing the differential expression test.

  • Results Interpretation:

    • Examine the list of differentially expressed genes, paying attention to the log2 fold change, p-value, and adjusted p-value (FDR).

    • Generate visualizations such as volcano plots and MA plots to summarize the results.

    • Perform downstream analysis, such as pathway enrichment analysis, on the list of differentially expressed genes.

Mandatory Visualization

experimental_workflow cluster_data_prep Data Preparation cluster_analysis Analysis cluster_interpretation Interpretation raw_data Raw FASTQ Files (GSE190119) qc1 Quality Control (FastQC) raw_data->qc1 Assess Quality trim Adapter & Quality Trimming qc1->trim qc2 Post-trimming QC trim->qc2 Verify Quality align Alignment to Reference Genome qc2->align count Read Counting align->count de_analysis Differential Expression (DESeq2/edgeR) count->de_analysis deg_list List of DEGs de_analysis->deg_list downstream Downstream Analysis (Pathway Enrichment) deg_list->downstream

Caption: A standard workflow for differential expression analysis of RNA-seq data.

logical_relationship cluster_input Inputs cluster_core_analysis Core DE Analysis Steps cluster_output Outputs count_matrix Gene Count Matrix normalization Normalization count_matrix->normalization metadata Sample Metadata model_fitting Statistical Model Fitting metadata->model_fitting dispersion Dispersion Estimation normalization->dispersion dispersion->model_fitting results_table Results Table (Fold Change, p-value) model_fitting->results_table

Caption: Core steps within a typical differential expression analysis tool.

References

Technical Support Center: Bacterial RNA-Seq Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bacterial RNA-Seq data analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls and ensure the generation of high-quality, reliable data.

I. Experimental Design & Sample Preparation

Proper experimental design and meticulous sample preparation are foundational to a successful RNA-Seq experiment. Errors at this stage can introduce biases that are impossible to remove bioinformatically.[1][2]

Frequently Asked Questions (FAQs)

Q1: How many biological replicates are necessary for a bacterial RNA-Seq experiment?

Q2: What are the critical considerations for RNA extraction from bacteria?

A2: RNA is more susceptible to degradation than DNA, and RNases are robust enzymes.[4] Key considerations include:

  • Rapid Lysis and RNase Inactivation: Use a robust lysis method and immediately inactivate RNases to preserve RNA integrity. Kits specifically designed for bacteria, such as those containing reagents that stabilize RNA upon harvesting, can be beneficial.[4]

  • Sample Homogenization: Incomplete homogenization can significantly impact the quality and yield of the extracted RNA. The method of homogenization should be appropriate for the bacterial species being studied.[4]

  • DNase Treatment: Thoroughly remove contaminating DNA, as it can lead to an overestimation of RNA quantity and generate false-positive signals in downstream applications.

Q3: My RNA samples are degraded. Can I still use them for RNA-Seq?

A3: Using degraded RNA is not ideal as it can introduce a 3' bias in the sequencing data. However, if sample material is limited, certain library preparation kits are designed to be more tolerant of lower-quality RNA input. It is crucial to assess the RNA integrity, for example, by using an RNA Integrity Number (RIN) from an Agilent Bioanalyzer, and to be aware of the potential biases during data analysis. Reads from degraded samples are often shorter, which can affect mapping quality.[5]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low RNA Yield Inefficient cell lysis.Optimize lysis protocol for your specific bacterial strain (e.g., enzymatic digestion, mechanical disruption).
RNA degradation during extraction.Work quickly in an RNase-free environment. Use RNA stabilization reagents.[4]
DNA Contamination Incomplete DNase digestion.Increase DNase I incubation time or perform a second round of treatment.
Low RNA Integrity (Low RIN score) RNA degradation during sample handling or extraction.Immediately freeze samples in liquid nitrogen after harvesting.[4] Use fresh reagents and sterile, RNase-free consumables.

II. Ribosomal RNA (rRNA) Depletion

A major challenge in bacterial RNA-Seq is the high abundance of ribosomal RNA (rRNA), which can constitute up to 90-95% of the total RNA.[6] Inefficient removal of rRNA will result in the majority of sequencing reads being uninformative, leading to wasted resources and insufficient coverage of mRNA transcripts.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is rRNA depletion necessary for bacterial RNA-Seq?

A1: Unlike eukaryotic mRNA, bacterial mRNA lacks a poly-A tail, making it impossible to use poly-T primers for selective enrichment.[6][8] Therefore, rRNA, which is highly abundant, must be depleted to allow for sufficient sequencing depth of the mRNA transcripts of interest.[6]

Q2: What are the common methods for rRNA depletion in bacteria?

A2: Several methods exist, each with its own advantages and disadvantages:

  • Hybridization-based Depletion: This is a common method that uses probes to capture and remove rRNA. Commercial kits are available, but their efficiency can vary for species not well-represented in the probe design.[6][7]

  • Enzymatic Digestion: Some methods use enzymes that specifically degrade processed rRNA.

  • Cas9-based Depletion (DASH): This newer method uses the Cas9 nuclease to cleave rRNA-derived cDNA, preventing its amplification. It has been shown to be effective even with low input RNA.[9]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
High percentage of rRNA reads (>20%) after depletion Inefficient rRNA removal kit for the bacterial species.Ensure the commercial kit is compatible with your species. For novel or diverse species, custom probe design may be necessary.
Degraded RNA input.Degraded RNA can lead to less efficient hybridization of depletion probes. Use high-quality RNA.
Low library complexity after rRNA depletion Aggressive depletion protocol.Titrate the amount of depletion probes or adjust hybridization times.

Experimental Workflow: rRNA Depletion using Hybridization

rRNA_Depletion_Workflow cluster_prep Sample Preparation cluster_depletion rRNA Depletion cluster_output Output Total_RNA Total Bacterial RNA Assess_Quality Assess RNA Quality & Quantity Total_RNA->Assess_Quality Hybridize Hybridize with rRNA-specific probes Assess_Quality->Hybridize Removal Remove rRNA-probe complexes Hybridize->Removal Enriched_mRNA Enriched mRNA Removal->Enriched_mRNA

Caption: Workflow for bacterial rRNA depletion using a hybridization-based method.

III. Quality Control (QC) of Sequencing Data

Thorough quality control of the raw sequencing data is a critical step to identify potential issues that could affect downstream analysis.[1][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the key metrics to check in a FastQC report?

A1: FastQC is a widely used tool for assessing the quality of raw sequencing data.[1][12] Key metrics to examine include:

  • Per Base Sequence Quality: This plot shows the quality scores across all bases at each position in the read. A drop in quality towards the 3' end is common, but a significant drop may indicate the need for trimming.[13]

  • Per Sequence GC Content: The GC content distribution should be consistent with the known GC content of the bacterial genome. Deviations could indicate contamination.[5][13]

  • Adapter Content: The presence of adapter sequences should be minimal. High levels of adapter contamination require trimming.[13]

  • Sequence Duplication Levels: High duplication rates can indicate PCR artifacts, especially with low input material.[10][12]

Q2: When should I trim my sequencing reads?

A2: Trimming is necessary when the FastQC report indicates the presence of low-quality bases or adapter sequences.[12][13] Removing these can improve mapping rates and the accuracy of downstream analyses. Tools like Trimmomatic or Cutadapt are commonly used for this purpose.[10]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low average quality scores Sequencing error.Trim low-quality bases from the ends of the reads.[13]
Presence of adapter sequences Sequencing fragments shorter than the read length.Use a trimming tool to remove adapter sequences.[13]
Atypical GC content Sample contamination.Investigate the source of contamination. If possible, re-prepare the library.
High duplication rate PCR over-amplification, low input RNA.Consider using deduplication tools if the duplication is likely a technical artifact.[12]

IV. Read Mapping

Accurate alignment of sequencing reads to a reference genome is a cornerstone of RNA-Seq analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common pitfall when choosing a reference genome for mapping?

A1: Using an inappropriate or outdated reference genome can lead to low mapping rates and misinterpretation of results.[1] For studies involving multiple strains, mapping all reads to a single common reference can introduce biases and lead to false positives in differential expression analysis, especially if there are significant genomic differences between the strains.[14]

Q2: My mapping rate is low (<70%). What could be the cause?

A2: A low mapping rate can be caused by several factors:

  • Poor quality reads: If reads have a high error rate, they may not align well to the reference genome.[5]

  • Contamination: The presence of sequences from other organisms will lead to unmapped reads.[10]

  • Incorrect reference genome: Using a reference from a different strain or species will result in a low mapping rate.[5]

  • High rRNA content: If rRNA depletion was inefficient, a large portion of reads will be from rRNA, which may not be well-represented in the reference genome assembly, leading to multi-mapping or unmapped reads.[10][15]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low mapping rate Poor sequence quality.Perform quality trimming of reads before mapping.[5]
Contamination.Align unmapped reads to a database of common contaminants.
Incorrect reference genome.Ensure the reference genome matches the sequenced strain as closely as possible.[14]
High number of multi-mapping reads Repetitive regions in the genome (e.g., rRNA genes).This is expected to some extent with total RNA-seq.[15] Check the aligner's parameters for handling multi-mapping reads.

Logical Workflow for Troubleshooting Low Mapping Rates

Low_Mapping_Workflow Start Low Mapping Rate (<70%) Check_QC Review FastQC Report Start->Check_QC Poor_Quality Poor Read Quality? Check_QC->Poor_Quality Trim_Reads Trim Low-Quality Bases / Adapters Poor_Quality->Trim_Reads Yes Contamination Contamination Suspected? Poor_Quality->Contamination No Realign Re-align Reads Trim_Reads->Realign Align_Contaminants Align Unmapped Reads to Contaminant DB Contamination->Align_Contaminants Yes Reference_Genome Correct Reference Genome? Contamination->Reference_Genome No Align_Contaminants->Reference_Genome Select_Correct_Reference Select Appropriate Reference Genome Reference_Genome->Select_Correct_Reference No Reference_Genome->Realign Yes Select_Correct_Reference->Realign Resolved Issue Resolved Realign->Resolved

Caption: A logical workflow for troubleshooting low read mapping rates in bacterial RNA-Seq.

V. Normalization

Normalization is a crucial step to adjust raw read counts for technical biases, such as differences in sequencing depth and RNA composition, allowing for accurate comparison of gene expression levels between samples.[16][17][18]

Frequently Asked Questions (FAQs)

Q1: Why is normalization necessary for RNA-Seq data?

A1: Raw read counts are not directly comparable between samples due to technical variability.[17] For instance, a sample with a higher sequencing depth will naturally have higher read counts for all genes, which does not necessarily reflect higher gene expression.[16] Normalization aims to remove these systematic biases.[19]

Q2: What are some common normalization methods?

A2: Several normalization methods are available, and the choice can impact the results of differential expression analysis.[18] Common methods include:

  • Counts Per Million (CPM): Normalizes for sequencing depth only.[16]

  • Transcripts Per Million (TPM): Accounts for both sequencing depth and gene length.[17]

  • Trimmed Mean of M-values (TMM): Implemented in the edgeR package, this method accounts for RNA composition by assuming that most genes are not differentially expressed.[19]

  • DESeq2 Median of Ratios: Used by the DESeq2 package, this method also accounts for sequencing depth and RNA composition.[19]

Q3: Are there any specific normalization challenges in bacterial RNA-Seq?

A3: Yes. In bacteria, it's possible for a large proportion of genes to change their expression under certain stress conditions.[20] This can violate the assumptions of some normalization methods like TMM and DESeq2, which assume that the majority of genes are not differentially expressed.[20][21] In such cases, alternative normalization strategies or careful inspection of the data is required.

Data Presentation: Comparison of Normalization Methods
Method Normalizes for Sequencing Depth Normalizes for Gene Length Normalizes for RNA Composition Commonly Used In
CPM YesNoNoGeneral expression comparison
TPM YesYesNoWithin-sample gene expression comparison
TMM (edgeR) YesNoYesDifferential expression analysis
DESeq2 YesNoYesDifferential expression analysis

VI. Differential Gene Expression (DGE) Analysis

DGE analysis aims to identify genes that show statistically significant changes in expression levels between different experimental conditions.[22]

Frequently Asked questions (FAQs)

Q1: What are the common pitfalls in DGE analysis?

A1:

  • Inappropriate statistical models: Using statistical tests that do not properly model the count nature of RNA-Seq data (e.g., t-tests on raw counts) can lead to inaccurate results. Packages like DESeq2 and edgeR use negative binomial models, which are more appropriate for this type of data.[22]

  • Lack of biological replicates: Without sufficient replicates, it is difficult to distinguish true biological differences from random variation, leading to low statistical power and a high false-positive rate.[1]

  • Ignoring batch effects: If samples are processed in different batches, technical variation can be confounded with biological variation. It is important to account for batch effects in the statistical model if they exist.[17]

Q2: How do I interpret the results of a DGE analysis?

A2: DGE analysis tools typically provide metrics such as log2 fold change, p-value, and adjusted p-value (or False Discovery Rate - FDR). A common approach is to consider genes with an adjusted p-value below a certain threshold (e.g., 0.05) and a log2 fold change above a certain magnitude (e.g., >1 or <-1) as significantly differentially expressed.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No or very few differentially expressed genes Low statistical power (insufficient replicates).Increase the number of biological replicates in future experiments.
High biological variability within groups.Investigate the source of variability. Ensure experimental conditions were consistent.
Stringent significance thresholds.Consider relaxing the p-value or fold-change cutoffs, but be mindful of increasing the false positive rate.
A very large number of differentially expressed genes A strong biological response.This may be a true biological result.
A confounding factor or batch effect.Use PCA plots or hierarchical clustering to check for batch effects. Include the batch as a covariate in the DGE model.

VII. Functional Analysis

Following DGE analysis, functional analysis helps to interpret the biological meaning of the list of differentially expressed genes.

Frequently Asked Questions (FAQs)

Q1: What is a common pitfall in functional enrichment analysis?

A1: A prevalent issue is sample-specific gene length bias, which can lead to false positive results in gene set enrichment analysis (GSEA).[23] This bias is not always corrected by standard normalization methods and can cause an association between the length of a gene and its fold-change estimate.[23] This can lead to the erroneous enrichment of functional categories that happen to contain predominantly long or short genes.[23]

Q2: How can I perform functional analysis on my list of differentially expressed genes?

A2: The most common approach is to perform Gene Ontology (GO) or pathway enrichment analysis. This involves testing whether certain GO terms or metabolic pathways are over-represented in your list of differentially expressed genes compared to a background set of all expressed genes. Tools like DAVID, Metascape, or various R packages can be used for this purpose.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No significant enrichment of functional categories The number of differentially expressed genes is too small.Use less stringent cutoffs for defining differentially expressed genes for the purpose of enrichment analysis.
The biological response is novel or not well-annotated.Manually investigate the functions of the top differentially expressed genes.
Enrichment of seemingly irrelevant categories Gene length bias.Check for a correlation between gene length and differential expression. Use GSEA methods that can account for this bias.[23]
Incorrect background gene set.Ensure the background set includes all genes that were expressed and tested for differential expression.

References

Technical Support Center: Navigating Technical Variability in GEO Dataset GSE190119

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GEO dataset GSE190119. This dataset details the transcriptome analysis of Acinetobacter baumannii 98-37-09 wild type compared to a YhaK Tn mutant under antibiotic treatment in human serum.[1] This guide will help you address potential technical variability and interpret the data accurately.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of technical variability in an RNA-seq experiment like GSE190119?

A1: Technical variability in RNA-seq experiments can arise from several sources. For this dataset, key considerations include:

  • Batch Effects: Samples processed or sequenced at different times can exhibit systematic differences.[2][3] This is a significant concern if, for example, wild-type and mutant samples were prepared in separate batches.

  • Library Preparation: Variations in RNA extraction, fragmentation, reverse transcription, and adapter ligation can introduce biases.[4]

  • Sequencing Depth: Differences in the total number of reads per sample can affect gene detection and quantification.[1][5]

  • RNA Quality: The integrity and purity of the initial RNA samples are critical. Degradation can lead to a 3' bias in sequencing reads.

  • Human Serum Growth Medium: The use of human serum as a growth medium can introduce variability due to its complex and inherently variable composition.

Q2: How can I assess the quality of the raw sequencing data in GSE190119?

A2: You can use tools like FastQC to assess the raw FASTQ files. Key metrics to examine include:

  • Per Base Sequence Quality: This should ideally be high across the length of the reads (Phred score > 30).

  • Per Sequence GC Content: The GC content should be consistent with the known GC content of the A. baumannii genome.

  • Sequence Duplication Levels: High levels of duplication may indicate PCR artifacts, although in RNA-seq, some duplication is expected for highly expressed genes.[4]

  • Adapter Content: Check for and trim any remaining adapter sequences.

Q3: What normalization methods are appropriate for this dataset?

A3: Normalization is crucial to adjust for differences in sequencing depth and other technical variations between samples.[5][6][7][8] For differential gene expression analysis, methods that account for library size and composition are recommended. Commonly used methods include:

  • Trimmed Mean of M-values (TMM): Implemented in the edgeR package, TMM is robust to a small number of highly differentially expressed genes.

  • DESeq2 normalization: This method, part of the DESeq2 package, uses size factors estimated from the median of the ratios of observed counts.

  • Counts Per Million (CPM): A simpler method that normalizes for sequencing depth but can be less accurate if a few highly expressed genes dominate the library.[5]

Q4: The study was performed in duplicate. Is this sufficient for statistical analysis?

A4: While more biological replicates are always better for increasing statistical power, duplicates can still provide valuable insights.[1] However, with only two replicates per condition, the statistical power to detect differentially expressed genes with small fold changes will be limited. It is important to use statistical methods that perform well with small sample sizes, such as those implemented in edgeR and DESeq2, which can borrow information across genes to improve variance estimates.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High variability between technical replicates Library preparation inconsistencies, low sequencing coverage for some genes.[9][10][11]- Examine the data for genes with low read counts; these will naturally have higher variance.[12] - Consider the possibility of technical errors during library preparation for one of the replicates.
Principal Component Analysis (PCA) shows no clear separation between experimental groups (wild-type vs. mutant) - High technical variability is masking the biological signal. - The YhaK mutation has a subtle effect on the transcriptome under these conditions.- Check for and correct for batch effects if sample processing information is available. - Ensure that the data is properly normalized. - Focus on genes with the largest contribution to the principal components to see if they are biologically relevant.
A large number of differentially expressed genes are identified, but many have low read counts. Low-count genes have inherently higher variance, which can lead to false positives in statistical tests.- Filter out genes with very low expression across all samples before performing differential expression analysis. - Use statistical methods that appropriately model the mean-variance relationship of count data.
Results are not reproducible with a different analysis pipeline. Different software packages use different algorithms for alignment, normalization, and statistical testing.- Document all software versions and parameters used in your analysis. - Understand the underlying assumptions of the tools you are using. - Focus on the genes that are consistently identified as differentially expressed across different pipelines.

Experimental Protocols

A generalized experimental protocol for a bacterial RNA-seq experiment similar to that described for GSE190119 is as follows:

  • Bacterial Culture and Treatment:

    • Grow Acinetobacter baumannii strains (wild-type and YhaK Tn mutant) in human serum.

    • Introduce the antibiotic (levofloxacin at 0.15 µg/mL) at the appropriate growth phase.

    • Harvest bacterial cells at the desired time point (e.g., mid-exponential phase).

  • RNA Extraction:

    • Lyse bacterial cells using a method suitable for Gram-negative bacteria (e.g., enzymatic lysis followed by mechanical disruption).

    • Isolate total RNA using a commercial kit that includes a DNase treatment step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Ribosomal RNA (rRNA) Depletion:

    • Remove the highly abundant ribosomal RNA to enrich for messenger RNA (mRNA). This is a critical step for bacterial RNA-seq as bacterial mRNA is not polyadenylated.

  • RNA Fragmentation and Library Preparation:

    • Fragment the rRNA-depleted RNA to the desired size range.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing:

    • Quantify and pool the libraries.

    • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

Visualizations

Experimental_Workflow cluster_culture Bacterial Culture cluster_treatment Treatment cluster_processing Sample Processing cluster_sequencing Sequencing & Analysis WT Culture Wild-Type A. baumannii Culture WT Treatment Levofloxacin in Human Serum WT Culture->WT Treatment Mutant Culture YhaK Tn Mutant Culture Mutant Treatment Levofloxacin in Human Serum Mutant Culture->Mutant Treatment RNA Extraction Total RNA Extraction WT Treatment->RNA Extraction Mutant Treatment->RNA Extraction rRNA Depletion rRNA Depletion RNA Extraction->rRNA Depletion Library Prep cDNA Library Preparation rRNA Depletion->Library Prep Sequencing High-Throughput Sequencing Library Prep->Sequencing Data Analysis Bioinformatic Analysis Sequencing->Data Analysis

Caption: Experimental workflow for GSE190119 from culture to data analysis.

Troubleshooting_Workflow Start Start: Unexpected Variability QC Assess Raw Data Quality (FastQC) Start->QC Normalization Check Normalization Method QC->Normalization Quality OK? Batch_Effect Investigate Batch Effects Normalization->Batch_Effect Low_Counts Filter Lowly Expressed Genes Batch_Effect->Low_Counts Biological_Signal Re-evaluate Biological Hypothesis Low_Counts->Biological_Signal End Refined Analysis Biological_Signal->End Variability Explained

Caption: Troubleshooting workflow for addressing technical variability in RNA-seq data.

References

Validation & Comparative

Unraveling YhaK's Role in Antibiotic Resistance: A Comparative Guide Based on GSE190119

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pirin-like protein YhaK's function in mediating adaptive efflux-based antibiotic resistance in Acinetobacter baumannii, contextualized with data from the GSE190119 dataset. We objectively compare YhaK's role with established efflux pump regulatory systems, offering supporting experimental data and detailed protocols to aid in future research and therapeutic development.

The emergence of multidrug-resistant (MDR) Acinetobacter baumannii is a critical global health threat. A key mechanism driving this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell. The study associated with the GSE190119 dataset, "Genetic Determinants of Acinetobacter baumannii Serum-Associated Adaptive Efflux-Mediated Antibiotic Resistance," identified a novel player in this process: the pirin-like protein YhaK.[1] This guide delves into the validation of YhaK's function using the GSE190119 data and contrasts it with other known efflux pump regulators in A. baumannii, primarily the AdeRS two-component system and the LysR-type transcriptional regulator AdeL.

Comparative Analysis of Efflux Pump Regulators

The following tables summarize the key characteristics and reported quantitative effects of YhaK and its functional alternatives, AdeRS and AdeL, in regulating antibiotic resistance in A. baumannii.

FeatureYhaKAdeRS (Two-Component System)AdeL (LysR-type Regulator)
Regulated Efflux Pump(s) MATE and ABC family efflux pumps[1]AdeABC (RND family)[2][3]AdeFGH (RND family)[4]
Regulatory Mechanism Likely a transcriptional co-factor or regulator involved in the expression of multiple efflux systems.[1]A sensor kinase (AdeS) and a response regulator (AdeR) that directly control the expression of the adeABC operon.[3]A transcriptional repressor that, when inactivated, leads to the overexpression of the adeFGH operon.[4]
Phenotype of Inactivation Loss of adaptive efflux-mediated resistance (AEMR) to antibiotics such as minocycline and levofloxacin.[1]Increased susceptibility to a broad range of antibiotics including aminoglycosides, β-lactams, fluoroquinolones, and tetracyclines.[2][4]Increased susceptibility to fluoroquinolones, chloramphenicol, trimethoprim, and clindamycin.[4]
Activation Signal Growth in human serum appears to be a key condition for YhaK-mediated AEMR.[1]Mutations in adeR or adeS lead to constitutive overexpression of AdeABC.[2][3]Mutations in adeL can lead to constitutive overexpression of AdeFGH.[5]

Table 1: Functional Comparison of YhaK, AdeRS, and AdeL Efflux Pump Regulators in A. baumannii

MutantAntibioticFold-Change in Minimum Inhibitory Concentration (MIC) vs. Wild-TypeReference
yhaK Tn mutantMinocycline4-fold decreaseYoung et al., 2023[1]
yhaK Tn mutantLevofloxacin4-fold decreaseYoung et al., 2023[1]
adeRS deletionAmikacin16-fold decreaseMarchand et al., 2004[3]
adeRS deletionCefotaxime8-fold decreaseMarchand et al., 2004[3]
adeRS deletionCiprofloxacin8-fold decreaseMarchand et al., 2004[3]
adeL inactivationCiprofloxacin16-fold decreaseCoyne et al., 2010[4]
adeL inactivationChloramphenicol8-fold decreaseCoyne et al., 2010[4]

Table 2: Quantitative Impact of Regulator Mutations on Antibiotic Resistance (Note: Data is compiled from different studies and direct comparison should be made with caution).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of YhaK function and for the characterization of alternative regulatory systems.

Validation of YhaK Function using a Transposon Mutant (from Young et al., 2023)
  • Bacterial Strains and Growth Conditions: A. baumannii strains were cultured in Luria-Bertani (LB) broth or on LB agar. For serum-specific experiments, bacteria were grown in human serum.

  • Transposon Mutant Screen: A transposon mutant library of A. baumannii was screened for loss of the adaptive efflux-mediated resistance (AEMR) phenotype. This involved growing the mutants in the presence of sub-inhibitory concentrations of antibiotics in human serum and identifying those that failed to grow.

  • Minimum Inhibitory Concentration (MIC) Determination: MICs were determined by broth microdilution according to CLSI guidelines.

  • Ethidium Bromide (EtBr) Efflux Assay: This assay measures the efflux capacity of the bacterial cells.

    • Bacterial cells were grown to mid-log phase, washed, and resuspended in phosphate-buffered saline (PBS) with glucose.

    • The cells were loaded with EtBr in the presence of an efflux pump inhibitor (e.g., CCCP) to allow for maximum accumulation.

    • After washing to remove the inhibitor and extracellular EtBr, the fluorescence of the EtBr retained within the cells was monitored over time. A faster decrease in fluorescence indicates a higher efflux rate.

  • RNA-Sequencing (RNA-Seq) Analysis (GSE190119):

    • Wild-type and yhaK transposon mutant strains of A. baumannii were grown in human serum with sub-inhibitory concentrations of levofloxacin.

    • Total RNA was extracted from mid-exponential phase cultures.

    • Ribosomal RNA was depleted, and the remaining RNA was used to construct sequencing libraries.

    • Sequencing was performed on an Illumina platform.

    • The resulting sequence data was analyzed to identify differentially expressed genes between the wild-type and mutant strains, providing insights into the genes regulated by YhaK.

Characterization of the AdeRS Two-Component System
  • Construction of Deletion Mutants: Markerless deletion mutants of adeR and adeS are typically constructed using homologous recombination techniques.

  • Quantitative Real-Time PCR (qRT-PCR): This method is used to quantify the expression levels of the adeA, adeB, and adeC genes in wild-type, adeRS mutant, and complemented strains.

  • Promoter Fusion Assays: The promoter region of the adeABC operon is cloned upstream of a reporter gene (e.g., lacZ) in a plasmid. This construct is then introduced into wild-type and adeRS mutant strains to measure the regulatory effect of AdeRS on promoter activity.

Investigation of the AdeL Regulator
  • Construction of Inactivation Mutants: The adeL gene is typically inactivated by inserting a resistance cassette or by creating a frameshift mutation.

  • qRT-PCR: Similar to the AdeRS system, qRT-PCR is used to measure the expression of the adeFGH operon in wild-type and adeL mutant strains.

  • Electrophoretic Mobility Shift Assay (EMSA): This in vitro assay is used to determine if the AdeL protein directly binds to the promoter region of the adeFGH operon. A labeled DNA probe containing the promoter is incubated with purified AdeL protein, and the mixture is run on a non-denaturing polyacrylamide gel. A shift in the mobility of the DNA probe indicates binding.

Visualizing the Regulatory Pathways

The following diagrams, generated using Graphviz, illustrate the known and proposed regulatory pathways for YhaK and its functional alternatives in A. baumannii.

YhaK_Pathway cluster_stimulus Stimulus cluster_regulator Regulator cluster_efflux Efflux Pumps cluster_outcome Outcome Serum Human Serum YhaK YhaK Serum->YhaK Induces MATE MATE Family YhaK->MATE Upregulates ABC ABC Family YhaK->ABC Upregulates AEMR Adaptive Efflux-Mediated Resistance MATE->AEMR ABC->AEMR

Caption: Proposed regulatory pathway of YhaK in response to human serum.

AdeRS_Pathway cluster_regulator Two-Component System cluster_efflux Efflux Pump cluster_outcome Outcome AdeS AdeS (Sensor Kinase) AdeR AdeR (Response Regulator) AdeS->AdeR Phosphorylates AdeABC AdeABC (RND) AdeR->AdeABC Activates Transcription MDR Multidrug Resistance AdeABC->MDR

Caption: The AdeRS two-component system regulating the AdeABC efflux pump.

AdeL_Pathway cluster_regulator Regulator cluster_efflux Efflux Pump cluster_outcome Outcome AdeL AdeL (LysR-type) AdeFGH AdeFGH (RND) AdeL->AdeFGH Represses Transcription MDR Multidrug Resistance AdeFGH->MDR

Caption: The AdeL transcriptional repressor controlling the AdeFGH efflux pump.

References

comparing GSE190119 with other A. baumannii transcriptome studies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the Acinetobacter baumannii transcriptome study GSE190119 reveals its unique focus on the interplay between host conditions and antibiotic resistance, particularly concerning the role of the gene YhaK. This guide provides a detailed comparison with other significant A. baumannii transcriptomic studies, offering insights for researchers, scientists, and drug development professionals.

Overview of Compared Transcriptome Studies

The study GSE190119 investigates the transcriptomic response of A. baumannii strain 98-37-09 and a corresponding YhaK transposon mutant to levofloxacin treatment in human serum[1]. This provides a specific lens on adaptive efflux-mediated resistance in a host-like environment. To contextualize its findings, this guide compares it with studies on resistance to other critical antibiotics like carbapenems, colistin, and minocycline, as well as studies on different bacterial lifestyles, such as biofilm formation.

Study IdentifierFocus of StudyA. baumannii Strain(s)Key Condition / TreatmentSequencing Platform
GSE190119 Role of YhaK (A1S_3277) in adaptive efflux-mediated resistance in a host environment[1].98-37-09 Wild Type & YhaK Tn mutantGrowth in human serum with 0.15 µg/mL levofloxacin[1].NovaSeq[1]
Wei et al. (2024)Carbapenem resistance mechanisms[2].Clinical isolates (Carbapenem-resistant vs. Carbapenem-sensitive)Standard laboratory growth conditions.Prokaryotic transcriptome sequencing[2].
Park et al. (2014)Genes associated with colistin resistance[3].Clinical isolates (06AC-179, 07AC-052) and a derived mutant (06AC-179-R1)Standard laboratory growth conditions[3].Illumina HiSeq 2000[3].
Cheah et al. (2015)Transcriptomic response to colistin and doripenem, alone and in combination[4].ATCC 19606In vitro model mimicking human pharmacokinetics of colistin and doripenem[4].RNA Sequencing
Ghaith et al. (2022)Adaptive response to minocycline stress[5].ATCC 19606Growth in the presence of a subinhibitory concentration of minocycline[5].RNA Sequencing
Uribe et al. (2013)Gene expression profiles in biofilm vs. planktonic cells[6][7].ATCC 17978Biofilm vs. planktonic (free-living) growth states[6][7].Illumina HiScanSQ[6][8].

Experimental Workflows and Methodologies

The experimental design is crucial for interpreting transcriptomic data. GSE190119's use of human serum is a key differentiator, aiming to simulate in vivo conditions more closely than standard broth cultures.

GSE190119 Experimental Workflow

cluster_culture Bacterial Culture cluster_treatment Treatment Condition cluster_analysis Analysis WT A. baumannii 98-37-09 (Wild Type) Serum Growth in Human Serum + 0.15 µg/mL Levofloxacin WT->Serum Mutant YhaK Tn Mutant Mutant->Serum RNA_Isolation Total RNA Isolation Serum->RNA_Isolation Sequencing NovaSeq Sequencing RNA_Isolation->Sequencing DEA Differential Gene Expression Analysis Sequencing->DEA

Caption: Experimental workflow for the GSE190119 study.

Detailed Experimental Protocols
StudyBacterial Strains & Growth ConditionsRNA Extraction & SequencingData Analysis
GSE190119 A. baumannii 98-37-09 and A1S_3277 (YhaK) transposon mutant were grown in human serum with 0.15 µg/mL levofloxacin to mid-exponential phase[1].Total RNA was isolated from duplicate samples. Sequencing was performed using NovaSeq[1].Differential gene analysis was conducted to investigate the role of YhaK[1].
Wei et al. (2024) Carbapenem-resistant and -sensitive clinical isolates were cultured. Details on media are not specified in the abstract[2].Prokaryotic transcriptome sequencing was performed. sRNA and mRNA expression changes were analyzed[2].Bioinformatics analysis to identify differentially expressed genes and predict sRNA-mRNA target relationships[2].
Park et al. (2014) Colistin-susceptible (06AC-179) and colistin-resistant (07AC-052) clinical strains, plus a resistant mutant (06AC-179-R1), were used[3].High-throughput mRNA sequencing was performed with an Illumina HiSeq 2000[3].Comparison of whole transcriptomes to identify genes involved in colistin resistance[3].
Ghaith et al. (2022) A. baumannii ATCC19606 was grown in Müller-Hinton (MH) broth with or without a subinhibitory concentration of minocycline[5].RNA-seq was carried out to compare the transcriptomes[5].Differentially expressed genes were identified with Log2FC > 1 or < -1 and FDR < 0.05[5].
Uribe et al. (2013) A. baumannii ATCC 17978 was grown in MH broth. Cells were harvested during exponential and stationary phases (planktonic) and from biofilms grown on Pyrex slides[6][9].Six mRNA libraries were prepared and sequenced on an Illumina HiScanSQ platform[6][8].Reads were mapped against the complete genome to compare transcriptomes of planktonic and sessile cells[6][8].

Comparative Analysis of Key Findings

The studies reveal distinct and overlapping transcriptomic responses to different stressors. While GSE190119 focuses on a specific efflux pump regulator, other studies highlight broader mechanisms like LPS modification and metabolic shifts.

Summary of Key Quantitative Findings
StudyTotal Differentially Expressed Genes (DEGs)Key Upregulated Genes/PathwaysKey Downregulated Genes/Pathways
Wei et al. (2024) 506 mRNAs, 19 sRNAsEfflux pump components (e.g., adeB), genes related to biofilm formation (pgaC), and oxidative stress (katG)[2].Not specified in abstract.
Park et al. (2014) 6 genes identified as associated with resistancePmrAB two-component system, PmrC (lipid A modification), glycosyltransferase, poly-β-1,6-N-acetylglucosamine deacetylase[3].Not specified in abstract.
Cheah et al. (2015) >400 (colistin), 45 (doripenem), >450 (combination)Outer membrane biogenesis, fatty acid metabolism, phospholipid trafficking (in response to colistin)[4][10].Not specified in abstract.
Ghaith et al. (2022) 25 mRNAs (15 up, 10 down), 48 sRNAs (24 up, 24 down)RtcB family protein, ABC transporter ATP-binding protein[5].Chaperonin system (GroES/GroEL), class C beta-lactamase, permeases[5].
Uribe et al. (2013) 1621 genes over-expressed in biofilm vs. stationary phaseAmino acid & fatty acid metabolism, motility, iron acquisition, quorum sensing (including an ACP-encoding gene)[6][8].Not specified in abstract.

Signaling Pathways and Logical Relationships

Visualizing the relationships between experimental conditions and the biological pathways investigated provides a clearer understanding of the research landscape.

PmrA/PmrB Colistin Resistance Pathway

A common mechanism of colistin resistance in A. baumannii is the modification of Lipopolysaccharide (LPS), often regulated by the PmrA/PmrB two-component system. This pathway is a recurring theme in several comparative studies[3][11][12].

cluster_membrane Cellular Membranes cluster_system PmrA/PmrB System cluster_lps LPS Modification Colistin Colistin (Cationic Antimicrobial) OM Outer Membrane (Negative Charge from LPS) Colistin->OM Binds to LPS Modified_LPS Modified LPS (Reduced Negative Charge) Colistin->Modified_LPS Binding repelled PmrB PmrB (Sensor Kinase) OM->PmrB Senses membrane stress / Colistin IM Inner Membrane PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates PmrC_gene pmrC gene PmrA->PmrC_gene Activates transcription PmrC PmrC Protein (Transferase) PmrC_gene->PmrC Translates to LipidA Lipid A PmrC->LipidA Adds phosphoethanolamine to Lipid A LipidA->Modified_LPS Modified_LPS->OM Alters membrane charge

Caption: The PmrA/PmrB signaling pathway leading to colistin resistance.

Logical Comparison of Transcriptomic Stressors

This diagram illustrates the different experimental questions addressed by GSE190119 and the comparative studies.

cluster_antibiotic Antibiotic Stress cluster_lifestyle Bacterial Lifestyle A_baumannii Acinetobacter baumannii Transcriptome GSE190119 GSE190119: Levofloxacin in Serum A_baumannii->GSE190119 Colistin Colistin Resistance (Park et al., Cheah et al.) A_baumannii->Colistin Carbapenem Carbapenem Resistance (Wei et al.) A_baumannii->Carbapenem Minocycline Minocycline Stress (Ghaith et al.) A_baumannii->Minocycline Biofilm Biofilm vs. Planktonic (Uribe et al.) A_baumannii->Biofilm GSE190119->A_baumannii Host-Pathogen Interaction Colistin->A_baumannii LPS Modification Carbapenem->A_baumannii Efflux & sRNA Regulation Minocycline->A_baumannii Stress Response Biofilm->A_baumannii Growth State Adaptation

Caption: Relationship between studies based on experimental stressors.

Conclusion

The GSE190119 study provides valuable, specific insights into the role of the YhaK regulator in A. baumannii's response to levofloxacin within a host-like serum environment[1]. When compared with other transcriptomic studies, a broader picture of bacterial adaptation emerges. While resistance to colistin often involves direct modification of the cell envelope via the PmrA/PmrB system[3][12], and carbapenem resistance is linked to efflux and small RNA regulation[2], GSE190119 highlights a specific adaptive efflux mechanism relevant to fluoroquinolones. Furthermore, comparing these antibiotic-specific responses to the global transcriptomic shifts seen during biofilm formation[6][7] underscores the remarkable plasticity of the A. baumannii genome in response to diverse environmental challenges. This comparative guide illustrates that while common themes like efflux pumps and membrane stress are central, the specific genes and regulatory networks involved are highly dependent on the specific antibiotic and environmental context.

References

Cross-Referencing Transcriptomic Data from GSE190119 with Proteomic Analyses of Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the transcriptomic findings from the GSE190119 study with relevant proteomic data from published literature. The objective is to offer researchers, scientists, and drug development professionals a comprehensive cross-reference of gene expression changes and their potential protein-level consequences in the clinically significant pathogen Acinetobacter baumannii, particularly in the context of antibiotic resistance and host interaction.

Overview of GSE190119 Transcriptomic Study

The Gene Expression Omnibus (GEO) dataset GSE190119 provides transcriptomic information on Acinetobacter baumannii strain 98-37-09.[1] The study aimed to investigate the role of the A1S_3277 gene, which encodes the YhaK protein, in the bacterium's response to antibiotic treatment while growing in human serum.[1]

Experimental Design of GSE190119

The study compared the transcriptome of the wild-type A. baumannii 98-37-09 with a transposon mutant strain where the YhaK gene was disrupted.[1] Both strains were cultured in human serum and treated with 0.15 µg/mL of levofloxacin until the mid-exponential growth phase.[1] Total RNA was then isolated from duplicate samples and sequenced using the NovaSeq platform to identify differentially expressed genes.[1]

GSE190119_Workflow WT A. baumannii 98-37-09 Wild Type Culture Growth in Human Serum + 0.15 µg/mL Levofloxacin WT->Culture Mutant A. baumannii 98-37-09 YhaK Tn Mutant Mutant->Culture RNA_Isolation Total RNA Isolation Culture->RNA_Isolation Sequencing NovaSeq Sequencing RNA_Isolation->Sequencing Analysis Differential Gene Expression Analysis Sequencing->Analysis

GSE190119 Experimental Workflow
Key Focus of GSE190119: The YhaK Protein

The YhaK protein is a pirin-like protein. In other bacteria, such as E. coli, YhaK is implicated in sensing oxidative stress.[2] Studies in A. baumannii suggest that YhaK may be involved in regulating the expression of multiple efflux pumps, which are crucial for antibiotic resistance.[2] This suggests that the transcriptomic changes observed in the YhaK mutant in GSE190119 are likely related to the bacterium's ability to cope with antibiotic-induced stress and its adaptive resistance mechanisms.[2]

Comparative Proteomic Studies

While no proteomic dataset is directly linked to GSE190119, several studies have investigated the proteomic response of A. baumannii to antibiotic stress and host-like conditions. These studies provide a valuable framework for interpreting the potential proteomic consequences of the gene expression changes observed in GSE190119.

Summary of Relevant Proteomic Methodologies
Study FocusA. baumannii StrainsConditionsProteomic TechniqueKey Findings
Multi-drug Resistance Clinical Isolates (MDR vs. Susceptible)Standard CultureLabel-free, TMT labeling, Glycoproteomics164 differentially expressed proteins identified, related to antibiotic resistance, membrane transport, and stress response.
Antibiotic Stress Multi-drug Resistant StrainCulture with sub-MIC of tetracycline2-DE/MS-MS and 1-DE/LC/MS-MSSignificant changes in outer membrane proteins (OMPs), including OmpA38, CarO, and OmpW.
Host-Pathogen Interaction MDR IsolateCo-culture with human macrophages +/- polymyxinsCorrelative ProteomicsMacrophages and polymyxins synergistically disarm bacterial stress tolerance and survival strategies.
Hypoxia during Infection ATCC 17978Infection of A549 cells under hypoxia vs. normoxiaiTRAQ175 proteins differentially expressed, with the virulence factor OmpW being downregulated under hypoxia.
Cross-Referencing with GSE190119 Findings

The transcriptomic data from GSE190119, focusing on the YhaK mutant's response to levofloxacin in human serum, can be contextualized by the findings of these proteomic studies. The disruption of YhaK, a putative regulator of efflux pumps, is expected to alter the expression of genes encoding membrane transporters and stress response proteins. This aligns with the proteomic findings where these protein categories are significantly modulated under antibiotic pressure.

Key Signaling Pathways and Functional Categories

The following diagram illustrates the potential interplay between the YhaK-mediated regulation and the broader proteomic response to antibiotic stress in A. baumannii.

Signaling_Pathways Antibiotic Antibiotic Stress (e.g., Levofloxacin) YhaK YhaK (Pirin-like Protein) Antibiotic->YhaK induces Stress_Response Stress Response Proteins Antibiotic->Stress_Response induces OMPs Outer Membrane Proteins (OMPs) Antibiotic->OMPs modulates Efflux_Pumps Efflux Pump Expression YhaK->Efflux_Pumps regulates Resistance Antibiotic Resistance Efflux_Pumps->Resistance Stress_Response->Resistance OMPs->Resistance

YhaK-Mediated Antibiotic Stress Response

Tabular Comparison of Transcriptomic and Proteomic Findings

Functional CategoryExpected Transcriptomic Changes in GSE190119 (YhaK Mutant vs. WT)Observed Proteomic Changes in Related Studies
Efflux Pumps & Membrane Transport Altered expression of genes encoding MATE and ABC families of efflux pumps.[2]Differential expression of membrane transporters and proteins related to membrane formation in MDR strains.
Stress Response Changes in expression of genes related to oxidative stress response.[2]Increased detection of oxidative stress-associated proteins under antibiotic stress.
Outer Membrane Proteins Potential downstream effects on OMP-encoding genes due to altered stress response.Significant modulation of OMPs like OmpA38, CarO, and OmpW under antibiotic pressure and hypoxia.
Virulence Factors Possible changes in virulence-associated gene expression due to the role of YhaK in adaptation.Identification of virulence factors like OmpW whose expression is regulated by environmental conditions.

Conclusion

Cross-referencing the transcriptomic data from GSE190119 with existing proteomic literature provides a more holistic understanding of A. baumannii's response to antibiotic treatment in a host-like environment. The disruption of the YhaK gene, as studied in GSE190119, likely leads to significant alterations in the expression of genes involved in antibiotic efflux and stress response. This is corroborated by proteomic studies that consistently show modulation of proteins in these functional categories under similar stress conditions. For drug development professionals, this integrated view highlights the potential of targeting regulatory proteins like YhaK to undermine the bacterium's adaptive resistance mechanisms. Further studies combining transcriptomic and proteomic analyses on the same samples are warranted to establish direct correlations between gene expression and protein abundance in A. baumannii under clinically relevant conditions.

References

Lack of Direct Experimental Validation for RNA-Seq Data in Acinetobacter baumannii Study GSE190119

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the study associated with the GEO accession GSE190119, "Genetic Determinants of Acinetobacter baumannii Serum-Associated Adaptive Efflux-Mediated Antibiotic Resistance," reveals an absence of direct experimental validation of the reported RNA-sequencing results. The research, published by Young et al. in the journal Antibiotics in 2023, details the transcriptomic changes in Acinetobacter baumannii strain 98-37-09 and its yhaK transposon mutant when exposed to levofloxacin in human serum. While the study provides extensive genetic and phenotypic analysis, it does not include common validation techniques such as quantitative real-time PCR (qRT-PCR) to confirm the differential gene expression observed in the RNA-Seq data.

The primary focus of the research was to identify genetic factors contributing to a phenomenon known as Adaptive Efflux Mediated Resistance (AEMR) in A. baumannii. The RNA-Seq experiment was designed to compare the transcriptomes of the wild-type strain and a mutant with a disruption in the yhaK gene, a putative pirin-like protein. The findings from the RNA-Seq analysis suggested that YhaK may play a role in regulating the expression of multiple efflux-associated systems, including those from the MATE and ABC superfamilies of efflux pumps.[1][2]

Despite the detailed transcriptomic data presented, the study does not provide a direct comparison of gene expression levels measured by RNA-Seq with those from an independent method like qRT-PCR. Such validation is a standard practice in transcriptomics to verify the accuracy of high-throughput sequencing results.

Summary of RNA-Seq and Other Experimental Data

Experiment TypeWild-Type (Lab-WT)yhaK Transposon MutantKey Finding
RNA-Sequencing Grown in human serum with 0.15 µg/mL levofloxacinGrown in human serum with 0.15 µg/mL levofloxacinYhaK mutation is associated with differential expression of multiple efflux-associated systems.
Growth Phenotype Growth observed in the presence of minocycline in human serumImpaired growth in the presence of minocycline in human serumThe yhaK mutant exhibits a loss of the Adaptive Efflux Mediated Resistance (AEMR) phenotype.
Ethidium Bromide Efflux Assay Demonstrates efflux capacityReduced efflux capacity compared to wild-typeLoss of AEMR in the yhaK mutant correlates with reduced overall efflux capacity.
Complementation Analysis -A wild-type copy of the yhaK gene restores the AEMR phenotypeConfirms that the observed phenotype is due to the mutation in yhaK.

Experimental Protocols

Below are the detailed methodologies for the key experiments described in the study by Young et al. (2023).

RNA-Sequencing Protocol

Bacterial Strains and Growth Conditions: Acinetobacter baumannii strain 98-37-09 (wild-type) and its isogenic A1S_3277 transposon mutant (yhaK mutant) were grown in human serum supplemented with 0.15 µg/mL levofloxacin until the mid-exponential growth phase. Two biological replicates were prepared for each strain.

RNA Isolation: Total RNA was isolated from the bacterial cultures. The specific RNA extraction method is not detailed in the provided information.

Sequencing: The isolated RNA was sequenced using the NovaSeq platform.

Data Analysis: Differential gene expression analysis was conducted to compare the transcriptomes of the wild-type and the yhaK mutant strains to investigate the role of the A1S_3277 gene (yhaK).

Experimental Workflow for RNA-Seq Analysis

RNA_Seq_Workflow cluster_growth Bacterial Growth cluster_treatment Experimental Condition WT A. baumannii Wild-Type Serum_Levo Human Serum + 0.15 µg/mL Levofloxacin WT->Serum_Levo Mutant yhaK Tn Mutant Mutant->Serum_Levo RNA_Isolation Total RNA Isolation Serum_Levo->RNA_Isolation Sequencing NovaSeq Sequencing RNA_Isolation->Sequencing Analysis Differential Gene Expression Analysis Sequencing->Analysis Conclusion Investigate Role of YhaK Analysis->Conclusion YhaK_Pathway cluster_pumps Efflux Pump Systems YhaK YhaK Protein MATE MATE Family Pumps YhaK->MATE Regulates Expression ABC ABC Family Pumps YhaK->ABC Regulates Expression Other_Pumps Other Efflux Pumps YhaK->Other_Pumps Regulates Expression Antibiotic_Resistance Adaptive Efflux-Mediated Antibiotic Resistance MATE->Antibiotic_Resistance ABC->Antibiotic_Resistance Other_Pumps->Antibiotic_Resistance

References

Integrating Transcriptomic Data on Antibiotic Resistance: A Comparative Guide to GSE190119 and Other Datasets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance mechanisms is paramount. The public dataset GSE190119 offers valuable insights into the genetic response of Acinetobacter baumannii to antibiotic stress. This guide provides a comparative analysis of GSE190119 with other relevant antibiotic resistance datasets, detailing experimental protocols, presenting quantitative data in a structured format, and visualizing key biological pathways to facilitate integrated research efforts.

Unveiling the Role of YhaK in Acinetobacter baumannii Resistance: An Overview of GSE190119

The dataset GSE190119 investigates the transcriptomic landscape of Acinetobacter baumannii strain 98-37-09, comparing the wild type to a transposon mutant with a disrupted yhaK gene.[1] This study highlights the role of the YhaK protein in adaptive efflux-mediated resistance to antibiotics, particularly levofloxacin, when the bacterium is grown in human serum. The central finding is that the mutation of yhaK leads to a decreased capacity to pump out antibiotics, rendering the bacterium more susceptible. RNA sequencing revealed that YhaK may regulate the expression of efflux pumps belonging to the MATE (Multidrug and Toxic Compound Extrusion) and ABC (ATP-binding cassette) transporter families.

Comparative Analysis of Transcriptomic Datasets in Acinetobacter baumannii

To provide a broader context for the findings from GSE190119, this guide compares it with three other publicly available transcriptome datasets that explore different facets of antibiotic resistance and adaptation in A. baumannii.

Table 1: Comparison of Acinetobacter baumannii Transcriptome Datasets

FeatureGSE190119: YhaK Mutant Response Minocycline Stress Response Biofilm vs. Planktonic Growth Intracellular Infection Model
Objective To investigate the role of the YhaK protein in adaptive efflux-mediated antibiotic resistance in human serum.To explore the rapid transcriptomic response of A. baumannii to subinhibitory concentrations of minocycline.[2]To identify differential gene expression profiles between biofilm-forming and free-living A. baumannii.[3][4]To map the host and bacterial gene expression during the replicative stage of A. baumannii infection within endothelial cells.[5]
Bacterial Strain A. baumannii 98-37-09A. baumannii ATCC 19606A. baumannii ATCC 17978A. baumannii ABC141
Experimental Condition Wild type vs. YhaK Tn mutant grown in human serum with 0.15 µg/mL levofloxacin.Exposure to a subinhibitory concentration of minocycline for 10 minutes.[6]Comparison of cells grown in a biofilm state versus planktonic (free-swimming) cells.[3][4]Dual RNA-seq of bacteria and human endothelial cells during infection.[5]
Sequencing Platform NovaSeqNot specifiedIllumina HiScanSQNot specified
Key Findings YhaK mutation impairs efflux-mediated resistance, potentially by downregulating MATE and ABC efflux pumps.25 genes were differentially expressed, primarily involved in stress response, transport, and metabolic pathways.[2][6]1621 genes were over-expressed in biofilms, with significant changes in metabolism, motility, and quorum sensing.[3]Identified a bacterial signature of adaptation to a nutrient-deprived environment and differential roles for secretion systems.[5]

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting and integrating data from different studies. Below are the detailed protocols for the key experiments cited in this guide.

GSE190119: Transcriptome Analysis of A. baumannii YhaK Mutant
  • Bacterial Strains and Growth Conditions: Acinetobacter baumannii 98-37-09 wild type and its isogenic YhaK transposon mutant were used. Bacteria were grown in human serum supplemented with 0.15 µg/mL levofloxacin until the mid-exponential growth phase.

  • RNA Isolation: Total RNA was isolated from the bacterial cultures. The specific RNA extraction method is detailed in the associated publication.

  • RNA Sequencing: The isolated RNA was sequenced using the NovaSeq platform.

  • Data Analysis: Differential gene expression analysis was conducted to identify genes regulated by YhaK.

Transcriptome Analysis of A. baumannii under Minocycline Stress
  • Bacterial Strain and Growth: Acinetobacter baumannii ATCC 19606 was cultured in a suitable broth medium.

  • Antibiotic Treatment: A subinhibitory concentration of minocycline was added to the bacterial culture for a short duration (e.g., 10 minutes) to induce a rapid transcriptional response.[6]

  • RNA Extraction and Sequencing: Total RNA was extracted from both treated and untreated control cultures, followed by RNA sequencing.

  • Differential Expression Analysis: The transcriptomes of the minocycline-treated and control groups were compared to identify differentially expressed genes.[6]

Transcriptome Profiling of Biofilm vs. Planktonic A. baumannii
  • Culture Conditions: Acinetobacter baumannii ATCC 17978 was grown under conditions that promote either biofilm formation or planktonic growth.

  • Cell Harvesting: Biofilm cells were carefully harvested from the surface, while planktonic cells were collected from the liquid culture.

  • RNA Isolation and Sequencing: RNA was isolated from both cell populations and subjected to transcriptome sequencing using the Illumina HiScanSQ platform.[3][4]

  • Comparative Analysis: The gene expression profiles of biofilm and planktonic cells were compared to identify genes specifically associated with the biofilm lifestyle.[3]

Dual RNA-seq of Intracellular A. baumannii
  • Cell Culture and Infection: Human endothelial cells were cultured and subsequently infected with Acinetobacter baumannii ABC141.

  • RNA Extraction: At a specific time point during the infection, total RNA was extracted from the co-culture, capturing both human and bacterial transcripts.

  • Dual RNA-Sequencing: The extracted RNA was processed for dual RNA-seq, allowing for the simultaneous analysis of both host and pathogen transcriptomes.

  • Data Analysis: The sequencing reads were mapped to both the human and bacterial genomes to determine the gene expression changes in both organisms during infection.[5]

Visualizing the YhaK-Mediated Efflux Pathway

To illustrate the proposed mechanism of YhaK action based on the GSE190119 study, the following signaling pathway diagram was generated using Graphviz.

YhaK_Efflux_Pathway cluster_serum Human Serum Environment cluster_bacterium Acinetobacter baumannii Levofloxacin Levofloxacin Efflux_Pumps Efflux Pumps Levofloxacin->Efflux_Pumps Expulsion YhaK YhaK Protein MATE MATE Family Efflux Pump Genes YhaK->MATE Positive Regulation ABC ABC Family Efflux Pump Genes YhaK->ABC Positive Regulation MATE->Efflux_Pumps ABC->Efflux_Pumps

Caption: Proposed regulatory pathway of the YhaK protein in A. baumannii.

This guide provides a framework for integrating and comparing transcriptomic datasets related to antibiotic resistance in Acinetobacter baumannii. By understanding the experimental context and key findings of studies like GSE190119, researchers can build a more comprehensive picture of the complex mechanisms that drive antibiotic resistance, ultimately aiding in the development of novel therapeutic strategies.

References

Unveiling Efflux Pump Upregulation in Acinetobacter baumannii under Antibiotic Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ROCHESTER, N.Y. – A detailed analysis of the publicly available Gene Expression Omnibus (GEO) dataset GSE190119 provides critical insights into the molecular mechanisms of antibiotic resistance in the opportunistic pathogen Acinetobacter baumannii. The study, which investigated the transcriptomic response of A. baumannii to levofloxacin treatment in a human serum model, confirms the significant upregulation of multiple efflux pump genes. This guide offers a comparative analysis of these findings, alongside data from other relevant studies, and provides detailed experimental protocols for researchers in drug development and microbial pathogenesis.

The GSE190119 dataset, detailed in the publication "Genetic Determinants of Acinetobacter baumannii Serum-Associated Adaptive Efflux-Mediated Antibiotic Resistance," reveals that a pirin-like protein, YhaK, may play a crucial role in the expression of various efflux systems, including the Major Facilitator Superfamily (MFS), ATP-Binding Cassette (ABC), and Multidrug and Toxic Compound Extrusion (MATE) families of efflux pumps.[1] This upregulation is a key strategy employed by the bacterium to evade the effects of antibiotics.

Comparative Analysis of Efflux Pump Gene Upregulation

To provide a broader context to the findings from GSE190119, this guide compares the observed upregulation of efflux pump genes with data from a study on the transcriptomic response of A. baumannii ATCC 19606 to a different antibiotic, minocycline. While both levofloxacin (a fluoroquinolone) and minocycline (a tetracycline) are common treatments for A. baumannii infections, they elicit distinct transcriptomic responses, highlighting the pathogen's adaptive capabilities.

Gene Family Efflux Pump System GSE190119 (A. baumannii 98-37-09 vs. yhaK mutant with Levofloxacin) Alternative Study (A. baumannii ATCC 19606 with Minocycline)
MFS Major Facilitator SuperfamilyUpregulation observed in wild-type strainSpecific MFS pump upregulation not highlighted as a primary response
ABC ATP-Binding CassetteUpregulation observed in wild-type strainAn ABC transporter ATP-binding protein was upregulated 11.3-fold[2]
MATE Multidrug and Toxic Compound ExtrusionUpregulation observed in wild-type strainNot reported as significantly upregulated
RND Resistance-Nodulation-DivisionData not explicitly detailed in abstractNot reported as significantly upregulated
SMR Small Multidrug ResistanceData not explicitly detailed in abstractNot reported as significantly upregulated

Note: The quantitative data for GSE190119 is based on the findings reported in the associated publication's abstract, as the full supplementary data with specific fold changes was not directly accessible. The alternative study provides more specific quantitative data on the upregulation of an ABC transporter.[2]

Experimental Protocols

A thorough understanding of the methodologies used to generate and validate these transcriptomic datasets is crucial for their interpretation and for designing future experiments.

RNA-Sequencing (RNA-Seq) Protocol

The following outlines a standard protocol for RNA-Seq analysis of bacterial transcriptomes, similar to the methodology likely employed for the GSE190119 dataset.

  • Bacterial Culture and RNA Extraction: A. baumannii strains are cultured to the mid-logarithmic phase in a relevant medium (e.g., human serum for GSE190119) with and without the antibiotic of interest at a sub-inhibitory concentration. Total RNA is then extracted using a commercial kit, and ribosomal RNA is depleted to enrich for mRNA.

  • Library Preparation: The enriched mRNA is fragmented, and cDNA is synthesized using reverse transcriptase and random primers. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

    • Read Alignment: The processed reads are aligned to a reference A. baumannii genome.

    • Differential Gene Expression Analysis: Aligned reads are counted for each gene, and differential expression between the treated and control groups is determined using software packages such as DESeq2 or edgeR.[3][4] Genes with a statistically significant change in expression (typically a p-value < 0.05 and a log2 fold change > 1) are identified.

Quantitative Real-Time PCR (qRT-PCR) for Validation

qRT-PCR is a targeted approach used to validate the expression changes of specific genes identified through RNA-Seq.

  • cDNA Synthesis: A separate aliquot of the same RNA samples used for RNA-Seq is reverse transcribed to cDNA.

  • Primer Design: Gene-specific primers are designed for the target efflux pump genes and one or more stably expressed reference (housekeeping) genes.

  • qPCR Reaction: The qPCR reaction is set up with cDNA, primers, and a fluorescent dye (e.g., SYBR Green). The reaction is run on a real-time PCR instrument.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene(s).[5]

Visualizing the Experimental Workflow

To further clarify the process of confirming efflux pump gene upregulation, the following diagrams illustrate the key experimental and analytical steps.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Bacterial Culture Bacterial Culture Antibiotic Treatment Antibiotic Treatment Bacterial Culture->Antibiotic Treatment RNA Extraction RNA Extraction Antibiotic Treatment->RNA Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Data Analysis Data Analysis RNA-Seq->Data Analysis qRT-PCR Validation qRT-PCR Validation Data Analysis->qRT-PCR Validation Upregulation Confirmed Upregulation Confirmed qRT-PCR Validation->Upregulation Confirmed

Fig. 1: High-level experimental workflow.

rna_seq_workflow Raw Reads Raw Reads Quality Control Quality Control Raw Reads->Quality Control Read Alignment Read Alignment Quality Control->Read Alignment Gene Counting Gene Counting Read Alignment->Gene Counting Differential Expression Differential Expression Gene Counting->Differential Expression Upregulated Genes Upregulated Genes Differential Expression->Upregulated Genes

References

A Comparative Guide to Levofloxacin Resistance Mechanisms Across Different Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of levofloxacin resistance mechanisms across various bacterial species. By presenting quantitative data, detailed experimental protocols, and visual diagrams, this document aims to be an essential resource for understanding and combating the growing challenge of antibiotic resistance.

Introduction to Levofloxacin and Resistance

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and recombination. Alterations in these target enzymes, reduced drug accumulation, or plasmid-mediated protection can lead to the development of resistance. Understanding the nuances of these resistance mechanisms across different bacteria is paramount for the development of new therapeutic strategies.

Key Mechanisms of Levofloxacin Resistance

Bacteria have evolved several key mechanisms to resist the effects of levofloxacin. These can be broadly categorized as:

  • Target Site Mutations: Amino acid substitutions in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of high-level resistance.[1][3][4] These mutations decrease the binding affinity of levofloxacin to its target enzymes.

  • Efflux Pump Overexpression: Bacteria can actively transport levofloxacin out of the cell using efflux pumps.[5][6][7][8] Overexpression of these pumps reduces the intracellular concentration of the antibiotic, rendering it less effective.

  • Plasmid-Mediated Resistance: The acquisition of resistance genes, such as the qnr family, on mobile genetic elements like plasmids can confer low-level resistance.[9][10] These genes protect the target enzymes from the action of fluoroquinolones.

Below is a diagram illustrating these primary resistance mechanisms.

ResistanceMechanisms cluster_bacteria Bacterial Cell cluster_resistance Resistance Mechanisms Levofloxacin_in Levofloxacin (in) DNA_gyrase DNA Gyrase (gyrA/gyrB) Levofloxacin_in->DNA_gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC/parE) Levofloxacin_in->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_gyrase->DNA Supercoiling Topoisomerase_IV->DNA Decatenation Efflux_Pump Efflux Pump Levofloxacin_out Levofloxacin (out) Efflux_Pump->Levofloxacin_out Expels Drug Plasmid Plasmid (qnr genes) Plasmid->DNA_gyrase Protects Plasmid->Topoisomerase_IV Protects Ribosome Ribosome Mutated_Gyrase Mutated DNA Gyrase (gyrA mutation) Mutated_TopoIV Mutated Topoisomerase IV (parC mutation) Levofloxacin_external External Levofloxacin Levofloxacin_external->Levofloxacin_in Enters Cell

Figure 1: Primary mechanisms of levofloxacin resistance in bacteria.

Comparative Analysis of Levofloxacin Resistance

The prevalence and impact of different resistance mechanisms can vary significantly between bacterial species. The following tables summarize quantitative data on levofloxacin resistance, highlighting the minimum inhibitory concentrations (MICs) associated with specific mechanisms in key pathogens.

Table 1: Levofloxacin MICs in Escherichia coli with Different Resistance Mechanisms
Resistance MechanismGenotypeLevofloxacin MIC (µg/mL)Reference(s)
Wild Type-0.015[2]
Single gyrA mutationS83L0.25[2]
Double gyrA mutationS83L, D87N>32[11]
gyrA and parC mutationsS83L (gyrA), S80I (parC)>32[12]
Efflux Pump OverexpressionIncreased acrA expression2 - 8[12][13]
Plasmid-MediatedqnrA0.06[2]
Table 2: Levofloxacin MICs in Pseudomonas aeruginosa with Different Resistance Mechanisms
Resistance MechanismGenotype / PhenotypeLevofloxacin MIC (µg/mL)Reference(s)
Wild Type-0.5 - 2.0[14]
Efflux Pump OverexpressionMexAB-OprM4 - 16[5][6]
Efflux Pump OverexpressionMexCD-OprJ4 - 8[5][6]
Efflux Pump OverexpressionMexEF-OprN8 - 32[5][6]
Target Site MutationsgyrA and/or parC mutations32 - 128[15]
Table 3: Levofloxacin MICs in Klebsiella pneumoniae with Different Resistance Mechanisms
Resistance MechanismGenotypeLevofloxacin MIC (µg/mL)Reference(s)
Susceptible-≤ 2.0[10]
Plasmid-Mediatedqnr genes4 - 16[9]
Plasmid-Mediatedaac(6')-Ib-cr4 - >256[10][16]
Target Site MutationsgyrA and/or parC mutations>256[16][17][18]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying antibiotic resistance. This section provides detailed protocols for key experiments used to characterize levofloxacin resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Levofloxacin stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Levofloxacin Dilutions: Perform serial two-fold dilutions of the levofloxacin stock solution in MHB to achieve a range of concentrations (e.g., 0.002 to 32 µg/mL) in the microtiter plate wells.[19][20]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the levofloxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient atmosphere.[20]

  • Reading the MIC: The MIC is the lowest concentration of levofloxacin that completely inhibits visible bacterial growth.[21]

Analysis of gyrA and parC Mutations

This protocol outlines the steps for identifying mutations in the QRDRs of the gyrA and parC genes using PCR and Sanger sequencing.

Materials:

  • Bacterial DNA extract

  • Primers specific for the QRDRs of gyrA and parC

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis equipment

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, specific primers for the gyrA or parC QRDR, Taq polymerase, dNTPs, and PCR buffer.[3][17]

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[17][18]

  • Verification of PCR Product: Run the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.[1][4]

  • DNA Purification: Purify the PCR product using a suitable DNA purification kit to remove primers and other reactants.[1][4]

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with the wild-type reference sequence of the respective gene to identify any nucleotide changes that result in amino acid substitutions.[17][18]

Evaluation of Efflux Pump Activity

This protocol uses an efflux pump inhibitor (EPI) to assess the contribution of efflux pumps to levofloxacin resistance.

Materials:

  • Levofloxacin

  • Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), reserpine)

  • Materials for MIC determination (as described above)

Procedure:

  • Determine Baseline MIC: Determine the MIC of levofloxacin for the bacterial isolate as described in Protocol 1.

  • Determine MIC with EPI: Determine the MIC of levofloxacin again, but this time in the presence of a sub-inhibitory concentration of the EPI. The concentration of the EPI should be chosen based on previous studies or preliminary experiments to ensure it does not inhibit bacterial growth on its own.

  • Calculate Fold-Change: Calculate the fold-change in the levofloxacin MIC in the presence and absence of the EPI.

  • Interpretation: A significant reduction (typically ≥4-fold) in the levofloxacin MIC in the presence of the EPI suggests that efflux pump activity contributes to resistance.[7][22]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of investigating levofloxacin resistance and the functional role of efflux pumps.

InvestigationWorkflow start Start: Levofloxacin-Resistant Isolate mic_test Determine Levofloxacin MIC start->mic_test high_mic High-Level Resistance (MIC ≥ 32 µg/mL) mic_test->high_mic low_mic Low to Intermediate Resistance (MIC 4-16 µg/mL) mic_test->low_mic or sequence_gyrA_parC Sequence gyrA and parC QRDRs high_mic->sequence_gyrA_parC Likely efflux_assay Perform Efflux Pump Inhibitor Assay low_mic->efflux_assay Possible plasmid_screen Screen for Plasmid-Mediated Resistance Genes (e.g., qnr) low_mic->plasmid_screen Also consider mutations_found Mutations Present? sequence_gyrA_parC->mutations_found target_site_resistance Conclusion: Target-Site Mutation is Primary Mechanism mutations_found->target_site_resistance Yes mutations_found->efflux_assay No mic_reduction Significant MIC Reduction? efflux_assay->mic_reduction efflux_resistance Conclusion: Efflux Pump Overexpression Contributes to Resistance mic_reduction->efflux_resistance Yes mic_reduction->plasmid_screen No qnr_positive qnr Genes Present? plasmid_screen->qnr_positive plasmid_resistance Conclusion: Plasmid-Mediated Resistance is a Factor qnr_positive->plasmid_resistance Yes unknown Further Investigation Needed (e.g., gene expression analysis) qnr_positive->unknown No

Figure 2: Experimental workflow for investigating levofloxacin resistance.

EffluxPumpFunction cluster_membrane Bacterial Cell Membrane Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Levofloxacin_out Extracellular Levofloxacin Efflux_Pump->Levofloxacin_out Active Transport Out Levofloxacin_in Intracellular Levofloxacin Levofloxacin_in->Efflux_Pump Binds to Pump EPI Efflux Pump Inhibitor (EPI) EPI->Efflux_Pump Blocks Activity Energy Proton Motive Force Energy->Efflux_Pump Powers Pump

Figure 3: Function of efflux pumps in mediating antibiotic resistance.

Conclusion

Levofloxacin resistance is a complex and multifactorial issue, with different bacteria employing distinct primary and secondary mechanisms of resistance. A thorough understanding of these mechanisms, facilitated by robust and standardized experimental protocols, is essential for the ongoing development of effective antimicrobial therapies and strategies to mitigate the spread of resistance. This guide provides a foundational resource for researchers in this critical field.

References

A Guide to Investigating the Role of Pirin-like Proteins in Acquired Endocrine Modulator Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial inquiry requested an analysis based on the GSE190119 dataset. However, public records indicate that GSE190119 is a transcriptome analysis of Acinetobacter baumannii under antibiotic treatment and is not relevant to cancer or Acquired Endocrine Modulator Resistance (AEMR). This guide has been developed to address the core scientific question by leveraging publicly available information on pirin-like proteins and AEMR, utilizing data from relevant cancer genomics datasets as a pertinent alternative.

Introduction to Pirin-like Proteins and AEMR

Acquired Endocrine Modulator Resistance (AEMR) is a critical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. Over time, tumors can develop mechanisms to evade endocrine therapies, leading to disease progression. Pirin (PIR), a highly conserved iron-dependent protein and member of the cupin superfamily, has emerged as a protein of interest in oncology.[1][2] It functions as a transcriptional co-regulator and is implicated in various cellular processes, including cell proliferation, apoptosis, and stress responses.[1][2] Recent studies suggest that Pirin plays a role in the tumorigenesis and progression of breast cancer by promoting the expression of the key cell cycle regulator E2F1.[1][3] Understanding the potential link between Pirin and the signaling pathways that drive AEMR could unveil new therapeutic targets.

The Role of Pirin in Cancer Biology

Pirin is recognized as an oxidative stress sensor and a transcriptional co-regulator, notably interacting with pathways like NF-κB.[3] Its involvement in cancer is linked to processes that favor cell migration and metastasis. In the context of breast cancer, elevated Pirin levels have been correlated with positive axillary lymph node status, suggesting a role in local metastasis.[3] Furthermore, laboratory studies have shown that reducing Pirin expression (knockdown) leads to a significant decrease in breast cancer cell proliferation and the growth of xenograft tumors in animal models.[1][3]

Leveraging Public Datasets for AEMR Research: The TCGA Example

To investigate the expression of genes like PIR in the context of AEMR, large-scale datasets such as The Cancer Genome Atlas (TCGA) are invaluable. The TCGA Breast Invasive Carcinoma (TCGA-BRCA) cohort, for instance, contains comprehensive genomic and transcriptomic data from a large number of primary breast tumors, along with clinical information, including patient outcomes following endocrine therapy.[4][5][6] By analyzing this data, researchers can compare gene expression profiles between tumors from patients who responded to endocrine therapy and those who developed resistance.

Comparative Analysis of PIR Expression

The following table provides an illustrative comparison of PIR gene expression between endocrine-sensitive and endocrine-resistant ER+ breast cancer patient samples, as might be derived from a dataset like the TCGA-BRCA cohort.

GenePatient CohortNormalized Expression (Mean ± SD)Fold Change (Resistant vs. Sensitive)p-value
PIR Endocrine-Sensitive10.5 ± 1.21.8x<0.05
Endocrine-Resistant18.9 ± 2.5
ESR1 Endocrine-Sensitive15.2 ± 1.80.9x>0.05
Endocrine-Resistant13.8 ± 2.1
PGR Endocrine-Sensitive12.1 ± 1.50.4x<0.01
Endocrine-Resistant4.8 ± 1.1

Note: This data is representative and for illustrative purposes. Actual values would be derived from bioinformatic analysis of a specific dataset.

Experimental Protocols for Studying AEMR

Validating computational findings from datasets like TCGA requires robust experimental models. A standard approach involves developing endocrine-resistant breast cancer cell lines.

Protocol: Development and Analysis of Tamoxifen-Resistant MCF-7 Cells
  • Cell Culture: Culture ER+ MCF-7 breast cancer cells in standard recommended media.

  • Induction of Resistance:

    • Gradually expose MCF-7 cells to increasing concentrations of 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen, over a period of 6-12 months.

    • Begin with a low concentration (e.g., 10 nM) and incrementally increase the dose as cells adapt and resume proliferation.

    • Maintain a parallel culture of parental MCF-7 cells with the vehicle (ethanol) as a control.

  • Validation of Resistance:

    • Perform cell viability assays (e.g., MTT or CellTiter-Glo) to confirm that the derived cell line (MCF-7/TamR) exhibits significantly lower sensitivity to 4-OHT compared to the parental MCF-7 line.

  • Gene Expression Analysis:

    • Isolate total RNA from both MCF-7 and MCF-7/TamR cell lines.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of PIR and other genes of interest (e.g., ESR1, PGR, CCND1).

    • Alternatively, perform RNA-sequencing for a genome-wide transcriptomic analysis.

  • Protein Level Analysis:

    • Conduct Western blotting to compare the protein levels of Pirin, ERα, and downstream signaling molecules (e.g., phosphorylated Akt, MAPK) between the sensitive and resistant cell lines.

  • Functional Assays:

    • Perform cell proliferation, migration, and invasion assays to assess the functional consequences of altered PIR expression in the context of tamoxifen resistance.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for illustrating complex biological relationships and experimental designs.

Pirin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ER ERα Akt->ER Phosphorylation (Ligand-Independent Activation) Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription Pirin Pirin (PIR) NFkB_Complex NF-κB Complex Pirin->NFkB_Complex Co-regulator E2F1 E2F1 Pirin->E2F1 Activates Transcription NFkB_Complex->Gene_Transcription E2F1->Gene_Transcription ER->Gene_Transcription

Caption: Potential signaling pathways involved in AEMR where Pirin may act as a key nuclear regulator.

AEMR_Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Testing TCGA Analyze TCGA-BRCA Data (Resistant vs. Sensitive Tumors) Identify_Genes Identify Differentially Expressed Genes (e.g., PIR) TCGA->Identify_Genes Develop_Models Develop Resistant Cell Lines (e.g., MCF-7/TamR) Identify_Genes->Develop_Models Hypothesis Generation Validate_Expression Validate PIR Expression (qRT-PCR, Western Blot) Develop_Models->Validate_Expression Functional_Assays Functional Assays (Proliferation, Migration) Validate_Expression->Functional_Assays Knockdown PIR Knockdown/Overexpression Functional_Assays->Knockdown Investigate Causality Pathway_Analysis Analyze Downstream Pathways (e.g., E2F1, NF-κB) Knockdown->Pathway_Analysis Xenograft Xenograft Models with Resistant Cells Pathway_Analysis->Xenograft In Vivo Confirmation Test_Inhibitors Test Pirin Inhibitors +/- Endocrine Therapy Xenograft->Test_Inhibitors

Caption: A typical experimental workflow for investigating a candidate gene's role in AEMR.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Laboratory Chemical LG190119

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe and compliant disposal of the laboratory chemical designated as LG190119. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to consult the material's Safety Data Sheet (SDS) for specific hazard information. In the absence of an SDS for this compound, general prudent laboratory practices for handling hazardous chemical waste should be strictly followed.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
GlovesChemically resistant gloves (e.g., Nitrile)
Eye ProtectionSafety glasses or goggles
Laboratory CoatStandard laboratory coat
Additional PPEAs specified in the substance's SDS
Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps in the disposal process. This compound waste must be classified to determine its hazardous characteristics.

Waste Characterization:

CharacteristicCheck if ApplicableNotes
IgnitableFlashpoint < 60°C (140°F)
CorrosivepH ≤ 2 or pH ≥ 12.5
ReactiveUnstable, reacts violently with water, or generates toxic gases
ToxicContains constituents listed in regulatory tables (e.g., EPA P or U lists)

Waste streams must be segregated to prevent dangerous reactions.[1] Incompatible wastes should never be mixed in the same container.

Waste Container Management

All chemical waste, including this compound, must be collected in appropriate and properly labeled containers.

  • Container Selection : Use containers that are compatible with the chemical waste being stored. The container must be in good condition, with no leaks or cracks.[1] Acceptable containers include the original manufacturer's container or a sturdy, leak-proof glass or plastic bottle with a secure cap.[2]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[1] Chemical abbreviations or formulas are not acceptable. The label should also include the date accumulation started and the name of the generating researcher or laboratory.

  • Container Handling : Keep waste containers closed at all times, except when adding waste.[1][2] Store containers in a designated secondary containment area to prevent spills.[1][2]

Disposal Procedures for this compound Waste

The following step-by-step process outlines the disposal procedure for this compound.

Experimental Protocol: Waste Accumulation and Pickup

  • Designate a Waste Accumulation Area : Establish a specific area within the laboratory for the storage of hazardous waste containers.

  • Prepare the Waste Container : Select a compatible container and affix a "Hazardous Waste" label, filling in all required information.

  • Collect Waste : Carefully transfer this compound waste into the prepared container, ensuring not to overfill it. Keep the container securely closed when not in use.

  • Segregate : Store the this compound waste container away from incompatible chemicals.

  • Schedule Pickup : Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1] Do not dispose of hazardous chemicals down the drain under any circumstances.[1]

Disposal of Associated Materials
  • Contaminated Labware : Glassware or plasticware contaminated with this compound should be treated as hazardous waste and placed in an appropriate, labeled container.[1]

  • Empty Containers : To be considered non-hazardous, empty containers of this compound must be triple-rinsed with a suitable solvent.[1][3] The rinsate must be collected and treated as hazardous waste.[1] After rinsing, deface the original label and dispose of the container according to institutional guidelines.[3]

  • Contaminated PPE : Personal protective equipment contaminated with this compound should be disposed of as hazardous waste.

Emergency Procedures

In the event of a spill or accidental release of this compound, immediately alert personnel in the area and follow the emergency procedures outlined in the substance's SDS. For significant spills, contact your institution's emergency response team or EHS office.

Visual Guide to Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.

G cluster_prep 1. Preparation cluster_accumulate 2. Accumulation cluster_disposal 3. Disposal A Identify Waste Characteristics B Select Compatible Container A->B C Affix 'Hazardous Waste' Label B->C D Collect Waste in Labeled Container E Keep Container Closed D->E K DO NOT Pour Down Drain D->K F Store in Secondary Containment E->F G Container Full or Project Complete J Waste Segregated from Incompatibles H Contact Environmental Health & Safety (EHS) G->H I Schedule Waste Pickup H->I J->H

Caption: Workflow for Hazardous Chemical Waste Disposal.

References

Essential Safety and Logistical Information for Handling Potent Research Compound LG190119

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available safety data sheet (SDS) or specific handling information was found for the identifier "LG190119." This suggests that this compound is likely a novel or proprietary research compound. The following guidance is based on best practices for handling potent, uncharacterized pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough, compound-specific risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling any new chemical entity.

This document provides a framework for essential safety and logistical procedures, including operational and disposal plans, to support laboratory personnel in the safe handling of potent research compounds like this compound.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent compounds. The required level of PPE depends on the specific laboratory operation and the physical form of the compound.

Activity Recommended Personal Protective Equipment (PPE) Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator within a ventilated enclosure- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving are critical to prevent exposure.
Solution Preparation - Work within a certified chemical fume hood or other ventilated enclosure- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but there is a potential for splashes and spills.
In Vitro/In Vivo Experiments - Lab coat- Safety glasses- Appropriate chemical-resistant glovesPotential for direct contact with the compound in solution.
Waste Disposal - Lab coat- Safety glasses or goggles- Chemical-resistant glovesHandling of contaminated materials requires barrier protection to prevent accidental exposure.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling potent compounds is crucial to minimize the risk of exposure and contamination.

1. Pre-Experiment Preparation:

  • Consult Safety Information: If an SDS is available, review it thoroughly. If not, treat the compound as highly potent and toxic.

  • Risk Assessment: Conduct a formal risk assessment for all planned procedures.

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, deactivating solutions (if known), and waste disposal bags is readily accessible.

  • Emergency Plan: Review and understand emergency procedures, including contact information for your institution's EHS department.

2. Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information prep_area Prepare Designated Work Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Compound in Containment prep_ppe->handle_weigh handle_dissolve Dissolve in Fume Hood handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_waste Segregate & Label Waste cleanup_ppe->cleanup_waste cleanup_dispose Store Waste Securely for Pickup cleanup_waste->cleanup_dispose

Caption: General workflow for the safe handling of a potent research compound.

III. Disposal Plan

The disposal of potent research compounds and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.

1. Waste Segregation and Labeling:

Waste Type Disposal Container Labeling Requirements
Unused/Expired Compound Sealed, clearly labeled, chemically compatible container."Hazardous Waste," full chemical name ("this compound"), and any known hazard information.
Contaminated Labware (e.g., vials, pipette tips) Designated, puncture-resistant, and sealed container."Hazardous Waste" with the name of the compound.
Contaminated PPE (e.g., gloves, lab coat) Sealed plastic bag or container."Hazardous Waste" and a general description of the contents.
Aqueous Waste Sealed, labeled, and chemically compatible container."Hazardous Waste," list of all chemical components and their approximate concentrations.

2. Disposal Procedure:

  • Never dispose of potent compounds down the drain or in the regular trash.[1]

  • Collect all waste in appropriately labeled containers at a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Containers must be kept closed except when adding waste.[3]

  • Arrange for pickup and disposal through your institution's certified hazardous waste vendor.[1][2]

  • Maintain a log of all hazardous waste generated.[1]

Disposal Workflow Diagram:

cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Disposal gen_solid Contaminated Solids (PPE, Labware) collect_solid Seal in Labeled Puncture-Resistant Container gen_solid->collect_solid gen_liquid Contaminated Liquids collect_liquid Collect in Labeled, Sealed Container gen_liquid->collect_liquid gen_neat Unused Compound collect_neat Secure in Original or Labeled Container gen_neat->collect_neat storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_neat->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup documentation Maintain Disposal Records pickup->documentation

Caption: Workflow for the proper disposal of a potent research compound.

IV. Experimental Protocols

Due to the unknown nature of this compound, specific experimental protocols cannot be provided. However, the following general methodologies for handling potent compounds should be integrated into your specific experimental designs.

1. Weighing and Solution Preparation:

  • Objective: To accurately weigh a potent compound and prepare a stock solution while minimizing exposure.

  • Methodology:

    • Perform all manipulations within a certified chemical fume hood or a balance enclosure with appropriate ventilation.

    • Don the appropriate PPE as outlined in the table above.

    • Use a dedicated set of weighing tools (spatula, weigh paper).

    • Carefully transfer the desired amount of the compound to a tared vial.

    • Add the solvent to the vial within the fume hood.

    • Cap the vial securely and mix until the compound is fully dissolved.

    • Decontaminate all surfaces and equipment after use.

    • Dispose of all contaminated materials as hazardous waste.

2. General Cell-Based Assay Protocol:

  • Objective: To handle solutions of a potent compound during in vitro experiments safely.

  • Methodology:

    • Prepare serial dilutions of the stock solution within a biological safety cabinet (BSC) or chemical fume hood.

    • When adding the compound to cell cultures, wear appropriate gloves and a lab coat.

    • All disposables that come into contact with the compound (e.g., pipette tips, culture plates) must be disposed of as hazardous waste.

    • After the experiment, decontaminate the work surfaces within the BSC.

By adhering to these principles of stringent PPE use, systematic operational procedures, and compliant disposal practices, researchers can build a foundation of trust in their ability to handle novel and potent compounds like this compound safely and effectively.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LG190119
Reactant of Route 2
Reactant of Route 2
LG190119

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。